Product packaging for 1-Ethyl-3-methylimidazolium bromide(Cat. No.:CAS No. 65039-08-9)

1-Ethyl-3-methylimidazolium bromide

Cat. No.: B1224355
CAS No.: 65039-08-9
M. Wt: 191.07 g/mol
InChI Key: GWQYPLXGJIXMMV-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium bromide, also known as this compound, is a useful research compound. Its molecular formula is C6H11BrN2 and its molecular weight is 191.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrN2 B1224355 1-Ethyl-3-methylimidazolium bromide CAS No. 65039-08-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;bromide
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InChI

InChI=1S/C6H11N2.BrH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GWQYPLXGJIXMMV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2
Source PubChem
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DSSTOX Substance ID

DTXSID2049343
Record name 1-Ethyl-3-methylmidazolium bromide
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Molecular Weight

191.07 g/mol
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CAS No.

65039-08-9
Record name 1-Ethyl-3-methylimidazolium bromide
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Record name 1-Ethyl-3-methylmidazolium bromide
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Record name 1-Ethyl-3-methylmidazolium bromide
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Record name 1-Ethyl-3-methylimidazolium bromide
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Record name 1-ETHYL-3-METHYLMIDAZOLIUM BROMIDE
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Foundational & Exploratory

1-Ethyl-3-methylimidazolium Bromide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) bromide, often abbreviated as [EMIM]Br, is a prominent member of the imidazolium-based ionic liquids (ILs). These compounds, often defined as salts with melting points below 100°C, have garnered significant attention as environmentally benign alternatives to volatile organic solvents in a wide array of applications.[1][2] Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and excellent solvating power for a range of organic and inorganic materials, make them highly versatile.[2][3] This technical guide provides an in-depth overview of the core properties, synthesis, and characterization of 1-Ethyl-3-methylimidazolium bromide, tailored for professionals in research and development.

Core Properties of this compound

The properties of this compound are dictated by the structure of its constituent ions: the 1-ethyl-3-methylimidazolium cation and the bromide anion. These properties can be broadly categorized into physical, chemical, and electrochemical characteristics.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. It is important to note that while general trends are well-established, specific values for properties such as viscosity and ionic conductivity are highly temperature-dependent and can be influenced by the presence of impurities, particularly water.

PropertyValueConditions/Notes
Molecular Formula C₆H₁₁BrN₂
Molecular Weight 191.07 g/mol
Appearance White to pale yellow crystalline powder[4]
Melting Point 91 °C[5]
Boiling Point Not applicable (decomposes before boiling)Possesses negligible vapor pressure.[3]
Density 1.49 g/cm³at 26 °C[5]
Solubility Soluble in water, ethanol, acetonitrile[6] Insoluble in non-polar solvents like hexane.[2]
Viscosity Data not available for the bromide saltGenerally, viscosity of imidazolium (B1220033) ILs decreases with increasing temperature.[7]
Ionic Conductivity Data not available for the bromide saltGenerally, ionic conductivity of imidazolium ILs increases with increasing temperature.[8]
Chemical Properties

This compound exhibits several key chemical properties that underpin its utility:

  • High Thermal Stability: This ionic liquid is stable across a broad range of temperatures, making it suitable for high-temperature reactions.[2]

  • Low Volatility: As an ionic liquid, [EMIM]Br has a negligible vapor pressure and does not readily evaporate under normal conditions.[2][3]

  • Chemical Stability: It remains stable in both acidic and basic conditions.[2]

  • High Dissolving Power: It is capable of dissolving a wide variety of organic and inorganic compounds.[2]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the quaternization of 1-methylimidazole (B24206) with ethyl bromide.[2][6]

Materials and Equipment:

  • 1-Methylimidazole

  • Ethyl bromide

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a two-necked round-bottom flask, dissolve 1-methylimidazole (0.1 mmol) in anhydrous toluene.[6]

  • While stirring the solution, slowly add ethyl bromide (0.3 mmol) dropwise.[6] The reaction is exothermic, so controlled addition is crucial.

  • After the addition is complete, heat the reaction mixture with stirring at 40°C for 24 hours.[6]

  • Upon completion of the reaction, a solid product will have formed.

  • Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Wash the resulting solid product multiple times with a non-polar solvent such as ethyl acetate (B1210297) to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum to remove any residual solvent.[4]

Diagram: Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product methylimidazole 1-Methylimidazole reaction Quaternization Reaction (Toluene, 40°C, 24h) methylimidazole->reaction ethylbromide Ethyl Bromide ethylbromide->reaction evaporation Solvent Evaporation reaction->evaporation washing Washing (Ethyl Acetate) evaporation->washing drying Vacuum Drying washing->drying product 1-Ethyl-3-methylimidazolium Bromide drying->product

Caption: Workflow for the synthesis of this compound.

Characterization Protocols

1. Structural Confirmation (NMR and IR Spectroscopy):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ionic liquid. The characteristic peaks for the imidazolium ring protons and the ethyl and methyl groups should be present and in the correct integration ratios. For example, in CDCl₃, the proton on the C2 carbon of the imidazolium ring typically appears as a singlet downfield (around 9.66 ppm).[4][9]

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for C-H stretching of the alkyl chains and the imidazolium ring, as well as C=N and C=C stretching of the ring, are expected.[4]

2. Purity and Water Content Analysis:

  • Purity Determination: The purity of the ionic liquid can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by titration of the bromide content.

  • Water Content (Karl Fischer Titration): The water content is a critical parameter as it can significantly affect the physicochemical properties of the ionic liquid. Karl Fischer titration is the standard method for accurately determining the water content.[10][11] This technique is highly effective for ionic liquids due to their ability to dissolve a wide range of compounds.[1][10]

3. Physicochemical Property Measurement:

  • Melting Point: Determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).

  • Density: Measured using a pycnometer or a vibrating tube densimeter.

  • Viscosity: A rotational viscometer or a falling-ball viscometer can be used to measure the viscosity of the ionic liquid as a function of temperature.[12]

  • Ionic Conductivity: Measured using a conductivity meter with a suitable probe. The measurement is typically performed over a range of temperatures to understand the temperature dependence.[13]

Applications and Logical Relationships

The unique properties of this compound lead to its application in various fields.

Diagram: Properties and Applications of this compound

G cluster_properties Core Properties cluster_applications Applications low_volatility Low Volatility green_solvent Green Solvent in Organic Synthesis low_volatility->green_solvent thermal_stability High Thermal Stability thermal_stability->green_solvent electrolyte Electrolyte in Batteries & Supercapacitors thermal_stability->electrolyte catalyst Catalyst/Catalyst Support thermal_stability->catalyst dissolving_power High Dissolving Power dissolving_power->green_solvent material_synthesis Template in Material Synthesis dissolving_power->material_synthesis ionic_conductivity Ionic Conductivity ionic_conductivity->electrolyte

Caption: Interrelationship of core properties and applications.

Safety and Handling

This compound is classified as a skin and eye irritant.[9] It may also cause respiratory irritation.[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

References

synthesis of 1-Ethyl-3-methylimidazolium bromide from 1-methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br), a widely utilized ionic liquid, from 1-methylimidazole (B24206) and ethyl bromide. This document outlines the core chemical reaction, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis and purification of this compound.

Introduction

This compound is a prominent room-temperature ionic liquid (RTIL) with a unique set of properties, including low volatility, high thermal stability, and excellent solvency for a wide range of organic and inorganic compounds.[1] These characteristics have led to its extensive application in diverse fields such as catalysis, electrochemistry, and materials science.[1] The synthesis of [EMIM]Br is typically achieved through the quaternization of 1-methylimidazole with an ethylating agent, most commonly ethyl bromide. This process follows a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Reaction Pathway

The fundamental reaction for the synthesis of this compound involves the alkylation of 1-methylimidazole with ethyl bromide. The nitrogen atom at the 3-position of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide. This results in the formation of the 1-Ethyl-3-methylimidazolium cation and the bromide anion.

Reaction_Pathway cluster_product Product 1-methylimidazole 1-Methylimidazole emim_br This compound 1-methylimidazole->emim_br + ethyl_bromide Ethyl Bromide

Caption: Reaction scheme for the synthesis of [EMIM]Br.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols.

Table 1: Reaction Conditions and Yields

Reactant 1Reactant 2Molar Ratio (1:2)SolventTemperature (°C)Time (h)Yield (%)Reference
1-MethylimidazoleBromoethane (B45996)EquimolarNoneRoom Temp (initially, exothermic)5 (stirred) + reflux-[3]
1-MethylimidazoleEthyl Bromide1 : 1.2NoneExothermic, then Room Temp--[4]
1-MethylimidazoleEthyl Bromide1 : 1.3Acetonitrile75-804889[5]
1-MethylimidazoleBromoethane1 : 1.1None50, then 700.25, then 2-[6]
N-monosubstituted imidazoleEthyl Bromide1 : 3Anhydrous Toluene (B28343)402498[7]
1-MethylimidazoleBromoethane0.126 mol : 0.166 molNone404-[8]

Table 2: Reagent Quantities from a Specific Protocol [3]

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)
1-Methylimidazole82.1041.00.5
Bromoethane108.9754.50.5

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Solvent-Free Synthesis at Room and Reflux Temperatures[3]
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 41.0 g (0.5 mol) of 1-methylimidazole.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add 54.5 g (0.5 mol) of bromoethane dropwise to the stirred solution. The reaction is highly exothermic.

  • Reaction: After the addition is complete, stir the mixture vigorously for 5 hours.

  • Solidification: Continue to reflux the mixture at room temperature until it completely solidifies.

  • Purification:

    • Break the resulting solid into pieces.

    • Wash the solid four times with 50 mL of trichloroethane.

    • Dry the final product under vacuum at 70°C for 24 hours to yield [EMIM]Br.

Protocol 2: Synthesis in Toluene at Elevated Temperature[7]
  • Reaction Setup: Add 0.1 mmol of N-monosubstituted imidazole and anhydrous toluene to a two-necked flask and stir until a homogeneous solution is formed.

  • Reagent Addition: Slowly add 0.3 mmol of ethyl bromide dropwise while continuously stirring.

  • Reaction: After the dropwise addition, heat the reaction mixture with stirring at 40°C for 24 hours.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Drying: Dry the resulting product under vacuum to obtain the target ligand. A 98% yield was reported for this method.[7]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental_Workflow start Start reactants Combine 1-Methylimidazole and Ethyl Bromide start->reactants reaction Stir/Heat under Controlled Conditions reactants->reaction product_formation Formation of Crude [EMIM]Br reaction->product_formation purification Purification product_formation->purification washing Wash with Solvent (e.g., Ethyl Acetate (B1210297), Trichloroethane) purification->washing Yes drying Dry under Vacuum washing->drying end Pure [EMIM]Br drying->end

Caption: General experimental workflow for [EMIM]Br synthesis.

Purification and Characterization

Purification of the crude product is crucial to remove unreacted starting materials and byproducts.[9] Washing with a suitable solvent, such as ethyl acetate or trichloroethane, is a common method.[3][9] The final product is typically dried under vacuum to remove any residual solvent.[3][7]

Characterization of the synthesized this compound can be performed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to confirm the structure of the ionic liquid.[3][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.[3]

  • Mass Spectrometry (MS): To determine the mass-to-charge ratio of the cation.[7]

For instance, the 1H-NMR spectrum in CDCl3 is expected to show signals corresponding to the protons of the imidazolium (B1220033) ring and the ethyl and methyl groups.[3][7]

Conclusion

The synthesis of this compound from 1-methylimidazole and ethyl bromide is a well-established and straightforward procedure. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of the desired ionic liquid can be achieved. This guide provides the necessary technical details and quantitative data to aid researchers in the successful preparation of this versatile compound for various scientific and industrial applications.

References

1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br): A Technical Guide to its Application as a Green Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) is an ionic liquid that has garnered significant attention as a "green" alternative to conventional volatile organic solvents (VOCs).[1][2][3] Its unique physicochemical properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds, make it a versatile medium for various chemical processes.[4] This technical guide provides an in-depth overview of [EMIM]Br, targeting researchers, scientists, and drug development professionals. It covers the fundamental properties, synthesis protocols, key applications in biomass processing, desulfurization, and CO2 capture, and critical environmental, health, and safety considerations. The document presents quantitative data in structured tables, details experimental methodologies, and utilizes process diagrams to illustrate key workflows, offering a comprehensive resource for the practical application of this ionic liquid.

Introduction to Ionic Liquids and [EMIM]Br

Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions.[5] Their classification as "green solvents" stems primarily from their extremely low vapor pressure, which significantly reduces air pollution and workplace exposure compared to traditional volatile organic solvents.[1][2][4] Furthermore, their high thermal stability allows for a wider range of operating conditions, and their potential for recyclability aligns with the principles of sustainable chemistry.[4][6]

This compound ([EMIM]Br) is a prominent member of the imidazolium-based IL family.[5] It is valued for its efficacy as a solvent in chemical synthesis, catalysis, and material science.[5][7] Its utility extends to specialized applications such as the dissolution of biomass, extraction of sulfur compounds from fuels, and as a medium for CO2 capture, positioning it as a key player in the development of greener industrial processes.[6][8][9][10]

Physicochemical Properties of [EMIM]Br

The utility of [EMIM]Br as a solvent is dictated by its distinct physical and chemical properties. A summary of these key characteristics is provided below.

PropertyValueReferences
CAS Number 65039-08-9[11][12]
Molecular Formula C6H11BrN2[11][12]
Molecular Weight 191.07 g/mol [11][12]
Appearance Pale yellow to yellow crystals or crystalline powder[13]
Melting Point 70-91°C (Varies with purity)[7][12]
Boiling Point >244°C[5]
Density ~1.49 g/cm³ (at 26°C)[12]
Solubility Soluble in water, ethanol, dichloromethane, acetonitrile. Insoluble in nonpolar solvents like hexane, benzene, ethyl acetate (B1210297), and ether.[5][13][14]
Thermal Stability High thermal stability, suitable for high-temperature reactions.[2][5]

Synthesis of this compound

[EMIM]Br is typically synthesized via a nucleophilic substitution reaction (quaternization) between 1-methylimidazole (B24206) and ethyl bromide.[5] The reaction is straightforward and can be performed with high yields.

Synthesis Pathway Diagram

G cluster_product Product R1 1-Methylimidazole P1 This compound ([EMIM]Br) R1->P1 + R2 Ethyl Bromide R2->P1

Caption: Synthesis of [EMIM]Br via quaternization reaction.

Experimental Protocol: Synthesis of [EMIM]Br

This protocol is adapted from established laboratory procedures.[11][13][15]

  • Materials:

    • 1-methylimidazole (1.0 mol)

    • Ethyl bromide (1.2 mol, slight excess)

    • Anhydrous toluene (B28343) or another suitable solvent (e.g., acetonitrile)

    • Ethyl acetate (for washing)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • In a two-necked round-bottom flask, dissolve 1-methylimidazole in anhydrous toluene under an inert atmosphere (e.g., nitrogen).

    • Begin stirring the solution. Slowly add ethyl bromide dropwise to the flask. The reaction can be exothermic.

    • After the addition is complete, heat the reaction mixture to 40-70°C and maintain it for 24-48 hours with vigorous stirring.[11][15]

    • Upon completion, a viscous liquid or a solid product will form. Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, a yellow viscous liquid or solid, is then washed multiple times with ethyl acetate to remove any unreacted starting materials.[1]

    • After washing, the product is dried under vacuum at 70-80°C for at least 24 hours to remove any residual solvent, yielding the purified [EMIM]Br.[15] The yield can be as high as 98%.[11]

Applications in Green Chemistry

[EMIM]Br's properties make it a suitable solvent for a range of green chemistry applications, from biomass processing to pollution control.

Biomass Processing: Cellulose (B213188) Dissolution

A significant challenge in utilizing biomass is the dissolution of cellulose, a highly crystalline polymer. Ionic liquids like [EMIM]Br have been investigated for this purpose, although acetate-anion ILs like [EMIM]Ac are often more effective.[16][17] The process involves disrupting the extensive hydrogen-bonding network within the cellulose structure.

G Cellulose Cellulose Powder Mix Mix and Heat (e.g., 85-105°C) Cellulose->Mix IL [EMIM]Br IL->Mix Solution Homogeneous Cellulose Solution Mix->Solution Antisolvent Add Antisolvent (e.g., Water) Solution->Antisolvent Regen Regenerated Cellulose Antisolvent->Regen Precipitation IL_Solution [EMIM]Br Aqueous Solution (for recovery) Antisolvent->IL_Solution Separation

Caption: Workflow for cellulose dissolution and regeneration using [EMIM]Br.

This protocol describes a general procedure for dissolving cellulose in an ionic liquid.[18]

  • Materials:

    • Microcrystalline cellulose

    • This compound ([EMIM]Br)

    • Beaker or reaction vessel with heating and stirring capabilities

    • Deionized water (as anti-solvent)

  • Procedure:

    • Pre-heat the [EMIM]Br in the reaction vessel to the desired temperature (e.g., 85-105°C) with stirring.

    • Gradually add a specified weight percentage of cellulose (e.g., 2-8 wt%) to the heated ionic liquid while maintaining vigorous stirring.

    • Continue heating and stirring for a period ranging from 30 minutes to several hours, until a clear, viscous, and homogeneous solution is formed.[18][19]

    • To regenerate the cellulose, cool the solution and add an anti-solvent such as deionized water. This will cause the cellulose to precipitate out of the solution.[18]

    • The precipitated cellulose can be recovered via filtration or centrifugation, washed, and dried. The ionic liquid can be recovered from the aqueous solution by evaporating the water.

Extractive Desulfurization

Sulfur compounds in liquid fuels contribute to acid rain and damage catalytic converters. [EMIM]Br has been investigated as an extraction solvent to remove these compounds, such as thiophene (B33073) and dibenzothiophene (B1670422) (DBT), from model fuels.[8][9][20]

G ModelFuel Model Fuel (e.g., Hexane with DBT) Mix Mix Vigorously ModelFuel->Mix IL [EMIM]Br IL->Mix Settle Phase Separation (Settling) Mix->Settle TopPhase Top Phase: Desulfurized Fuel Settle->TopPhase Decant BottomPhase Bottom Phase: Sulfur-Rich [EMIM]Br Settle->BottomPhase Drain

Caption: Liquid-liquid extraction workflow for fuel desulfurization.

This protocol is based on studies of extractive desulfurization using imidazolium-based ILs.[21][22][23]

  • Materials:

    • Model fuel (e.g., dibenzothiophene in n-dodecane)

    • This compound ([EMIM]Br)

    • Glass vial or separation funnel

    • Magnetic stirrer or sonicator

    • Water bath for temperature control

  • Procedure:

    • Add a specific mass ratio of model fuel and [EMIM]Br (e.g., 1:1) to a glass vial.[22]

    • Place the vial in a water bath set to the desired extraction temperature (e.g., 30-40°C).[20][22]

    • Stir the two-phase mixture vigorously for a set duration (e.g., 30 minutes to 4 hours) to facilitate mass transfer of the sulfur compounds into the ionic liquid phase.[20][21]

    • After stirring, allow the mixture to settle until two distinct layers are formed.

    • Carefully separate the upper fuel layer from the lower ionic liquid layer.

    • The sulfur content in the fuel layer can be analyzed (e.g., by GC-MS) to determine the extraction efficiency. The process can be repeated in multiple extraction cycles to achieve deeper desulfurization.[23]

Carbon Dioxide Capture

Ionic liquids are being explored as solvents for capturing CO2 from flue gas streams due to their low volatility and ability to dissolve CO2. While ILs with acetate anions often show higher (chemical) absorption, [EMIM]Br can physically absorb CO2.[24][25] The process involves contacting the gas stream with the IL, followed by a regeneration step to release the CO2 and recycle the solvent.

G FlueGas Flue Gas (containing CO₂) Absorber Absorption Column FlueGas->Absorber CleanGas Clean Gas (CO₂ removed) Absorber->CleanGas RichIL Rich [EMIM]Br (CO₂-loaded) Absorber->RichIL Stripper Stripping Column PureCO2 Pure CO₂ (for sequestration) Stripper->PureCO2 LeanIL Lean [EMIM]Br Stripper->LeanIL Regenerated LeanIL->Absorber RichIL->Stripper Heat Heat / Vacuum Heat->Stripper

Caption: General process for CO₂ capture using an ionic liquid solvent.

Role in Catalysis and Drug Formulation
  • Catalysis: [EMIM]Br serves as an effective catalyst and reaction medium for various organic reactions, including alkylation, acylation, and trans-esterification.[5] Its high thermal stability and ability to form stable complexes with metal ions are advantageous in catalytic processes.[5]

  • Drug Development: In the pharmaceutical field, [EMIM]Br can be used in drug formulation and delivery systems.[7] Its unique solvency can improve the solubility and stability of active pharmaceutical ingredients (APIs), which is a critical aspect of drug development.[7]

Environmental, Health, and Safety (EHS) Considerations

While lauded for its low volatility, [EMIM]Br is not without hazards. A balanced perspective on its "greenness" requires an assessment of its entire lifecycle, including its toxicity and biodegradability.

Toxicity and Hazard Classification

[EMIM]Br is classified as an irritant. Proper personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.[26]

Hazard Classification (GHS)CodeDescriptionReferences
Skin Corrosion/Irritation H315Causes skin irritation[27][28]
Serious Eye Damage/Irritation H319Causes serious eye irritation[27][28]
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation[27][28]
Biodegradability

A significant environmental concern for many ionic liquids, including imidazolium-based ones, is their poor biodegradability.[29] Unlike many traditional solvents that can evaporate or be broken down by microorganisms, persistent ILs could accumulate in the environment, posing potential risks to aquatic ecosystems. This lack of ready biodegradability is a critical factor to consider when evaluating its overall environmental footprint.[29]

Conclusion

This compound is a versatile ionic liquid with compelling properties that position it as a greener alternative to many conventional organic solvents. Its negligible volatility, high thermal stability, and broad solvency make it highly effective in applications ranging from biomass processing and extractive desulfurization to catalysis and CO2 capture. However, its designation as a "green solvent" must be carefully qualified. While it mitigates air pollution associated with VOCs, its potential toxicity and lack of ready biodegradability necessitate responsible handling, recovery, and disposal protocols. For researchers and drug development professionals, [EMIM]Br offers a unique set of tools to enable novel chemistry and improve process efficiency, provided that a comprehensive understanding of its benefits and drawbacks informs its application.

References

Apilimod (CAS 541550-19-0): A Technical Guide to a First-in-Class PIKfyve Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corrected CAS Number: 541550-19-0

Initially, it is important to note a correction to the provided CAS number. The correct CAS number for the compound of interest, Apilimod (B1663032), is 541550-19-0 . The CAS number 65039-08-9 corresponds to 1-Ethyl-3-methylimidazolium bromide, an ionic liquid. This guide will focus exclusively on Apilimod.

Abstract

Apilimod (formerly STA-5326) is a potent and highly selective small molecule inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). Originally identified as an inhibitor of interleukin-12 (B1171171) (IL-12) and interleukin-23 (IL-23) production, its primary molecular target was later elucidated as PIKfyve kinase. This discovery has positioned Apilimod as a critical tool for investigating the physiological and pathological roles of PIKfyve-mediated signaling pathways. Its therapeutic potential is being explored in a range of diseases, including autoimmune disorders, B-cell non-Hodgkin lymphoma (B-NHL), and various viral infections. This technical guide provides a comprehensive overview of Apilimod's chemical properties, synthesis, mechanism of action, and its applications in biomedical research, with a focus on detailed experimental protocols and quantitative data.

Chemical and Physical Properties

Apilimod is a synthetic molecule belonging to the pyrimidine (B1678525) class of compounds. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name N'-[(E)-(3-methylphenyl)methylidene]-6-(morpholin-4-yl)-2-[2-(pyridin-2-yl)ethoxy]pyrimidin-4-amine[1]
Synonyms STA-5326[1]
Molecular Formula C₂₃H₂₆N₆O₂[2]
Molecular Weight 418.49 g/mol [2]
Appearance White to beige powder
Solubility Soluble in DMSO
SMILES Cc1cccc(c1)C=NNc1cc(nc(n1)OCCc2ccccn2)N3CCOCC3[1]
InChI Key HSKAZIJJKRAJAV-KOEQRZSOSA-N[1]

Synthesis

While a detailed, step-by-step synthesis protocol for Apilimod is not publicly available in its entirety, the synthesis can be logically deduced from available information on its precursors and general synthetic methodologies for similar compounds. The synthesis involves a multi-step process culminating in the condensation of a key pyrimidine hydrazine (B178648) intermediate with 3-methylbenzaldehyde (B113406).

A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_1 Step 1: Pyrimidine Core Formation cluster_2 Step 2: Sequential Substitution cluster_3 Step 3: Hydrazinolysis cluster_4 Step 4: Condensation A 4,6-Dihydroxypyrimidine C 4,6-Dichloropyrimidine A->C Chlorination B Chlorinating Agent (e.g., POCl₃) E 4,6-Dichloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidine C->E Etherification D 2-(Pyridin-2-yl)ethanol G 4-Chloro-6-morpholino-2-(2-(pyridin-2-yl)ethoxy)pyrimidine E->G Nucleophilic Substitution F Morpholine I [6-Morpholin-4-yl-2-(2-pyridin-2-yl)ethoxy]pyrimidin-4-yl]hydrazine G->I Hydrazine Substitution H Hydrazine Hydrate (B1144303) K Apilimod I->K Hydrazone Formation J 3-Methylbenzaldehyde

Plausible synthetic workflow for Apilimod.
Experimental Protocol (General Outline)

Step 1: Synthesis of 4,6-Dichloropyrimidine A common method for the synthesis of dichloropyrimidines from dihydroxypyrimidines involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃)[3]. The reaction is typically carried out by heating the dihydroxypyrimidine with an excess of POCl₃, often in the presence of a catalyst such as N,N-dimethylaniline, followed by careful quenching with ice water and purification.

Step 2: Sequential Substitution The dichloropyrimidine intermediate undergoes sequential nucleophilic aromatic substitution. First, reaction with 2-(pyridin-2-yl)ethanol in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) would yield the mono-substituted ether[4]. Subsequent reaction with morpholine, typically at an elevated temperature, would displace the second chlorine atom to give 4-chloro-6-morpholino-2-(2-(pyridin-2-yl)ethoxy)pyrimidine[5].

Step 3: Hydrazinolysis The resulting chloro-pyrimidine is then reacted with hydrazine hydrate to displace the remaining chlorine atom, yielding the key intermediate, [6-Morpholin-4-yl-2-(2-pyridin-2-yl)ethoxy)pyrimidin-4-yl]hydrazine[6]. This reaction is typically performed in a protic solvent like ethanol (B145695) at reflux.

Step 4: Hydrazone Formation The final step involves the condensation of the hydrazine intermediate with 3-methylbenzaldehyde to form the hydrazone, Apilimod[1]. This reaction is often acid-catalyzed and carried out in a solvent such as ethanol, with gentle heating.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity and concentration of Apilimod. While a specific, publicly available validated method is not detailed, a general reverse-phase HPLC method can be developed based on the physicochemical properties of Apilimod.

Table 2: General HPLC Parameters for Apilimod Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength corresponding to Apilimod's absorbance maximum (e.g., 254 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of Apilimod.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Apilimod

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine-H~8.0-8.5~160-170
Pyridine-H~7.0-8.5~120-150
Morpholine-H~3.5-3.8~45, ~67
Ethoxy-CH₂~4.5~65
Ethoxy-CH₂~3.2~38
Benzaldehyde-CH~8.0~135
Aromatic-CH (tolyl)~7.0-7.5~125-140
Methyl-H (tolyl)~2.4~21
Hydrazone-NHBroad, variable-

Note: Predicted chemical shifts are approximate and will vary depending on the solvent and experimental conditions.

Mechanism of Action and Signaling Pathways

Apilimod's primary mechanism of action is the potent and selective inhibition of PIKfyve kinase[7]. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). PI(3,5)P₂ is a critical signaling lipid that regulates endosomal trafficking, lysosomal homeostasis, and autophagy[7].

Inhibition of PIKfyve by Apilimod leads to a depletion of PI(3,5)P₂ and an accumulation of its substrate, PI(3)P. This disruption of phosphoinositide metabolism results in several downstream cellular effects:

  • Impaired Endosomal Trafficking: The maturation of endosomes and their fusion with lysosomes are disrupted, leading to the formation of large cytoplasmic vacuoles[7].

  • Lysosomal Dysfunction: Lysosomal function is compromised, affecting processes such as autophagy and the degradation of cellular components.

  • Inhibition of Cytokine Production: The initial discovery of Apilimod was based on its ability to inhibit the production of the pro-inflammatory cytokines IL-12 and IL-23 by immune cells[1]. This effect is now understood to be a consequence of PIKfyve inhibition.

PIKfyve_Pathway PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Phosphorylation Cytokines IL-12 / IL-23 Production PIKfyve->Cytokines Regulation Endosome Endosome Maturation PI35P2->Endosome Lysosome Lysosomal Homeostasis PI35P2->Lysosome Autophagy Autophagy PI35P2->Autophagy Apilimod Apilimod Apilimod->PIKfyve Inhibition

Apilimod's inhibition of the PIKfyve signaling pathway.

Uses and Applications

Apilimod's unique mechanism of action has led to its investigation in a variety of therapeutic areas.

Autoimmune and Inflammatory Diseases

Due to its ability to inhibit IL-12 and IL-23 production, Apilimod was initially developed for the treatment of autoimmune diseases such as Crohn's disease and rheumatoid arthritis[8]. While clinical trials in these indications did not meet their primary endpoints, research into its immunomodulatory effects continues.

Oncology

Apilimod has shown significant preclinical activity in various cancer models, particularly in B-cell non-Hodgkin lymphoma (B-NHL)[8][9]. The proposed mechanism involves the disruption of lysosomal function, leading to cancer cell death[9].

Antiviral Activity

Apilimod has demonstrated broad-spectrum antiviral activity in vitro against a range of viruses, including Ebola virus and SARS-CoV-2. The mechanism is thought to involve the inhibition of viral entry and trafficking within the host cell by disrupting endosomal pathways[10].

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This assay measures the ability of Apilimod to directly inhibit the enzymatic activity of PIKfyve.

Kinase_Assay_Workflow A Prepare reaction buffer (e.g., Tris-HCl, MgCl₂, DTT) B Add recombinant PIKfyve enzyme A->B C Add Apilimod (serial dilutions) B->C D Add PI(3)P substrate C->D E Add [γ-³²P]ATP D->E F Incubate at 30°C E->F G Stop reaction (e.g., with acid) F->G H Separate substrate and product (e.g., TLC or filtration) G->H I Quantify radiolabeled product (scintillation counting) H->I J Calculate IC₅₀ I->J

Workflow for an in vitro PIKfyve kinase assay.

Protocol:

  • Reaction Buffer: Prepare a kinase reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, DTT, and other necessary components.

  • Enzyme and Inhibitor: Add recombinant human PIKfyve enzyme to the reaction buffer. Add serial dilutions of Apilimod (or vehicle control) and pre-incubate.

  • Substrate and ATP: Initiate the reaction by adding the lipid substrate PI(3)P and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an acidic solution (e.g., HCl).

  • Separation and Detection: Spot the reaction mixture onto a TLC plate and separate the radiolabeled product from the unreacted ATP. Expose the TLC plate to a phosphor screen and quantify the amount of product formed using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each Apilimod concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay in B-NHL Cells

This assay determines the cytotoxic effect of Apilimod on cancer cells.

Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed B-NHL cells (e.g., SU-DHL-6) in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Apilimod (e.g., from 1 nM to 10 µM) or a vehicle control (DMSO) for 72-96 hours.

  • Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the IC₅₀ value using a non-linear regression analysis.

In Vivo Xenograft Model of B-NHL

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Apilimod in a mouse xenograft model.

Protocol:

  • Cell Culture: Culture a human B-NHL cell line (e.g., SU-DHL-6) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of the B-NHL cells into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Apilimod (e.g., 50-100 mg/kg, formulated in a suitable vehicle) or vehicle control to the mice via oral gavage daily or on a specified schedule[8][9].

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the Apilimod-treated and control groups.

Conclusion

Apilimod is a valuable research tool for dissecting the intricate roles of PIKfyve in cellular processes and a promising therapeutic candidate with a unique mechanism of action. Its potent and selective inhibition of PIKfyve disrupts fundamental cellular pathways, offering potential therapeutic benefits in oncology, immunology, and infectious diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and applications of this first-in-class PIKfyve inhibitor. As research progresses, a deeper understanding of Apilimod's effects will undoubtedly pave the way for novel therapeutic strategies targeting PIKfyve-mediated pathologies.

References

An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br). Ionic liquids are increasingly utilized in various scientific and industrial applications, including as solvents and catalysts in drug development, due to their unique properties such as low vapor pressure, high thermal stability, and excellent solubility.[1][2] A thorough understanding of their thermal behavior is critical for ensuring process safety, predicting product purity, and determining the operational limits of applications. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and visualizes the decomposition pathway of [EMIM]Br.

Quantitative Thermal Stability Data

The thermal stability of 1-Ethyl-3-methylimidazolium bromide has been investigated using various analytical techniques. The key quantitative data from these studies are summarized in the table below for ease of comparison.

ParameterValueMethodReference
Decomposition Temperature (Td) 246(5) °COnset of DTG at 1 K min⁻¹[3]
311 °CNot specified[4]
Fusion Temperature (Tfus) 67(1) °CDSC[3]
Enthalpy of Fusion (ΔHfus) 19.3(0.7) kJ mol⁻¹DSC[3]
Maximum Operation Temperature (MOT) 149 °C (for 24 h)Dynamic TGA[3]
90 °C (for 8000 h)Dynamic TGA[3]
Activation Enthalpy (ΔH‡) for CH3Br formation 116.1 ± 6.6 kJ mol⁻¹Experimental[5][6]
Activation Enthalpy (ΔH‡) for CH3CH2Br formation 122.9 ± 7.2 kJ mol⁻¹Experimental[5][6]
Enthalpy of Vaporization (ΔHvap) at 298 K 168 ± 20 kJ mol⁻¹Molecular Dynamics[5][7][8]
Enthalpy of Formation (liquid) (ΔHf, liq) at 298 K -130 ± 22 kJ mol⁻¹G4 Calculations[5][6][8]

Experimental Protocols

The thermal properties of [EMIM]Br are primarily determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Often, TGA is coupled with mass spectrometry (TGA-MS) to identify the decomposition products.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Methodology:

    • A small sample of [EMIM]Br (typically 5-10 mg) is placed in a sample pan (e.g., aluminum or platinum).

    • The pan is placed in a high-precision balance within a furnace.

    • The furnace is heated at a constant rate (e.g., 2, 5, or 10 K/min) under a controlled atmosphere, typically an inert gas like nitrogen, with a specific flow rate (e.g., 20 ml/min).[9]

    • The mass of the sample is continuously monitored as the temperature increases.

    • The decomposition temperature is often reported as the onset temperature of mass loss. For more detailed analysis, the derivative of the mass loss curve (DTG) can be used, with the peak of the DTG curve indicating the temperature of the maximum rate of decomposition.[3]

    • For long-term stability studies, isothermal TGA is performed where the sample is held at a constant temperature for an extended period, and the mass loss over time is recorded.[10][11]

Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of phase transitions such as melting (fusion) and crystallization.

  • Methodology:

    • A small, weighed sample of [EMIM]Br is hermetically sealed in a sample pan (e.g., aluminum).[9] An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC instrument.

    • The temperature of the instrument is programmed to increase or decrease at a specific rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • Endothermic events (like melting) result in an increase in heat flow to the sample, while exothermic events (like decomposition) result in a decrease.

    • The fusion temperature (Tfus) is determined from the onset of the melting peak, and the enthalpy of fusion (ΔHfus) is calculated from the area under the peak.[3]

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

  • Objective: To identify the gaseous products evolved during the thermal decomposition of a material.

  • Methodology:

    • The TGA instrument is coupled to a mass spectrometer via a heated capillary transfer line.[9]

    • As the [EMIM]Br sample is heated in the TGA and begins to decompose, the evolved gases are drawn into the mass spectrometer.

    • The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of the decomposition products in real-time as a function of temperature.[5][7]

Decomposition Pathway

The thermal decomposition of this compound primarily proceeds through a nucleophilic substitution (SN2) type mechanism.[5][6][7] In this pathway, the bromide anion acts as a nucleophile, attacking one of the alkyl groups (methyl or ethyl) on the imidazolium (B1220033) cation. This results in the formation of a neutral alkyl bromide and a substituted imidazole. The formation of methyl bromide is generally favored over ethyl bromide.[6]

Decomposition_Pathway cluster_reactants Reactants cluster_mechanism SN2 Mechanism cluster_products Products [EMIM]Br This compound ([EMIM]Br) TS1 Transition State 1 (Methyl attack) [EMIM]Br->TS1 Heat TS2 Transition State 2 (Ethyl attack) [EMIM]Br->TS2 Heat MeBr Methyl Bromide (CH3Br) TS1->MeBr EtIm 1-Ethylimidazole TS1->EtIm EtBr Ethyl Bromide (C2H5Br) TS2->EtBr MeIm 1-Methylimidazole TS2->MeIm

Caption: SN2 decomposition pathway of [EMIM]Br.

Experimental Workflow for Thermal Analysis

The logical workflow for a comprehensive thermal analysis of [EMIM]Br involves a series of steps to characterize its stability and decomposition products.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample [EMIM]Br Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_MS TGA-Mass Spectrometry (TGA-MS) TGA->TGA_MS Decomp_Temp Decomposition Temperature TGA->Decomp_Temp Mass_Loss Mass Loss Profile TGA->Mass_Loss Phase_Trans Phase Transitions (Melting Point) DSC->Phase_Trans Enthalpy Enthalpy of Fusion DSC->Enthalpy Decomp_Prod Decomposition Products TGA_MS->Decomp_Prod

Caption: Workflow for thermal analysis of [EMIM]Br.

References

Solubility of 1-Ethyl-3-methylimidazolium Bromide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br), a prominent ionic liquid, in various organic solvents. The information is targeted towards professionals in research, science, and drug development who utilize ionic liquids in their work. This document synthesizes available qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual workflows to elucidate the experimental process.

Qualitative Solubility of this compound

This compound is a salt that is liquid at or near room temperature, and its solubility is largely dictated by the polarity of the solvent. As a polar, ionic compound, [EMIM]Br exhibits good solubility in polar organic solvents while being immiscible with non-polar organic solvents. A summary of its qualitative solubility in various organic solvents is presented in the table below.

Solvent CategorySolventSolubility
Polar Protic EthanolSoluble
MethanolSoluble
Polar Aprotic DichloromethaneSoluble
AcetonitrileSoluble
Non-Polar Ethyl AcetateInsoluble
Diethyl EtherInsoluble
Alkanes (e.g., Hexane)Insoluble
BenzeneInsoluble

Experimental Protocol for Determining Solubility

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Glass vials with airtight seals

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Vacuum oven or desiccator

Procedure
  • Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Extraction: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated syringe.

  • Filtration: Immediately pass the extracted solution through a syringe filter (of a pore size sufficient to remove any undissolved microcrystals, e.g., 0.2 µm) into a pre-weighed, clean, and dry collection vial. This step is critical to prevent any solid particles from being included in the sample to be analyzed.

  • Solvent Evaporation: Weigh the collection vial with the saturated solution to determine the mass of the solution. Place the vial in a vacuum oven at a suitable temperature to evaporate the organic solvent completely. The temperature should be high enough to facilitate evaporation but low enough to prevent any degradation of the ionic liquid.

  • Mass Determination of Solute: Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature and weigh it again. The final mass represents the mass of the dissolved this compound.

  • Calculation of Solubility: The solubility can be calculated in various units, such as grams per liter (g/L) or mole fraction (χ).

    • Solubility (g/L) = (Mass of dissolved [EMIM]Br in g) / (Volume of saturated solution extracted in L)

    • To calculate mole fraction:

      • Mass of solvent = Mass of solution - Mass of dissolved [EMIM]Br

      • Moles of [EMIM]Br = Mass of dissolved [EMIM]Br / Molar mass of [EMIM]Br

      • Moles of solvent = Mass of solvent / Molar mass of solvent

      • Mole fraction of [EMIM]Br (χ) = Moles of [EMIM]Br / (Moles of [EMIM]Br + Moles of solvent)

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages and logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_emim Excess [EMIM]Br mix Mix in Sealed Vial prep_emim->mix prep_solvent Known amount of Solvent prep_solvent->mix equilibrate Equilibrate at Constant T (24-48h with agitation) mix->equilibrate settle Settle Undissolved Solid equilibrate->settle extract Extract Supernatant settle->extract filter Filter (0.2 µm) extract->filter weigh1 Weigh Saturated Solution filter->weigh1 evaporate Evaporate Solvent weigh1->evaporate weigh2 Weigh Dissolved [EMIM]Br evaporate->weigh2 calculate Calculate Solubility weigh2->calculate

Caption: Gravimetric method for solubility determination.

logical_relationship cluster_properties Compound Properties cluster_interaction Interaction cluster_outcome Solubility Outcome emim_br [EMIM]Br (Ionic, Polar) interaction Solute-Solvent Interaction Strength emim_br->interaction solvent Organic Solvent solvent->interaction solubility Solubility interaction->solubility polar_solvent Polar Solvent solubility->polar_solvent 'Like Dissolves Like' nonpolar_solvent Non-Polar Solvent solubility->nonpolar_solvent 'Like Dissolves Like' high_sol High Solubility polar_solvent->high_sol low_sol Low/No Solubility nonpolar_solvent->low_sol

Caption: Factors influencing the solubility of [EMIM]Br.

Electrochemical Window of 1-Ethyl-3-methylimidazolium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical window of the ionic liquid 1-Ethyl-3-methylimidazolium bromide ([EMIM][Br]). Due to its unique properties, including low vapor pressure, high thermal stability, and good ionic conductivity, [EMIM][Br] is a subject of significant interest in various electrochemical applications.[1] Understanding its electrochemical stability is paramount for its effective implementation in devices such as batteries, capacitors, and sensors.

Core Concepts: The Electrochemical Window

The electrochemical window (EW) of an electrolyte is the potential range within which the electrolyte is stable and does not undergo significant oxidation or reduction.[2] It is a critical parameter for any electrochemical application, as it defines the operating voltage limits of a device. The EW is determined by the electrochemical stability of its constituent ions; the anodic (positive) limit is typically set by the oxidation of the anion, while the cathodic (negative) limit is determined by the reduction of the cation. For this compound, these limiting reactions are the oxidation of the bromide anion (Br⁻) and the reduction of the 1-Ethyl-3-methylimidazolium cation ([EMIM]⁺), respectively.

While precise, universally agreed-upon values for the electrochemical window of pure [EMIM][Br] are not extensively reported in the literature, the fundamental electrochemical processes that define its limits are well-understood. The anodic oxidation of bromide in ionic liquids proceeds through the formation of bromine (Br₂) and tribromide (Br₃⁻).[1] The cathodic limit is dictated by the reduction of the imidazolium (B1220033) cation, which can lead to the formation of N-heterocyclic carbenes.[2]

Quantitative Data

ParameterIonLimiting ProcessExpected Potential Range (vs. Ag/AgCl or similar reference)
Anodic Limit Bromide (Br⁻)Oxidation (e.g., 2Br⁻ → Br₂ + 2e⁻)Positive potential
Cathodic Limit 1-Ethyl-3-methylimidazolium ([EMIM]⁺)ReductionNegative potential (e.g., studies on similar imidazolium ILs suggest limits around -2.0 V)
Overall Window [EMIM][Br]Difference between Anodic and Cathodic LimitsEstimated to be in the range of 2.5 - 4.0 V

Note: The exact values of the anodic and cathodic limits, and therefore the electrochemical window, are highly dependent on the experimental conditions, including the working electrode material, reference electrode, scan rate, and the purity of the ionic liquid (especially the water content).

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

The electrochemical window of an ionic liquid is typically determined using cyclic voltammetry (CV). The following is a detailed methodology for this key experiment.

Objective: To determine the anodic and cathodic limits of this compound.

Materials and Equipment:

  • This compound (high purity, low water content)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Glassy carbon or platinum macro-electrode

  • Reference Electrode (RE): Ag/AgCl or a quasi-reference electrode such as a silver wire

  • Counter Electrode (CE): Platinum wire or mesh

  • Inert gas supply (Argon or Nitrogen)

  • Glove box with an inert atmosphere (optional, but recommended for high accuracy)

  • Schlenk line for handling air-sensitive materials

Procedure:

  • Preparation of the Ionic Liquid:

    • Dry the this compound under vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove residual water and other volatile impurities. The presence of water can significantly narrow the electrochemical window.

    • If not using a glove box, handle the dried ionic liquid under an inert atmosphere using a Schlenk line.

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the polished electrode with deionized water and then a suitable organic solvent (e.g., acetone (B3395972) or ethanol), and dry it thoroughly.

    • Clean the reference and counter electrodes, for example, by flame annealing the platinum counter electrode.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell, ensuring that the reference electrode tip is positioned close to the working electrode to minimize iR drop.

    • Introduce the dried this compound into the electrochemical cell.

    • If working in an inert atmosphere, assemble the cell inside a glove box. Otherwise, purge the cell with an inert gas for at least 30 minutes to remove oxygen and moisture. Maintain a gentle flow of the inert gas over the electrolyte during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical scan rate is between 10 and 100 mV/s.

    • Start the potential scan from the open-circuit potential (OCP) towards the negative potential to determine the cathodic limit.

    • In a separate experiment, start the scan from the OCP towards the positive potential to determine the anodic limit.

    • The potential limits are typically defined as the potential at which the current density reaches a certain cutoff value (e.g., 0.5 or 1.0 mA/cm²).

  • Data Analysis:

    • Plot the resulting current versus potential (voltammogram).

    • Determine the anodic and cathodic limits based on the defined current density cutoff.

    • The electrochemical window is the difference between the anodic and cathodic limits.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis IL_Drying Ionic Liquid Drying (Vacuum, ~70°C) Cell_Assembly Cell Assembly (Inert Atmosphere) IL_Drying->Cell_Assembly Electrode_Polishing Working Electrode Polishing Electrode_Polishing->Cell_Assembly CV_Scan Cyclic Voltammetry Scan (e.g., 50 mV/s) Cell_Assembly->CV_Scan Data_Plotting Plot Current vs. Potential CV_Scan->Data_Plotting Limit_Determination Determine Anodic/Cathodic Limits (Cutoff Current Density) Data_Plotting->Limit_Determination EW_Calculation Calculate Electrochemical Window Limit_Determination->EW_Calculation signaling_pathway cluster_system Electrochemical Cell cluster_anodic Anodic Limit (Oxidation) cluster_cathodic Cathodic Limit (Reduction) WE Working Electrode CE Counter Electrode RE Reference Electrode IL [EMIM][Br] Ionic Liquid Br_minus Br⁻ IL->Br_minus EMIM_plus [EMIM]⁺ IL->EMIM_plus Br2 Br₂ Br_minus->Br2 at WE e_minus_ox 2e⁻ Br2->e_minus_ox EMIM_reduced Reduced Species EMIM_plus->EMIM_reduced at WE e_minus_red e⁻ e_minus_red->EMIM_plus

References

An In-depth Technical Guide on the Toxicity of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolium-based ionic liquids (ILs), once hailed as "green solvents" due to their low vapor pressure, are now under increasing scrutiny for their potential toxicity.[1][2] A growing body of evidence reveals that these compounds can exert significant adverse effects on a wide range of biological systems, from microorganisms to mammalian cells.[1][2] This guide provides a comprehensive overview of the current understanding of imidazolium-based IL toxicity, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

The toxicity of imidazolium-based ILs is intricately linked to their structure, particularly the length of the alkyl chain attached to the imidazolium (B1220033) ring.[3][4][5][6][7][8][9][10][11][12][13] Generally, a longer alkyl chain correlates with increased toxicity, a phenomenon attributed to greater lipophilicity and enhanced ability to interact with and disrupt cell membranes.[1][4][6] While the cation is considered the primary driver of toxicity, the anion can also play a role, although its influence is generally considered secondary.[3][8][14][15]

This guide will delve into the key mechanisms of imidazolium-IL-induced toxicity, including membrane damage, oxidative stress, mitochondrial dysfunction, and apoptosis. We will also present a compilation of quantitative toxicity data and detail the experimental protocols used to generate this data, providing a valuable resource for researchers in the field.

Quantitative Toxicity Data

The following tables summarize the quantitative toxicity data for various imidazolium-based ionic liquids across different organisms and cell lines. The data is presented to facilitate easy comparison of the toxic effects based on the IL structure and the biological system tested.

Table 1: Ecotoxicity of Imidazolium-Based Ionic Liquids

Ionic LiquidTest OrganismEndpointValueReference
1-Butyl-3-methylimidazolium Bromide ([C4mim]Br)Scenedesmus quadricaudaEC50 (96h)13.23 mg/L[10]
1-Hexyl-3-methylimidazolium Bromide ([C6mim]Br)Scenedesmus quadricaudaEC50 (96h)0.43 mg/L[10]
1-Octyl-3-methylimidazolium Bromide ([C8mim]Br)Scenedesmus quadricaudaEC50 (96h)0.005 mg/L[10]
1-Butyl-3-methylimidazolium Bromide ([C4mim]Br)Chlamydomonas reinhardtiiEC50 (96h)2138 mg/L[10]
1-Hexyl-3-methylimidazolium Bromide ([C6mim]Br)Chlamydomonas reinhardtiiEC50 (96h)101.4 mg/L[10]
1-Octyl-3-methylimidazolium Bromide ([C8mim]Br)Chlamydomonas reinhardtiiEC50 (96h)4.07 mg/L[10]
1-Butyl-3-methylimidazolium Bromide ([bmim]Br)Daphnia magnaLC50 (48h)8.03 mg/L[16][17]
1-Alkyl-3-methylimidazolium Nitrate ([Cnmim]NO3)Danio rerio (Zebrafish)LC50 (96h)Varies with alkyl chain (C2 > C12)[7]
1-Methyl-3-octylimidazolium Iodide (M8OI)Rana nigromaculata (Frog embryo)LC50 (96h)42.4 - 85.1 mg/L (stage dependent)[14]
1-Methyl-3-octylimidazolium Iodide (M8OI)Scenedesmus obliquus (Green algae)IC500.69 - 0.86 mg/L[14]

Table 2: Cytotoxicity of Imidazolium-Based Ionic Liquids

Ionic LiquidCell LineEndpointValue (µM)Reference
1-Decyl-3-methylimidazolium Chloride ([C10mim][Cl])Caco-2 (Human epithelial)EC50Most toxic in study[8][18]
1,3-Dimethylimidazolium Methyl Sulfate ([C1mim][MSO4])Caco-2 (Human epithelial)EC50Least toxic in study[8][18]
Imidazolium-based ILsHuman Cancer Cell Lines (60)GI50Some potent at nanomolar doses[19][20][21]
1-Octyl-3-methylimidazolium Bromide ([C8mim]Br)PC12 (Rat pheochromocytoma)-Dose-dependent cytotoxicity[22]
Imidazolium-based ILsHeLa (Human cervical cancer)-[C10mim]Cl induced cytotoxicity[23]
Imidazolium-based ILsHuh-7.5 (Human liver cancer)-Long chains have stronger adverse effect[24]

Table 3: Enzyme Inhibition by Imidazolium-Based Ionic Liquids

Ionic LiquidEnzymeEndpointValue (µM)Reference
Imidazolium and Pyridinium-based ILsAcetylcholinesterase (AChE)EC50As low as 13[25][26]
[HMIM]BF4Acetylcholinesterase (AChE)-Most toxic[27]
[BMIM]BF4Acetylcholinesterase (AChE)-Mid toxic[27]
[BMIM]PF6Acetylcholinesterase (AChE)-Least toxic[27]

Key Mechanisms of Toxicity

The toxicity of imidazolium-based ILs is multifactorial, involving a cascade of events that ultimately lead to cell death. The primary mechanisms identified in the literature are detailed below.

A primary target of imidazolium-based ILs is the cell membrane.[4][6][23][24][28][29] The lipophilic alkyl chains of the imidazolium cations can insert into the lipid bilayer, disrupting its structure and function.[4][6] This interaction is energetically favorable and leads to a reduction in the in-plane elasticity of the membrane.[24] The disruption of the plasma membrane's barrier properties is considered a major contributor to the toxicity of these compounds.[28] Evidence for membrane damage comes from studies showing:

  • Increased membrane permeability.[4]

  • Alterations in cell morphology.[14]

  • Cell membrane breakage.[23]

  • Disruption of model lipid monolayers and bilayers.[6][24]

The following workflow illustrates the experimental approach to studying IL-induced membrane damage.

G cluster_exp Experimental Workflow: Membrane Damage Assessment cluster_assays Assays cluster_outcomes Observed Effects IL Imidazolium-based Ionic Liquid Cells Target Cells (e.g., Huh-7.5, HeLa) IL->Cells Model_Membrane Model Membranes (Lipid Monolayers/Vesicles) IL->Model_Membrane Permeability Membrane Permeability Assays (e.g., dye leakage) Cells->Permeability Morphology Microscopy (e.g., SEM, TEM) Cells->Morphology Elasticity Biophysical Measurements (e.g., pressure-area isotherms) Model_Membrane->Elasticity Increased_Perm Increased Permeability Permeability->Increased_Perm Altered_Morph Altered Cell Morphology & Membrane Breakage Morphology->Altered_Morph Reduced_Elast Reduced Membrane Elasticity Elasticity->Reduced_Elast

Workflow for assessing IL-induced membrane damage.

Exposure to imidazolium-based ILs can lead to an increase in intracellular reactive oxygen species (ROS), inducing a state of oxidative stress.[5][9][14][22][30] This imbalance between the production of ROS and the cell's ability to detoxify them results in damage to lipids, proteins, and DNA.[5][30] Key findings include:

  • Increased production of ROS such as superoxide (B77818) anion (O2•–), hydrogen peroxide (H2O2), and hydroxyl radical (OH•).[5][30]

  • Induction of lipid peroxidation, as indicated by increased malondialdehyde (MDA) levels.[9]

  • Alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST).[9][30]

The signaling pathway below depicts the induction of oxidative stress by imidazolium-based ILs.

G cluster_pathway Signaling Pathway: IL-Induced Oxidative Stress IL Imidazolium-based IL Mito Mitochondria IL->Mito NADPH_Oxidase NADPH Oxidase IL->NADPH_Oxidase ROS Increased ROS (O2•–, H2O2, OH•) Mito->ROS NADPH_Oxidase->ROS Lipid_Perox Lipid Peroxidation (MDA) ROS->Lipid_Perox DNA_Damage DNA Damage ROS->DNA_Damage Antioxidant_Enzymes Altered Antioxidant Enzyme Activity (SOD, CAT, GST) ROS->Antioxidant_Enzymes Cell_Damage Cellular Damage & Proliferation Inhibition Lipid_Perox->Cell_Damage DNA_Damage->Cell_Damage Antioxidant_Enzymes->Cell_Damage

Induction of oxidative stress by imidazolium ILs.

Mitochondria are critical targets for imidazolium-based ILs.[14][22][23][31] Damage to these organelles can disrupt cellular energy metabolism and initiate the intrinsic apoptotic pathway.[14][22] Studies have demonstrated that these ILs can cause:

  • Swollen and vacuolated mitochondria.[23]

  • Decreased mitochondrial membrane potential.[22][23]

  • Inhibition of mitochondrial function.[14]

  • Induction of apoptosis, characterized by DNA fragmentation, nuclear shrinkage, and activation of caspases.[14][19][20][21][22][23]

The following diagram illustrates the signaling cascade leading to apoptosis.

G cluster_pathway Signaling Pathway: IL-Induced Apoptosis IL Imidazolium-based IL Mito_Damage Mitochondrial Damage IL->Mito_Damage Caspase8 Caspase-8 Activation (Initiator) IL->Caspase8 Some ILs MMP_Loss Decreased Mitochondrial Membrane Potential Mito_Damage->MMP_Loss Caspase3 Caspase-3 Activation (Effector) MMP_Loss->Caspase3 Caspase8->Caspase3 DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Apoptotic pathway induced by imidazolium ILs.

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed in the toxicological assessment of imidazolium-based ILs.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.

    • Procedure: Cells are seeded in 96-well plates and exposed to various concentrations of the IL for a specified period (e.g., 24, 48, or 72 hours). An MTT solution is then added, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader, typically at 570 nm. The results are often expressed as the concentration that inhibits 50% of cell growth (IC50) or cell viability (EC50).[22]

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

    • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

    • Procedure: After exposure to the IL, the cell culture supernatant is collected and incubated with an LDH reaction mixture. The absorbance is then measured, and the amount of LDH release is correlated with the degree of cytotoxicity.[22]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

    • Procedure: Cells are treated with the IL, harvested, and then stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry.[19][20]

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.

    • Principle: Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used. Cleavage of the substrate by the active caspase releases a fluorescent or chromogenic molecule.

    • Procedure: Cell lysates from IL-treated cells are incubated with the specific caspase substrate (e.g., for caspase-3 or caspase-8). The resulting fluorescent or colorimetric signal is measured and is proportional to the caspase activity.[19][22]

  • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

    • Procedure (Gel Electrophoresis): DNA is extracted from IL-treated cells and run on an agarose (B213101) gel. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.[19][22]

    • Procedure (TUNEL Assay): The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay fluorescently labels the 3'-hydroxyl ends of DNA fragments.

  • ROS Detection: Intracellular ROS levels can be measured using fluorescent probes.

    • Principle: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are cell-permeable and non-fluorescent. Once inside the cell, they are deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Procedure: Cells are loaded with the fluorescent probe and then treated with the IL. The increase in fluorescence, which corresponds to the level of intracellular ROS, can be measured using a fluorescence microplate reader, fluorescence microscopy, or flow cytometry.[22]

  • Lipid Peroxidation Assay: The extent of lipid peroxidation is commonly assessed by measuring the levels of malondialdehyde (MDA).

    • Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored MDA-TBA adduct.

    • Procedure: Cell lysates are reacted with TBA, and the resulting colored product is measured spectrophotometrically.[9]

  • Algal Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater or marine algae.

    • Procedure: Algal cultures (e.g., Scenedesmus quadricauda, Chlamydomonas reinhardtii) are exposed to a range of IL concentrations for a period of 72 or 96 hours. The growth of the algae is monitored by measuring cell density, chlorophyll (B73375) content, or biomass. The EC50 value, the concentration that causes a 50% reduction in growth compared to the control, is then calculated.[10]

  • Daphnia magna Acute Immobilization Test: This is a standard test to assess the acute toxicity of chemicals to aquatic invertebrates.

    • Procedure: Daphnia magna are exposed to different concentrations of the IL for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The LC50, the concentration that is lethal to 50% of the test organisms, is determined.[16][17]

  • Zebrafish Acute Toxicity Test: The zebrafish (Danio rerio) is a common model organism for vertebrate toxicity testing.

    • Procedure: Zebrafish embryos or adults are exposed to a range of IL concentrations for 96 hours. Mortality is observed and recorded at regular intervals, and the LC50 is calculated.[7]

Conclusion and Future Perspectives

The research to date clearly indicates that imidazolium-based ionic liquids are not inherently "green" and can pose significant risks to both the environment and human health. Their toxicity is largely driven by the structure of the cation, particularly the length of the alkyl side chain, and is mediated through mechanisms including membrane disruption, oxidative stress, and the induction of apoptosis.

For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological properties is crucial. When considering the use of imidazolium-based ILs, it is imperative to:

  • Select ILs with lower toxicity profiles: Whenever possible, opt for ILs with shorter alkyl chains and less toxic anions.

  • Conduct comprehensive toxicological assessments: Evaluate the potential toxicity of any new or existing IL in relevant biological systems before large-scale application.

  • Develop strategies for containment and remediation: Given their potential for environmental persistence and toxicity, measures to prevent their release and to remediate contaminated sites are essential.[32]

Future research should focus on the development of structure-toxicity relationships to design safer ionic liquids.[8][18][33][34] Furthermore, long-term and chronic toxicity studies are needed to fully understand the potential health and environmental impacts of these compounds. The biodegradability of imidazolium-based ILs is another critical area that warrants further investigation, as many have been shown to be only partially mineralized or non-biodegradable.[35][36][37][38] By integrating toxicological considerations into the design and application of ionic liquids, we can harness their unique properties while minimizing their adverse effects.

References

Methodological & Application

Application Notes and Protocols: 1-Ethyl-3-methylimidazolium Bromide in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIm]Br) is a room temperature ionic liquid (IL) that has garnered significant attention as a versatile and environmentally benign alternative to volatile organic solvents in a variety of chemical transformations. Its unique properties, including low vapor pressure, high thermal stability, and tunable solubility, make it an attractive medium for conducting organic reactions.[1] This document provides detailed application notes and experimental protocols for the use of [EMIm]Br in key alkylation reactions, including N-alkylation of heterocycles, O-alkylation of phenols (Williamson ether synthesis), and C-alkylation of active methylene (B1212753) compounds.

Properties of 1-Ethyl-3-methylimidazolium Bromide

PropertyValueReference
CAS Number65039-08-9[2]
Molecular FormulaC₆H₁₁BrN₂[2]
Molecular Weight191.07 g/mol [2]
Melting Point91 °C[2]
AppearanceWhite crystals or crystalline powder[2]

I. N-Alkylation of Heterocycles

The N-alkylation of heterocyclic compounds such as imidazoles, benzimidazoles, and indoles is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3] The use of [EMIm]Br as a reaction medium can offer advantages in terms of reaction rates and product isolation.

Application Notes:
  • Role of [EMIm]Br: In N-alkylation reactions, [EMIm]Br can act as both the solvent and a promoter. Its polar nature can facilitate the dissolution of the heterocyclic substrate and the base, while its ionic character can stabilize charged intermediates, potentially accelerating the reaction rate.

  • Base Selection: A solid base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) is typically employed to deprotonate the N-H bond of the heterocycle, generating the nucleophilic anion required for the reaction with an alkyl halide.[4]

  • Reaction Conditions: Reactions are often carried out at elevated temperatures (60-100 °C) to ensure a reasonable reaction rate, particularly for less reactive alkyl halides.

  • Work-up: A key advantage of using an ionic liquid is the potential for simplified product extraction. The non-polar product can often be extracted with a less polar organic solvent, leaving the ionic liquid and inorganic salts behind.

Quantitative Data Summary: N-Alkylation of Imidazole Derivatives

While specific data for N-alkylation in [EMIm]Br is not extensively tabulated in the reviewed literature, the following table provides representative data for the N-alkylation of imidazoles in a conventional solvent (acetonitrile), which can be adapted for [EMIm]Br.

EntryHeterocycleAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
14,5-DichloroimidazoleAllyl bromideK₂CO₃CH₃CN60875
24,5-DichloroimidazolePropargyl bromideK₂CO₃CH₃CN60875
34,5-DichloroimidazoleBromoacetophenoneK₂CO₃CH₃CN600.591

Data adapted from a general protocol for N-alkylation of dichlorinated imidazoles.[1]

Experimental Protocol: N-Alkylation of Benzimidazole (B57391) with Benzyl (B1604629) Bromide in [EMIm]Br

This protocol is a representative procedure for the N-alkylation of a heterocyclic compound using [EMIm]Br as the solvent.

Materials:

  • Benzimidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound ([EMIm]Br)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine solution

Procedure:

  • To a 50 mL round-bottom flask, add benzimidazole (1.0 mmol, 118 mg), anhydrous potassium carbonate (1.2 mmol, 166 mg), and this compound (5 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-benzylbenzimidazole.

Logical Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Benzimidazole, K2CO3, and [EMIm]Br stir1 Stir at RT (15 min) reagents->stir1 add_alkyl_halide Add Benzyl Bromide stir1->add_alkyl_halide heat_stir Heat to 80°C and Stir (4-6 h) add_alkyl_halide->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product N-Benzylbenzimidazole

N-Alkylation Experimental Workflow

II. O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for the preparation of ethers, involving the reaction of a deprotonated alcohol or phenol (B47542) with an alkyl halide.[1][5] Performing this reaction in [EMIm]Br can lead to high yields and simplified reaction conditions.[6]

Application Notes:
  • Enhanced Nucleophilicity: The ionic nature of [EMIm]Br can enhance the nucleophilicity of the phenoxide ion, potentially leading to faster reaction rates compared to conventional solvents.

  • Base and Substrate Scope: A variety of phenols and alkyl halides can be used. Primary alkyl halides are preferred to minimize the competing elimination reaction.[7] A base such as potassium hydroxide or potassium carbonate is used to generate the phenoxide in situ.

  • Room Temperature Reactions: For reactive alkyl halides, the Williamson ether synthesis in ionic liquids can often be conducted at room temperature, offering a milder alternative to traditional methods that may require heating.[6]

Quantitative Data Summary: Williamson Ether Synthesis in Ionic Liquids

The following table summarizes representative yields for the Williamson ether synthesis of various phenols with benzyl bromide in an imidazolium-based ionic liquid at room temperature.

EntryPhenolAlkylating AgentBaseIonic LiquidTime (h)Yield (%)
1PhenolBenzyl bromideKOH[bmim]OH295
24-NitrophenolBenzyl bromideKOH[bmim]OH1.592
32-NaphtholBenzyl bromideKOH[bmim]OH2.594

Data adapted from a study on Williamson ether synthesis in hydroxide-based ionic liquids.[6] While not [EMIm]Br, this provides a strong indication of the reaction's efficacy in similar ionic liquids.

Experimental Protocol: O-Alkylation of 4-Cresol with Ethyl Bromide in [EMIm]Br

Materials:

  • 4-Cresol

  • Ethyl bromide

  • Potassium hydroxide (KOH), pellets

  • This compound ([EMIm]Br)

  • Diethyl ether

  • 1 M NaOH solution

  • Deionized water

  • Brine solution

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-cresol (1.0 mmol, 108 mg) in this compound (5 mL).

  • Add powdered potassium hydroxide (1.2 mmol, 67 mg) to the solution and stir at room temperature for 30 minutes.

  • Add ethyl bromide (1.2 mmol, 131 mg, 0.09 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with 1 M NaOH solution (2 x 10 mL) to remove any unreacted phenol, followed by deionized water (1 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product, 4-ethoxytoluene.

Signaling Pathway for Williamson Ether Synthesis

Williamson_Ether_Synthesis phenol Phenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., KOH) sn2 SN2 Reaction phenoxide->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 ether Aryl Ether (Ar-O-R) sn2->ether salt Salt (KX) sn2->salt

Williamson Ether Synthesis Pathway

III. C-Alkylation of Active Methylene Compounds

The alkylation of active methylene compounds, such as diethyl malonate, is a cornerstone of carbon-carbon bond formation in organic synthesis.[8] The use of [EMIm]Br can provide a suitable environment for these reactions.

Application Notes:
  • Reaction Environment: [EMIm]Br can serve as a polar medium to facilitate the reaction between the enolate of the active methylene compound and the alkyl halide.

  • Base and Reaction Conditions: A moderately strong base like potassium carbonate is often sufficient to deprotonate the active methylene compound. The reaction may require heating to proceed at a practical rate.

  • Product Isolation: Similar to other alkylations in ionic liquids, the less polar alkylated product can typically be extracted with an organic solvent.

Quantitative Data Summary: C-Alkylation of Diethyl Malonate

While specific data for the C-alkylation of diethyl malonate in [EMIm]Br is limited, the following table provides data for this reaction under phase-transfer catalysis conditions, which can be adapted for an ionic liquid medium.

EntryActive Methylene CompoundAlkylating AgentBaseCatalystTemp (°C)Time (min)Yield (%)
1Diethyl malonateBenzyl chlorideK₂CO₃TBAB80375 (mono)
2Diethyl malonateButyl bromideK₂CO₃TBAB804.562 (mono)
3Ethyl acetoacetateBenzyl chlorideK₂CO₃TBAB80382 (mono)

Data adapted from a study on microwave-assisted, solvent-free alkylation of active methylene compounds.[1] TBAB = Tetrabutylammonium bromide.

Experimental Protocol: C-Alkylation of Diethyl Malonate with 1-Bromobutane (B133212) in [EMIm]Br

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Cesium carbonate (Cs₂CO₃)

  • This compound ([EMIm]Br)

  • Toluene (B28343)

  • Deionized water

  • Brine solution

Procedure:

  • To a 50 mL round-bottom flask, add diethyl malonate (1.0 mmol, 160 mg, 0.15 mL), cesium carbonate (1.2 mmol, 391 mg), and this compound (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-bromobutane (1.1 mmol, 151 mg, 0.12 mL) to the reaction mixture.

  • Heat the mixture to 70 °C and stir for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, extract the product with toluene (3 x 15 mL).

  • Wash the combined organic layers with deionized water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain diethyl 2-butylmalonate.

Logical Relationship in C-Alkylation

C_Alkylation_Relationship start Active Methylene Compound enolate Enolate Intermediate start->enolate Deprotonation base Base (e.g., Cs2CO3) product C-Alkylated Product enolate->product Nucleophilic Attack alkyl_halide Alkyl Halide

References

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Bromide as a Battery Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br) is an ionic liquid that has garnered significant interest as a potential electrolyte component in various battery systems. Its inherent properties, such as high ionic conductivity, a wide electrochemical window, and good thermal stability, make it a promising candidate to enhance battery performance and safety.[1][2] This document provides detailed application notes and experimental protocols for the use of [EMIM]Br in battery research, with a focus on its application in solid-state lithium-ion and zinc-bromine batteries.

Data Presentation

The following tables summarize the quantitative data available for electrolytes containing 1-Ethyl-3-methylimidazolium bromide and related imidazolium-based ionic liquids.

Table 1: Ionic Conductivity of Imidazolium-Based Electrolytes

Electrolyte CompositionBattery TypeIonic Conductivity (S cm⁻¹)Temperature (°C)Reference
Poly(vinyl alcohol)/Lithium Acetate with 40% [EMIM]BrSolid-State Li-ion2.21 x 10⁻⁵Room Temperature[3]
Biopolymer blend with 15% 1-ethyl-3-methylimidazolium acetateSolid-State Li-ion1.53 x 10⁻²Room Temperature

Table 2: Electrochemical Performance of Batteries with Imidazolium (B1220033) Bromide Additives

Battery SystemElectrolyte AdditiveKey Performance MetricsReference
Zinc-Bromine Flow Battery1,2-dimethyl-3-ethylimidazolium bromideImproved current and voltaic efficiencies; Stable cycling for 200 cycles.[2][4][2][4]
Dual-Plating Zinc-Bromine BatteryImidazolium Bromide (MPIBr)Stable cycling for 1000 cycles at 100% depth of discharge.[1][1]

Experimental Protocols

Protocol 1: Preparation of a Solid Polymer Electrolyte (SPE) Containing [EMIM]Br

This protocol describes the preparation of a Poly(vinyl alcohol) (PVA)/Lithium Acetate (LiAc)/[EMIM]Br solid polymer electrolyte via the solution casting method.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Lithium Acetate (LiAc)

  • This compound ([EMIM]Br)

  • Deionized water

  • Petri dishes

Procedure:

  • PVA Solution Preparation: Dissolve a specific amount of PVA in deionized water with constant stirring at an elevated temperature (e.g., 80 °C) until a clear and homogeneous solution is obtained.

  • Addition of LiAc: To the PVA solution, add a predetermined amount of LiAc and continue stirring until it is completely dissolved.

  • Incorporation of [EMIM]Br: Slowly add the desired weight percentage of [EMIM]Br to the PVA/LiAc solution. Continue stirring until the mixture is uniform. For example, to prepare an SPE with 40% [EMIM]Br, the weight of [EMIM]Br should be 40% of the total weight of the PVA and LiAc.

  • Casting: Pour the resulting solution into a clean, dry petri dish.

  • Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature. For complete removal of water, the cast film can be further dried in a vacuum oven at a moderate temperature (e.g., 50 °C) for 24 hours.

  • Peeling: Once completely dry, carefully peel the freestanding solid polymer electrolyte film from the petri dish.

  • Storage: Store the prepared SPE in a desiccator to prevent moisture absorption.

Protocol 2: Electrochemical Characterization of the [EMIM]Br-based SPE

1. Ionic Conductivity Measurement using Electrochemical Impedance Spectroscopy (EIS)

Equipment:

  • Electrochemical workstation with EIS capability

  • Temperature-controlled chamber

  • Swagelok-type or coin cell with stainless steel blocking electrodes

Procedure:

  • Cell Assembly: Sandwich the prepared SPE film between two stainless steel blocking electrodes of a known area. Assemble the cell in a Swagelok-type or coin cell configuration.

  • Temperature Equilibration: Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • EIS Measurement: Connect the cell to the electrochemical workstation. Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

  • Data Analysis:

    • Plot the obtained impedance data as a Nyquist plot (-Z'' vs. Z').

    • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where:

      • L is the thickness of the SPE film.

      • A is the area of the stainless steel electrodes.

  • Temperature Dependence: Repeat the measurement at different temperatures to study the temperature dependence of ionic conductivity.

2. Electrochemical Stability Window (ESW) Measurement using Cyclic Voltammetry (CV)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell setup (or a two-electrode coin cell with a stable reference)

  • Working electrode (e.g., stainless steel)

  • Counter and reference electrodes (e.g., lithium metal)

Procedure:

  • Cell Assembly: Assemble a cell with the prepared SPE as the electrolyte, a stainless steel electrode as the working electrode, and lithium metal as both the counter and reference electrodes.

  • CV Scan: Connect the cell to the potentiostat. Perform a cyclic voltammetry scan at a slow scan rate (e.g., 1 mV/s) over a wide potential range. The scan should start from the open-circuit potential and sweep towards anodic and cathodic potentials.

  • Data Analysis:

    • Plot the current response as a function of the applied potential.

    • The electrochemical stability window is determined by the potentials at which a significant increase in the anodic and cathodic currents is observed, indicating the onset of electrolyte decomposition.

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows related to the use of [EMIM]Br in batteries.

G cluster_anode Anode Side (Zinc Electrode) cluster_cathode Cathode Side (Bromine Electrode) anode Zinc Anode dendrite Zinc Dendrite Growth (Suppressed) ion_transport Ion Transport ([EMIM]⁺ and Br⁻) anode->ion_transport shield [EMIM]⁺ Electrostatic Shield shield->dendrite Prevents Br_minus Br⁻ Br2 Br₂ Br_minus->Br2 Oxidation Br3_minus Br₃⁻ (Polybromide) Br2->Br3_minus Reacts with Br⁻ complex [EMIM]⁺[Br₃]⁻ Complex Br3_minus->complex Sequestered by [EMIM]⁺ ion_transport->Br_minus

Caption: Mechanism of [EMIM]Br in a Zinc-Bromine Battery.

G cluster_prep Electrolyte Preparation cluster_char Electrochemical Characterization start Start: Materials (PVA, LiAc, [EMIM]Br, Water) dissolve_pva Dissolve PVA in Water start->dissolve_pva add_liac Add and Dissolve LiAc dissolve_pva->add_liac add_emimbr Add and Mix [EMIM]Br add_liac->add_emimbr cast Solution Casting in Petri Dish add_emimbr->cast dry Drying (Room Temp & Vacuum) cast->dry spe Solid Polymer Electrolyte Film dry->spe cell_assembly Cell Assembly (SPE between Electrodes) spe->cell_assembly eis Ionic Conductivity (EIS) cell_assembly->eis cv Electrochemical Stability (CV) cell_assembly->cv cycling Battery Cycling Performance cell_assembly->cycling results Data Analysis and Interpretation eis->results cv->results cycling->results

Caption: Experimental Workflow for SPE Preparation and Characterization.

References

Ineffective Dissolution of Cellulose with 1-Ethyl-3-methylimidazolium Bromide: A Review and Recommended Protocol with an Effective Alternative

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the use of 1-Ethyl-3-methylimidazolium bromide ([EMIm]Br) for the dissolution of cellulose (B213188) have revealed that this specific ionic liquid is not an effective solvent for this purpose. While the broader class of imidazolium-based ionic liquids is well-regarded for their ability to dissolve cellulose, the choice of the anion plays a critical role in this process. Research indicates that bromide anions do not facilitate the disruption of the extensive hydrogen-bonding network within cellulose fibers, which is a prerequisite for dissolution.

In contrast, ionic liquids featuring anions such as acetate (B1210297) ([OAc]) or chloride ([Cl]) have demonstrated significant success in dissolving cellulose. Notably, 1-Ethyl-3-methylimidazolium acetate ([EMIm]OAc) is widely cited as a highly efficient solvent for cellulose, capable of dissolving it at significant concentrations. This document will therefore pivot to provide a detailed application note and protocol for the dissolution of cellulose using the effective alternative, [EMIm]OAc, supported by data from scientific literature.

Mechanism of Cellulose Dissolution in Imidazolium-Based Ionic Liquids

The dissolution of cellulose in ionic liquids like [EMIm]OAc is a complex process driven by the disruption of intermolecular and intramolecular hydrogen bonds that give cellulose its crystalline and recalcitrant structure. The mechanism primarily involves the interaction of the ionic liquid's cations and anions with the hydroxyl groups of the cellulose polymer chains.[1]

The anions (e.g., acetate) play a crucial role by forming strong hydrogen bonds with the hydroxyl protons of cellulose, effectively breaking the existing hydrogen bonds between cellulose chains.[2] The imidazolium (B1220033) cations also contribute by interacting with the oxygen atoms of the hydroxyl groups, further aiding in the separation of the polymer chains.[1] This combined action of cations and anions leads to the solvation of the cellulose molecules and their dissolution into the ionic liquid.

Application Notes

Choosing the Right Ionic Liquid: As established, the anion of the ionic liquid is paramount for effective cellulose dissolution. Acetate- and chloride-based imidazolium ionic liquids are generally effective. [EMIm]OAc is often preferred due to its lower viscosity compared to chloride-based counterparts and its high cellulose solvency.[3]

Co-solvents: The high viscosity of many ionic liquids can impede the dissolution process and subsequent processing.[4] The use of aprotic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly reduce the viscosity of the cellulose-[EMIm]OAc solution, enhancing mass transport and facilitating dissolution at lower temperatures.[4][5][6] Mixtures of [EMIm]OAc and DMSO have been shown to be effective, with optimal ratios depending on the specific application.[4]

Temperature: Temperature is a key parameter influencing both the rate of dissolution and the maximum achievable cellulose concentration. Increasing the temperature generally decreases the viscosity of the ionic liquid and enhances the dissolution process.[3][7] However, excessively high temperatures can lead to cellulose degradation. A moderate temperature range, typically between 50°C and 100°C, is often employed.[5][8]

Water Content: The presence of water can significantly reduce the solubility of cellulose in ionic liquids.[9][10] Water molecules can compete with the ionic liquid's anions in forming hydrogen bonds, thereby hindering the disruption of the cellulose structure. It is therefore crucial to use dried cellulose and ionic liquid and to perform the dissolution under anhydrous conditions.

Experimental Protocol: Dissolution of Cellulose in 1-Ethyl-3-methylimidazolium Acetate ([EMIm]OAc)

This protocol describes a general procedure for the dissolution of microcrystalline cellulose (MCC) in [EMIm]OAc.

Materials:

  • Microcrystalline cellulose (MCC)

  • 1-Ethyl-3-methylimidazolium acetate ([EMIm]OAc) (≥95% purity)

  • Dimethyl sulfoxide (DMSO, anhydrous) (optional, as co-solvent)

  • Heating and stirring apparatus (e.g., heated magnetic stirrer)

  • Inert atmosphere setup (e.g., glove box or Schlenk line with nitrogen or argon)

  • Glassware (e.g., round-bottom flask, beaker)

Procedure:

  • Drying: Dry the MCC in a vacuum oven at 80°C for at least 24 hours to remove any residual moisture.[5] Similarly, ensure the [EMIm]OAc and any co-solvent (DMSO) are anhydrous.

  • Preparation of the Dissolution Medium:

    • Without Co-solvent: In an inert atmosphere, add the desired amount of [EMIm]OAc to a clean, dry flask.

    • With Co-solvent: Prepare the desired mixture of [EMIm]OAc and DMSO (e.g., 75 wt% [EMIm]OAc / 25 wt% DMSO) in a clean, dry flask under an inert atmosphere.[5]

  • Heating and Stirring: Begin stirring the [EMIm]OAc or the [EMIm]OAc/DMSO mixture and heat it to the desired dissolution temperature (e.g., 50°C).[5]

  • Cellulose Addition: Gradually add the dried MCC to the heated and stirred ionic liquid or ionic liquid/co-solvent mixture. Add the cellulose in small portions to prevent clumping and ensure good dispersion.

  • Dissolution: Continue stirring the mixture at the set temperature until the cellulose is completely dissolved. The time required for complete dissolution will depend on the cellulose concentration, temperature, and the presence of a co-solvent. This can range from a few hours to 12 hours or more.[5] Visual inspection for the absence of solid particles will indicate complete dissolution.

  • Storage: Once dissolved, the cellulose solution should be stored under an inert atmosphere to prevent moisture absorption.

Quantitative Data Summary

The following tables summarize key quantitative data for the dissolution of cellulose in [EMIm]OAc based on literature findings.

Table 1: Effect of Temperature and Co-solvent on Cellulose Dissolution

Ionic Liquid SystemCellulose Concentration (wt%)Temperature (°C)Dissolution Time (h)Observations
[EMIm]OAc105012Complete dissolution to form a dope (B7801613) solution.[5][6]
[EMIm]OAc/DMSO (75/25 wt%)105012Complete dissolution, suitable for spinning hollow fibers.[5][6]
[EMIm]OAcNot specified80Not specifiedCan dissolve >20 wt% cellulose.[8]

Table 2: Viscosity of Cellulose/[EMIm]OAc Solutions

Cellulose Concentration (wt%)Temperature (°C)Viscosity (mPa·s)
120225
180~50
520>20,000
580~2,000

Note: Viscosity values are approximate and can vary based on the specific grade of cellulose and ionic liquid. Data extrapolated from trends described in the literature.[3]

Visualizations

Cellulose_Dissolution_Mechanism cluster_cellulose Cellulose Fiber (Insoluble) cluster_il Ionic Liquid ([EMIm]OAc) cluster_dissolved Dissolved Cellulose C1 Cellulose Chain 1 (with -OH groups) H_bond Intermolecular Hydrogen Bonds OAc [OAc]- Anion C1->OAc Anion disrupts H-bonds C2 Cellulose Chain 2 (with -OH groups) EMIm [EMIm]+ Cation C2->EMIm Cation interacts with -OH SC2 Solvated Cellulose Chain 2 SC1 Solvated Cellulose Chain 1

Caption: Mechanism of cellulose dissolution by [EMIm]OAc.

Experimental_Workflow start Start drying Dry Cellulose and [EMIm]OAc start->drying prepare_il Prepare [EMIm]OAc (with optional DMSO) drying->prepare_il heat_stir Heat and Stir (e.g., 50°C) prepare_il->heat_stir add_cellulose Gradually Add Cellulose heat_stir->add_cellulose dissolve Continue Stirring until Dissolved add_cellulose->dissolve solution Homogeneous Cellulose Solution dissolve->solution

Caption: Experimental workflow for cellulose dissolution.

References

Application Notes and Protocols for the Synthesis of Metal Nanoparticles using 1-Ethyl-3-methylimidazolium Bromide as a Template

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metal nanoparticles with controlled size and morphology is a cornerstone of modern nanotechnology, with profound implications for catalysis, sensing, and drug delivery. Ionic liquids (ILs), particularly those based on the imidazolium (B1220033) cation, have emerged as versatile media for the synthesis of these nanoparticles. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent characteristics, allow them to act as solvents, templates, and stabilizers in the nanoparticle formation process.[1][2]

This document provides detailed application notes and protocols for the synthesis of various metal nanoparticles (Gold, Silver, Platinum, and Palladium) using 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) as a templating agent. The bromide anion, in conjunction with the imidazolium cation, plays a crucial role in directing the nucleation and growth of the nanoparticles, influencing their final size and shape.[3] The protocols outlined below are based on established methodologies for nanoparticle synthesis in imidazolium-based ionic liquids.

Physicochemical Properties of this compound

Understanding the properties of [EMIM]Br is essential for its effective use in nanoparticle synthesis.

PropertyValueReference(s)
CAS Number 65039-08-9[4]
Molecular Formula C₆H₁₁BrN₂[4]
Molecular Weight 191.07 g/mol [4]
Appearance White powder/crystals[4]
Melting Point 70-91 °C[4][5]
Density ~1.49 g/cm³ (at 26 °C)[5]
Solubility Soluble in water, ethanol, and other polar solvents. Insoluble in nonpolar solvents like hexane (B92381) and benzene.[3]

Role of [EMIM]Br in Nanoparticle Synthesis

[EMIM]Br serves multiple functions during the synthesis of metal nanoparticles:

  • Solvent: It provides a non-volatile and thermally stable reaction medium.[3]

  • Template/Capping Agent: The imidazolium cations and bromide anions can form a structured environment around the growing nanoparticle, controlling its size and preventing aggregation through electrostatic and steric stabilization.[2][6]

  • Reducing Agent (in some cases): While not a strong reducing agent itself, under certain conditions (e.g., microwave or sonochemical activation), the ionic liquid or its decomposition products can contribute to the reduction of metal precursors.

The interplay between the imidazolium cation and the bromide anion creates a unique microenvironment that directs the formation of nanoparticles. The halide anion's interaction with the metal surface can significantly influence the final particle morphology.[7]

Experimental Protocols

The following are generalized protocols for the synthesis of gold, silver, platinum, and palladium nanoparticles using [EMIM]Br as a template. These protocols are based on established methods in similar imidazolium-based ionic liquids and may require optimization for specific applications.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

This protocol is adapted from methods using imidazolium-based ionic liquids for the synthesis of gold nanoparticles.[6][8]

Materials:

  • This compound ([EMIM]Br)

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent

  • Deionized water

Procedure:

  • Preparation of Precursor Solution: Prepare a stock solution of HAuCl₄·3H₂O in deionized water (e.g., 10 mM).

  • Reaction Setup: In a clean glass vial, dissolve a specific amount of [EMIM]Br in deionized water to create a solution of the desired concentration (e.g., 0.1 M).

  • Addition of Gold Precursor: Add a calculated volume of the HAuCl₄ stock solution to the [EMIM]Br solution while stirring vigorously. The molar ratio of [EMIM]Br to HAuCl₄ can be varied to control nanoparticle size.

  • Reduction: While stirring, add a freshly prepared, ice-cold solution of NaBH₄ (e.g., 100 mM) dropwise to the mixture. The solution should change color from yellow to ruby red, indicating the formation of gold nanoparticles.

  • Stabilization: Continue stirring the solution for at least 2 hours to ensure the complete reduction and stabilization of the nanoparticles.

  • Purification (Optional): The nanoparticles can be purified by centrifugation and redispersion in deionized water to remove excess reactants.

Quantitative Data (Illustrative):

ParameterValue
[EMIM]Br Concentration 0.05 - 0.5 M
HAuCl₄ Concentration 0.1 - 1.0 mM
NaBH₄ Concentration 1.0 - 10 mM
Reaction Temperature Room Temperature
Reaction Time 2 - 4 hours
Expected AuNP Size 5 - 20 nm
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

This protocol is based on the synthesis of silver nanoparticles in imidazolium halide ionic liquids.[7]

Materials:

  • This compound ([EMIM]Br)

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Preparation of Precursor Solution: Prepare a stock solution of AgNO₃ in deionized water (e.g., 10 mM).

  • Reaction Setup: In a flask, dissolve [EMIM]Br in deionized water to a desired concentration (e.g., 0.1 M).

  • Addition of Silver Precursor: Add the AgNO₃ stock solution to the [EMIM]Br solution under constant stirring.

  • Reduction: Slowly add a freshly prepared, cold solution of NaBH₄ to the mixture. A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • Stabilization: Allow the reaction to proceed for 2-3 hours with continuous stirring.

  • Characterization: The formation and size of the AgNPs can be confirmed by UV-Vis spectroscopy, observing the characteristic surface plasmon resonance peak around 400-420 nm.

Quantitative Data (Illustrative):

ParameterValue
[EMIM]Br Concentration 0.1 - 1.0 M
AgNO₃ Concentration 0.5 - 2.0 mM
NaBH₄ Concentration 2.0 - 20 mM
Reaction Temperature Room Temperature
Reaction Time 2 - 3 hours
Expected AgNP Size 10 - 50 nm
Protocol 3: Sonochemical Synthesis of Platinum Nanoparticles (PtNPs)

This protocol utilizes ultrasound irradiation, a common method for nanoparticle synthesis in ionic liquids, to promote the reduction of the platinum precursor.[1][9][10]

Materials:

  • This compound ([EMIM]Br)

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Ethanol or other suitable reducing agent

  • Deionized water

Procedure:

  • Solution Preparation: Dissolve H₂PtCl₆·6H₂O and [EMIM]Br in a mixture of deionized water and ethanol.

  • Sonication: Place the reaction vessel in an ultrasonic bath or use a sonication probe.

  • Irradiation: Sonicate the solution for a specific duration (e.g., 30-60 minutes). The ultrasonic waves will induce the formation of reducing radicals, leading to the reduction of Pt(IV) to Pt(0). The solution will gradually turn dark brown or black.

  • Post-Synthesis Treatment: After sonication, continue to stir the solution for an additional hour to ensure stabilization of the nanoparticles.

  • Purification: The PtNPs can be isolated by centrifugation, followed by washing with a water/ethanol mixture.

Quantitative Data (Illustrative):

ParameterValue
[EMIM]Br Concentration 0.1 - 0.5 M
H₂PtCl₆ Concentration 0.2 - 1.0 mM
Ethanol/Water Ratio 1:1 (v/v)
Sonication Frequency 20 - 40 kHz
Sonication Time 30 - 60 minutes
Expected PtNP Size 2 - 10 nm
Protocol 4: Microwave-Assisted Synthesis of Palladium Nanoparticles (PdNPs)

Microwave irradiation offers a rapid and efficient method for synthesizing metal nanoparticles in ionic liquids.[11][12]

Materials:

  • This compound ([EMIM]Br)

  • Palladium(II) chloride (PdCl₂) or another suitable palladium salt

  • Ethylene (B1197577) glycol or other polyol (as a reducing agent and solvent)

Procedure:

  • Precursor Dissolution: Dissolve PdCl₂ in a small amount of HCl and then dilute with ethylene glycol.

  • Addition of Ionic Liquid: Add [EMIM]Br to the palladium precursor solution.

  • Microwave Irradiation: Place the reaction vial in a microwave reactor and heat the solution to a specific temperature (e.g., 120-160 °C) for a short duration (e.g., 1-5 minutes).

  • Cooling and Stabilization: After irradiation, allow the solution to cool to room temperature while stirring. The color of the solution should change to dark brown or black, indicating the formation of PdNPs.

  • Purification: The nanoparticles can be separated by adding acetone, followed by centrifugation and washing with ethanol.

Quantitative Data (Illustrative):

ParameterValue
[EMIM]Br Concentration 0.05 - 0.2 M
PdCl₂ Concentration 0.5 - 2.0 mM
Microwave Power 100 - 300 W
Reaction Temperature 120 - 160 °C
Reaction Time 1 - 5 minutes
Expected PdNP Size 3 - 15 nm

Visualizations

Signaling Pathways and Experimental Workflows

Nanoparticle_Synthesis_Workflow cluster_materials Starting Materials cluster_process Synthesis Process cluster_output Final Product IL [EMIM]Br Mixing Mixing & Dissolution IL->Mixing Metal_Precursor Metal Salt (e.g., HAuCl₄) Metal_Precursor->Mixing Reducing_Agent Reducing Agent (e.g., NaBH₄) Reduction Reduction of Metal Ions Reducing_Agent->Reduction Solvent Solvent (e.g., Water) Solvent->Mixing Mixing->Reduction Nucleation Nucleation Reduction->Nucleation Growth Nanoparticle Growth Nucleation->Growth Stabilization Stabilization by [EMIM]Br Growth->Stabilization Nanoparticles Stable Metal Nanoparticle Dispersion Stabilization->Nanoparticles

Caption: General workflow for the synthesis of metal nanoparticles.

Ionic_Liquid_Templating_Mechanism cluster_solution Ionic Liquid Solution cluster_nanoparticle Nanoparticle Formation cluster_stabilized_np Stabilized Nanoparticle Emim_ion [EMIM]⁺ Cation NP_core Metal Core (M⁰) Emim_ion->NP_core Stabilization Br_ion Br⁻ Anion Br_ion->NP_core Templating Metal_ion Metal Cation (M⁺) Metal_ion->NP_core Reduction Stabilized_NP [EMIM]Br-Capped Nanoparticle NP_core->Stabilized_NP

Caption: Role of [EMIM]Br in nanoparticle templating and stabilization.

Conclusion

This compound is a promising and versatile ionic liquid for the template-directed synthesis of various metal nanoparticles. Its unique physicochemical properties allow for control over nanoparticle size and stability. The protocols provided herein offer a starting point for researchers to explore the synthesis of gold, silver, platinum, and palladium nanoparticles for a wide range of applications in research, diagnostics, and therapeutics. Further optimization of reaction parameters will enable the fine-tuning of nanoparticle characteristics to meet specific application requirements.

References

Application Notes and Protocols for the Catalytic Use of 1-Ethyl-3-methylimidazolium Bromide in Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) is an ionic liquid that has garnered significant interest as a catalyst in various chemical transformations, including transesterification reactions. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make it an attractive alternative to conventional homogeneous and heterogeneous catalysts. In the context of transesterification, particularly for the production of biodiesel from triglycerides, [EMIM]Br can act as a dual-function catalyst. The imidazolium (B1220033) cation can exhibit Brønsted acidity, activating the carbonyl group of the ester, while the bromide anion can participate in nucleophilic activation of the alcohol. This document provides detailed application notes, experimental protocols, and a proposed catalytic mechanism for the use of [EMIM]Br in transesterification.

Data Presentation

The following table summarizes quantitative data from a study on the transesterification of palm oil using an acidic imidazolium-based ionic liquid catalyst under microwave irradiation. While not specific to [EMIM]Br, it provides a relevant example of the reaction conditions and yields achievable with this class of catalysts.

ParameterValueReference
Substrate Palm Oil[1]
Alcohol Methanol (B129727)[1]
Catalyst Acidic Imidazolium Ionic Liquid[1]
Molar Ratio (Methanol:Oil) 11:1[1]
Catalyst Dosage 9.17% (w/w of oil)[1]
Reaction Time 6.43 hours[1]
Energy Source Microwave Irradiation (168 W)[1]
Maximum Yield 98.93%[1]

Experimental Protocols

This section outlines a general experimental protocol for the transesterification of a model triglyceride (e.g., triacetin (B1683017) or a vegetable oil) using this compound as a catalyst under conventional heating.

Materials:

  • This compound ([EMIM]Br)

  • Triglyceride (e.g., refined vegetable oil such as palm or soybean oil)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (for analysis)

Procedure:

  • Reactant Preparation: In a round-bottom flask, add the triglyceride and methanol in a desired molar ratio (e.g., 1:6 to 1:12, oil to methanol).

  • Catalyst Addition: Add this compound to the flask. The catalyst loading can be varied (e.g., 1-10 wt% relative to the oil).

  • Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer. Place the setup on a hotplate stirrer.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring. Monitor the temperature using a thermometer.

  • Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 2-8 hours). Samples can be withdrawn periodically to monitor the progress of the reaction by techniques such as thin-layer chromatography or gas chromatography.

  • Product Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol (B35011) and the ionic liquid.

  • Glycerol Removal: Carefully separate the lower glycerol/[EMIM]Br layer.

  • Product Purification: The upper biodiesel layer may be washed with warm deionized water to remove any residual catalyst and glycerol.

  • Solvent Removal: Remove any excess methanol from the biodiesel layer using a rotary evaporator.

  • Analysis: Analyze the final product for purity and yield using gas chromatography.

Catalytic Mechanism of [EMIM]Br in Transesterification

The catalytic activity of this compound in transesterification is believed to proceed through a dual activation mechanism involving both the imidazolium cation ([EMIM]⁺) and the bromide anion (Br⁻).

Proposed Catalytic Cycle:

  • Carbonyl Activation: The acidic proton on the C2 position of the imidazolium ring of [EMIM]⁺ forms a hydrogen bond with the carbonyl oxygen of the triglyceride. This interaction polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Alcohol Activation: Simultaneously, the bromide anion (Br⁻) forms a hydrogen bond with the hydroxyl group of the alcohol (e.g., methanol). This interaction increases the nucleophilicity of the alcohol's oxygen atom.

  • Nucleophilic Attack: The activated alcohol attacks the activated carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate.

  • Intermediate Collapse and Product Formation: The tetrahedral intermediate collapses, resulting in the formation of a fatty acid methyl ester (FAME) and a diglyceride. The ionic liquid is regenerated in the process.

  • Cycle Repetition: The regenerated [EMIM]Br catalyst can then activate another ester linkage on the diglyceride and subsequently the monoglyceride, repeating the cycle until the triglyceride is fully converted to FAMEs and glycerol.

Mandatory Visualization

Catalytic_Cycle_EMIMBr cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products cluster_cycle Catalytic Cycle Triglyceride Triglyceride (RCOOR') Activation 1. Activation: [EMIM]+ activates C=O Br- activates O-H Triglyceride->Activation Methanol Methanol (CH3OH) Methanol->Activation EMIM_Br [EMIM]Br EMIM_Br->Activation FAME Fatty Acid Methyl Ester (RCOOCH3) Diglyceride Diglyceride Attack 2. Nucleophilic Attack Activation->Attack Activated Reactants Intermediate 3. Tetrahedral Intermediate Formation Attack->Intermediate Collapse 4. Intermediate Collapse & Product Release Intermediate->Collapse Collapse->EMIM_Br Collapse->FAME Collapse->Diglyceride Collapse->Activation Regenerated [EMIM]Br

References

Application Notes and Protocols for Electrochemistry with 1-Ethyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIM][Br]) is a room-temperature ionic liquid (IL) that offers a unique electrochemical environment due to its ionic nature, wide electrochemical window, and thermal stability. These properties make it a compelling medium for a variety of electrochemical applications, including electrosynthesis, electrocatalysis, and the study of redox processes of pharmaceutical compounds. This document provides detailed application notes and experimental protocols for conducting electrochemical experiments using [EMIM][Br].

Physicochemical and Electrochemical Properties of [EMIM][Br]

The fundamental properties of [EMIM][Br] are crucial for designing and interpreting electrochemical experiments. Below is a summary of its key physicochemical and electrochemical data.

PropertyValueTemperature (°C)
Molecular Weight 191.07 g/mol -
Melting Point 91 °C-
Density 1.49 g/cm³26
Viscosity Decreases with increasing temperature-
Ionic Conductivity Increases with increasing temperature-
Electrochemical Window Wide, dependent on electrode material and impurities-

Experimental Protocols

Purification of 1-Ethyl-3-methylimidazolium Bromide

The purity of the ionic liquid is paramount for obtaining accurate and reproducible electrochemical data. Commercially available [EMIM][Br] often contains impurities, such as water and other halides, which can narrow the electrochemical window.

Objective: To reduce water and other impurities from [EMIM][Br].

Materials:

  • This compound (as received)

  • Activated charcoal

  • Deionized water

  • Lyophilizer or high-vacuum line

  • Heating mantle and round-bottom flask

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Protocol:

  • Dissolve the impure [EMIM][Br] in a minimal amount of deionized water in a round-bottom flask.

  • Add activated charcoal to the solution (approximately 1-2% by weight of the ionic liquid).

  • Heat the mixture at 60-70°C for 12-24 hours with continuous stirring.

  • Allow the solution to cool to room temperature.

  • Filter the mixture to remove the charcoal. The filtrate should be colorless.

  • Remove the water from the filtrate using a lyophilizer or by drying under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 48 hours.

  • Store the purified [EMIM][Br] in a desiccator or under an inert atmosphere (e.g., in a glove box) to prevent water absorption.

Electrochemical Cell Setup

Electrochemical experiments with ionic liquids are typically performed in a three-electrode cell. Due to the hygroscopic nature of [EMIM][Br], it is highly recommended to assemble and perform the experiment inside a glove box with a controlled atmosphere (low oxygen and water levels).

Components:

  • Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) disk electrode are common choices.

  • Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the working electrode.

  • Reference Electrode (RE): A quasi-reference electrode, such as a silver wire coated with silver bromide (Ag/AgBr), is often used.[3]

G cluster_cell Electrochemical Cell Potentiostat Potentiostat WE Working Electrode (e.g., Glassy Carbon) Potentiostat->WE WE Lead RE Reference Electrode (Ag/AgBr) Potentiostat->RE RE Lead CE Counter Electrode (Pt wire/mesh) Potentiostat->CE CE Lead IL [EMIM][Br] Electrolyte WE->IL RE->IL CE->IL

Caption: Diagram of a standard three-electrode electrochemical cell setup.

Electrode Preparation

a. Working Electrode (Glassy Carbon or Platinum)

  • Polish the electrode surface with progressively finer alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

  • Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Soncate the electrode in deionized water for 5-10 minutes to remove any adhered polishing material.

  • Dry the electrode under a stream of nitrogen or in a vacuum oven before transferring it to the glove box.

b. Counter Electrode (Platinum Wire/Mesh)

  • Clean the platinum wire or mesh by rinsing with deionized water and acetone.

  • For more rigorous cleaning, the electrode can be flamed with a butane (B89635) torch until it glows red.

  • Allow the electrode to cool completely before use.

c. Reference Electrode (Ag/AgBr Quasi-Reference Electrode)

A stable reference potential is crucial for accurate electrochemical measurements. In ionic liquids, quasi-reference electrodes are often employed.

Protocol:

  • Obtain a silver wire (approximately 0.5-1.0 mm diameter).

  • Clean the surface of the silver wire by light abrasion with fine-grit sandpaper or by dipping it in dilute nitric acid for a few seconds, followed by thorough rinsing with deionized water.

  • Prepare a solution of 0.1 M KBr in water.

  • To create the AgBr coating, you can either:

    • Electrochemical Method: Immerse the cleaned silver wire and a platinum counter electrode in the KBr solution. Apply a small anodic potential (e.g., +0.2 V vs. a standard reference electrode) to the silver wire for several minutes until a uniform, dark coating of AgBr is formed.

    • Chemical Method: Dip the silver wire into a concentrated solution of bromine in a suitable solvent or an aqueous solution of a bromide salt and an oxidizing agent.

  • Rinse the coated Ag/AgBr wire gently with deionized water and dry it carefully.

  • The Ag/AgBr wire can then be used directly as a quasi-reference electrode in the [EMIM][Br] electrolyte. For increased stability, it can be placed in a separate compartment with a frit that contains a solution of [EMIM][Br] saturated with AgBr.

Cyclic Voltammetry of the Bromide/Tribromide Redox Couple

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical behavior of the bromide anion in [EMIM][Br]. The oxidation of bromide in ionic liquids typically proceeds through a two-step process involving the formation of the tribromide ion (Br₃⁻).

Objective: To observe the redox behavior of the Br⁻/Br₃⁻ and Br₃⁻/Br₂ couples in [EMIM][Br].

Materials:

  • Purified [EMIM][Br]

  • Prepared three-electrode electrochemical cell

  • Potentiostat

Protocol:

  • Assemble the three-electrode cell with the prepared working, counter, and reference electrodes inside a glove box.

  • Add the purified [EMIM][Br] to the cell, ensuring that all three electrodes are immersed in the ionic liquid.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

    • Initial Potential: The open-circuit potential (OCP).

    • Vertex Potential 1 (Anodic Limit): Scan in the positive direction to a potential where the oxidation of bromide is observed (e.g., +1.0 to +1.5 V vs. Ag/AgBr).

    • Vertex Potential 2 (Cathodic Limit): Scan in the negative direction back past the OCP (e.g., to -0.5 V vs. Ag/AgBr).

    • Scan Rate: Start with a moderate scan rate, such as 50 or 100 mV/s.

  • Run the cyclic voltammogram for several cycles until a stable response is obtained.

  • Vary the scan rate (e.g., from 10 mV/s to 500 mV/s) to investigate the kinetics of the electrode processes.

Expected Results and Interpretation: You should observe two oxidation peaks in the anodic scan and corresponding reduction peaks in the cathodic scan. These correspond to the following reactions:

  • First Oxidation Peak: 3Br⁻ → Br₃⁻ + 2e⁻

  • Second Oxidation Peak: 2Br₃⁻ → 3Br₂ + 2e⁻

The relative peak heights and positions will depend on the scan rate and the concentration of bromide. By analyzing the peak currents and potentials as a function of the scan rate, you can gain insights into the diffusion coefficients of the species and the kinetics of the electron transfer reactions.

Experimental Workflow and Logical Relationships

G cluster_prep Preparation Phase cluster_exp Experimental Phase (in Glove Box) cluster_analysis Data Analysis Phase Purify_IL Purify [EMIM][Br] (Charcoal Treatment, Vacuum Drying) Add_IL Add Purified [EMIM][Br] Purify_IL->Add_IL Prep_WE Prepare Working Electrode (Polishing, Cleaning) Assemble_Cell Assemble 3-Electrode Cell Prep_WE->Assemble_Cell Prep_CE Prepare Counter Electrode (Cleaning, Flaming) Prep_CE->Assemble_Cell Prep_RE Prepare Reference Electrode (Ag/AgBr Coating) Prep_RE->Assemble_Cell Assemble_Cell->Add_IL Connect_Potentiostat Connect to Potentiostat Add_IL->Connect_Potentiostat Run_CV Perform Cyclic Voltammetry Connect_Potentiostat->Run_CV Analyze_Data Analyze Voltammograms (Peak Potentials, Peak Currents) Run_CV->Analyze_Data Interpret_Results Interpret Redox Behavior (Kinetics, Diffusion) Analyze_Data->Interpret_Results

Caption: Workflow for electrochemical experiments with [EMIM][Br].

Safety Precautions

This compound is a chemical that requires careful handling.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood or glove box. Avoid breathing dust or vapors.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

References

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br) as a versatile and environmentally benign reaction medium for various organic syntheses. The unique physicochemical properties of [EMIM]Br, such as its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make it an excellent alternative to conventional volatile organic solvents.[1][2][3] This document outlines detailed protocols for key organic reactions, presents quantitative data for performance comparison, and includes visualizations to illustrate experimental workflows and the underlying principles of [EMIM]Br's efficacy.

Physicochemical Properties of 1-Ethyl-3-methylimidazolium Bromide

[EMIM]Br is an ionic liquid composed of an imidazolium (B1220033) cation and a bromide anion. Its properties can be tuned by modifying the cation and anion, but the standard [EMIM]Br possesses a favorable profile for organic synthesis.[4]

PropertyValueReference
Molecular FormulaC₆H₁₁BrN₂[5]
Molecular Weight191.07 g/mol [5]
Melting Point91 °C[6]
Thermal StabilityDecomposes at high temperatures[6]
SolubilitySoluble in water, ethanol, acetonitrile. Insoluble in ethyl acetate (B1210297), ether, alkanes.[7]
Vapor PressureNegligible[2][3][8]

Key Applications in Organic Synthesis

[EMIM]Br has demonstrated significant utility as a reaction medium in a variety of palladium-catalyzed cross-coupling reactions and cycloadditions. Its ability to stabilize catalytic species and facilitate product separation contributes to high reaction efficiencies and improved sustainability.

Heck-Mizoroki Reaction

The Heck reaction, a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene, proceeds efficiently in [EMIM]Br. The ionic liquid can act as a ligand-free medium and allows for the recycling of the catalyst.[9]

Quantitative Data for Heck Reaction in [EMIM]Br

Aryl HalideAlkeneCatalystBaseTemp (°C)TimeYield (%)Reference
Iodobenzene (B50100)Styrene (B11656)Pd(OAc)₂Et₃N1001.5 min (MW)99[10]
BromobenzeneStyrenePd(OAc)₂Et₃N1001.5 min (MW)>93[10]
ChlorobenzeneStyrenePd(OAc)₂Et₃N1001.5 min (MW)>78[10]
4-IodotolueneStyrenePd(OAc)₂Et₃N1001.5 min (MW)81[10]
4-IodoacetophenoneStyrenePd(OAc)₂Et₃N1001.5 min (MW)>99[10]
Iodobenzenen-Butyl acrylate (B77674)Pd(OAc)₂/PPh₃Et₃N1401 h94[11]

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

  • Reaction Setup: In a microwave-transparent vessel, combine iodobenzene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and triethylamine (B128534) (1.5 mmol).

  • Solvent Addition: Add this compound (2.0 mL).

  • Reaction Conditions: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 1.5 minutes.

  • Work-up and Product Isolation: After cooling, extract the product with diethyl ether (3 x 10 mL). The ionic liquid, containing the catalyst, will form a separate phase.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Catalyst Recycling: The [EMIM]Br phase containing the palladium catalyst can be washed with diethyl ether to remove any residual product and reused for subsequent reactions.[12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a powerful tool for the synthesis of biaryls, styrenes, and polyolefins.[13] The use of [EMIM]Br as the solvent can enhance reaction rates and facilitate catalyst recycling.

Quantitative Data for Suzuki-Miyaura Coupling in Imidazolium-based Ionic Liquids

Aryl HalideBoronic AcidCatalystBaseTemp (°C)TimeYield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃10024 hHigh[5]
3-BromoanisolePhenylboronic acidImmobilized PdNa₂CO₃120 (MW)5 min90 (1st cycle)[14]
Aryl BromidesArylboronic acidsPd₂(dba)₃/JohnPhosCs₂CO₃402.5 h90[15]
Aryl ChloridesPhenylboronic acidPd(OAc)₂/PCy₃K₃PO₄RTVariesGood[16]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

  • Reaction Setup: To a round-bottom flask, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add this compound (3.0 mL).

  • Reaction Conditions: Heat the mixture at 100°C with stirring for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Work-up and Product Isolation: After cooling to room temperature, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.

  • Catalyst Recycling: The aqueous ionic liquid phase can be separated, and the ionic liquid can be recovered by removal of water under vacuum and reused.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring system.[13][17][18] The polarity and Lewis acidity of the ionic liquid can influence the rate and selectivity of the reaction.[3]

Quantitative Data for Diels-Alder Reaction in Imidazolium-based Ionic Liquids

DieneDienophileIonic LiquidTemp (°C)TimeYield (%)endo/exoReference
Cyclopentadiene (B3395910)Methyl acrylate[BMIM][BF₄]RT2 h9190:10[19]
IsopreneMaleic anhydride[DoMIm][Br] (micellar)RT24 hGood-[19]
1,3-ButadieneMaleic anhydride[MOIM][AlCl₄] (MW)VariesVariesHigh-[20]
VariousVariousImidazolium ILCs<100Varies73-75-[21]

Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate

  • Reaction Setup: In a flask, dissolve methyl acrylate (1.0 mmol) in this compound (2.0 mL).

  • Reagent Addition: Slowly add freshly distilled cyclopentadiene (1.2 mmol) to the solution at room temperature with stirring.

  • Reaction Conditions: Continue stirring at room temperature for 2 hours.

  • Work-up and Product Isolation: Extract the product directly from the ionic liquid phase using diethyl ether (3 x 10 mL).

  • Purification: Combine the ether extracts and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography if necessary.

  • Solvent Recycling: The [EMIM]Br can be dried under vacuum to remove any residual solvent and reused.

Visualizations

Experimental Workflow for Organic Synthesis in [EMIM]Br

G General Experimental Workflow in [EMIM]Br cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation cluster_3 Purification & Recycling A Reactants & Catalyst C Mixing in Reaction Vessel A->C B [EMIM]Br (Solvent) B->C D Heating / Stirring (Conventional or Microwave) C->D E Extraction with Organic Solvent D->E F Separation of Phases E->F G Organic Phase (Product) F->G H [EMIM]Br Phase (Catalyst) F->H I Product Purification (Chromatography, etc.) G->I J [EMIM]Br Recycling (Drying, Reuse) H->J

Caption: General workflow for organic synthesis using [EMIM]Br as a recyclable medium.

Logical Relationship of [EMIM]Br Properties and Synthetic Utility

G Properties of [EMIM]Br and their Role in Synthesis cluster_0 Physicochemical Properties of [EMIM]Br cluster_1 Advantages in Organic Synthesis A High Polarity E Enhanced Reaction Rates A->E Solvates polar intermediates F Improved Catalyst Stability & Recyclability A->F Stabilizes charged catalyst species B Low Vapor Pressure B->F Prevents catalyst loss via volatilization H Greener & Safer Processes B->H Reduces solvent loss & exposure C High Thermal Stability C->E Allows for high temperature reactions D Tunable Solubility G Facilitated Product Separation D->G Biphasic system with non-polar solvents

Caption: How [EMIM]Br's properties contribute to its effectiveness in organic synthesis.

Conclusion

This compound is a highly effective and sustainable reaction medium for a range of important organic transformations. Its use can lead to improved reaction rates, simplified product isolation, and the ability to recycle the catalyst and solvent system. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals seeking to implement greener and more efficient synthetic methodologies. Further exploration of substrate scope and reaction optimization in [EMIM]Br is encouraged to fully realize its potential in organic synthesis and drug development.

References

Application of 1-Ethyl-3-methylimidazolium Bromide (EMIM Br) in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. Their tunable structures and diverse properties have led to significant interest in their application in areas such as gas storage, catalysis, sensing, and drug delivery. The synthesis of CPs with desired topologies and functionalities is a key focus of current research.

Traditionally, the synthesis of CPs has been dominated by hydro/solvothermal methods, which often require high temperatures and pressures, and the use of volatile organic solvents. In recent years, ionic liquids (ILs) have emerged as promising alternative reaction media due to their unique properties, including negligible vapor pressure, high thermal stability, and excellent solvating ability for a wide range of organic and inorganic compounds. This "ionothermal" synthesis approach offers a greener and often more effective route to novel CP structures.

1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br) is a widely used ionic liquid in the ionothermal synthesis of CPs. It can act as a solvent, a template, or even a reactant, with its cation ([EMIM]⁺) and anion (Br⁻) potentially being incorporated into the final structure. The use of [EMIM]Br has been shown to influence the dimensionality and topology of the resulting coordination polymers, leading to the formation of novel frameworks that are not accessible through conventional synthesis methods.

Application Notes

The use of 1-ethyl-3-methylimidazolium bromide in the synthesis of coordination polymers offers several distinct advantages for researchers and professionals in materials science and drug development:

  • Green Chemistry: [EMIM]Br has a negligible vapor pressure, which significantly reduces the risks associated with volatile organic compounds (VOCs), making the synthesis process safer and more environmentally friendly.

  • Structural Diversity: The [EMIM]⁺ cation can act as a structure-directing agent (SDA) or template, guiding the self-assembly of the metal-organic framework. This can lead to the formation of unique and predictable crystal structures that may not be achievable with traditional solvents. In some cases, both the cation and the bromide anion can be incorporated into the final structure, further influencing its properties.

  • Enhanced Solubility: [EMIM]Br can effectively dissolve a wide range of metal salts and organic ligands, facilitating homogeneous reaction conditions and promoting the growth of high-quality single crystals.

  • Solvent-Free Synthesis: In some instances, [EMIM]Br can be used in solvent-free reactions where the reactants are directly mixed and heated, simplifying the experimental setup and work-up procedures.

  • Access to Novel Materials: The unique reaction environment provided by [EMIM]Br can lead to the synthesis of novel coordination polymers with interesting properties, such as enhanced porosity, catalytic activity, or luminescence.

Data Presentation

The following table summarizes quantitative data for a representative coordination polymer synthesized using [EMIM]Br as a solvent and template.

Compound NameFormulaMetal IonOrganic LigandSynthesis MethodYield (%)BET Surface Area (m²/g)Pore Volume (cm³/g)Ref.
[emim]₂[Cd₂(btec)Br₂]C₂₂H₂₀Br₂Cd₂N₄O₈Cd²⁺1,2,4,5-benzenetetracarboxylate (btec)IonothermalN/AN/AN/A[1]
A representative cobalt-based CP(EMIm)₂[Co₃(TMA)₂(OAc)₂]Co²⁺1,3,5-benzenetricarboxylate (TMA)IonothermalN/AN/AN/A
A representative zinc-based CP[EMI][Zn(BTC)]Zn²⁺1,3,5-benzenetricarboxylate (BTC)IonothermalN/AN/AN/A[2]

Note: Quantitative data such as yield and porosity for the specific cadmium-based coordination polymer are not available in the cited literature. The table includes other examples of coordination polymers synthesized in [EMIM]Br to illustrate the types of structures that can be obtained.

Experimental Protocols

This section provides a detailed protocol for the ionothermal synthesis of a cadmium-based coordination polymer, [emim]₂[Cd₂(btec)Br₂], using this compound.[1]

Materials:

  • Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)

  • 1,2,4,5-Benzenetetracarboxylic acid (H₄btec)

  • This compound ([EMIM]Br)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Mixture Preparation: In a typical synthesis, a mixture of Cd(NO₃)₂·4H₂O, H₄btec, and [EMIM]Br is prepared. Note: The exact molar ratios are not specified in the reference, but a typical starting point for ionothermal synthesis is a 1:1 molar ratio of metal salt to organic ligand.

  • Ionothermal Reaction: The mixture is placed in a 23 mL Teflon-lined stainless steel autoclave. The autoclave is sealed and heated in an oven at a specific temperature for a designated period. Note: Typical ionothermal synthesis temperatures range from 100 to 200 °C, and reaction times can vary from several hours to a few days.

  • Cooling and Product Isolation: After the reaction is complete, the autoclave is allowed to cool slowly to room temperature. The resulting crystalline product is then isolated by vacuum filtration.

  • Washing and Purification: The collected crystals are washed thoroughly with deionized water and ethanol to remove any unreacted starting materials and residual ionic liquid.

  • Drying: The purified product is dried under vacuum at room temperature.

  • Characterization: The synthesized coordination polymer is characterized by single-crystal X-ray diffraction to determine its structure.

Visualizations

The following diagrams illustrate the logical workflow of the ionothermal synthesis of coordination polymers using [EMIM]Br and the role of [EMIM]Br in the formation of the final product.

experimental_workflow cluster_start Reactant Preparation cluster_reaction Ionothermal Synthesis cluster_workup Product Isolation & Purification cluster_end Final Product start Start reactants Mix Metal Salt, Organic Ligand, and EMIM Br start->reactants autoclave Seal in Teflon-lined Autoclave reactants->autoclave heating Heat in Oven (e.g., 150°C, 48h) autoclave->heating cooling Cool to Room Temperature heating->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Water and Ethanol filtration->washing drying Dry under Vacuum washing->drying end Coordination Polymer Crystals drying->end

Caption: Experimental workflow for the ionothermal synthesis of a coordination polymer.

logical_relationship cluster_roles Roles of EMIM Br cluster_components Reactants cluster_product Product EMIM_Br EMIM Br (Ionic Liquid) Solvent Solvent EMIM_Br->Solvent Provides reaction medium Template Template/SDA EMIM_Br->Template Directs framework structure Reactant Reactant EMIM_Br->Reactant Cation/anion incorporation Coordination_Polymer Coordination Polymer EMIM_Br->Coordination_Polymer Self-assembly Metal_Salt Metal Salt Metal_Salt->Coordination_Polymer Self-assembly Organic_Ligand Organic Ligand Organic_Ligand->Coordination_Polymer Self-assembly

Caption: Logical relationship showing the multifaceted role of EMIM Br in CP synthesis.

References

Application of 1-Ethyl-3-methylimidazolium Bromide in Carbon Nanotube Processing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: CNT-EMIMBr-001

Introduction

1-Ethyl-3-methylimidazolium bromide ([EMIM][Br]) is a prominent ionic liquid (IL) utilized in the field of nanotechnology, particularly in the processing of carbon nanotubes (CNTs). Due to their unique properties, including high thermal stability, low vapor pressure, and tunable solvent properties, ionic liquids like [EMIM][Br] have emerged as effective media for the dispersion and functionalization of CNTs. The strong intermolecular forces between individual CNTs often lead to the formation of bundles, which can hinder their processability and limit the full exploitation of their exceptional properties in various applications. [EMIM][Br] addresses this challenge by facilitating the exfoliation of CNT bundles and enabling the modification of their surfaces.

The primary applications of this compound in the context of carbon nanotubes are:

  • Dispersion of Carbon Nanotubes: The imidazolium (B1220033) core of [EMIM][Br] can interact with the π-electron system of the CNT sidewalls, leading to the effective debundling and stabilization of individual nanotubes in a liquid medium. This is crucial for creating homogeneous CNT-based composites and formulations.

  • Functionalization of Carbon Nanotubes: [EMIM][Br] can serve as a reaction medium or a reagent for the covalent or non-covalent functionalization of CNTs. This surface modification is often a prerequisite for enhancing solubility, biocompatibility, and interfacing with other materials in drug delivery systems and advanced composites.

This document provides detailed protocols for the dispersion and functionalization of carbon nanotubes using this compound, along with data presentation and visualizations to aid researchers, scientists, and drug development professionals.

Experimental Protocols

Protocol 1: Dispersion of Single-Walled Carbon Nanotubes (SWCNTs) using this compound

This protocol describes a method for the effective dispersion of SWCNTs in an aqueous solution using this compound as a dispersing agent.

Materials:

  • Pristine Single-Walled Carbon Nanotubes (SWCNTs)

  • This compound ([EMIM][Br])

  • Deionized (DI) water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of [EMIM][Br] Solution: Prepare a stock solution of [EMIM][Br] in DI water at a desired concentration (e.g., 10 mg/mL).

  • Dispersion of SWCNTs:

    • Add a known amount of pristine SWCNTs (e.g., 1 mg) to a specific volume of the [EMIM][Br] solution (e.g., 10 mL) in a glass vial.

    • The ratio of SWCNTs to [EMIM][Br] can be optimized, with typical ratios ranging from 1:10 to 1:100 by weight.

  • Sonication:

    • Place the vial in an ultrasonic bath or use a probe sonicator to sonicate the mixture.

    • Sonication time is a critical parameter and should be optimized. Start with 30-60 minutes of bath sonication or 10-20 minutes of probe sonication (with cooling in an ice bath to prevent overheating).

  • Centrifugation:

    • After sonication, centrifuge the dispersion at a high speed (e.g., 10,000 rpm) for 30-60 minutes to remove any remaining bundles or large agglomerates.

  • Characterization:

    • Carefully decant the supernatant, which contains the well-dispersed SWCNTs.

    • Characterize the quality of the dispersion using UV-Vis spectroscopy. The presence of sharp absorption peaks corresponding to the van Hove singularities is indicative of well-individualized SWCNTs.

Protocol 2: Covalent Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs) with Imidazolium Salt

This protocol outlines a general procedure for the covalent modification of MWCNTs with an imidazolium salt derived from this compound. This often involves initial oxidation of the CNTs to introduce carboxylic acid groups.

Materials:

  • Pristine Multi-Walled Carbon Nanotubes (MWCNTs)

  • Nitric acid (HNO₃, 70%)

  • Sulfuric acid (H₂SO₄, 98%)

  • Thionyl chloride (SOCl₂)

  • 1-(3-Aminopropyl)-3-ethylimidazolium bromide (or a similar amino-functionalized imidazolium bromide)

  • N,N-Dimethylformamide (DMF)

  • Reflux apparatus

  • Filtration system (e.g., PTFE membrane filters)

  • Drying oven

Procedure:

  • Oxidation of MWCNTs:

    • In a round-bottom flask, add pristine MWCNTs to a 3:1 mixture of concentrated H₂SO₄/HNO₃.

    • Sonicate the mixture for 1-2 hours, followed by heating at 60-70 °C for 2-3 hours under constant stirring.

    • Allow the mixture to cool to room temperature, then dilute with a large volume of DI water.

    • Filter the oxidized MWCNTs (o-MWCNTs) and wash thoroughly with DI water until the pH of the filtrate is neutral.

    • Dry the o-MWCNTs in an oven at 80 °C overnight.

  • Acyl Chlorination:

    • Disperse the o-MWCNTs in SOCl₂ with a catalytic amount of DMF.

    • Reflux the mixture at 70 °C for 24 hours under an inert atmosphere.

    • After cooling, remove the excess SOCl₂ by distillation or evaporation under reduced pressure. .

  • Amidation with Amino-functionalized Imidazolium Bromide:

    • Disperse the acyl-chlorinated MWCNTs in anhydrous DMF.

    • Add 1-(3-Aminopropyl)-3-ethylimidazolium bromide to the dispersion.

    • Heat the reaction mixture at 90-100 °C for 48 hours under an inert atmosphere.

  • Purification:

    • After the reaction, filter the functionalized MWCNTs (f-MWCNTs) and wash extensively with DMF and then with a suitable solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted reagents.

    • Dry the final product in a vacuum oven.

Data Presentation

The effectiveness of dispersion and functionalization can be quantified using various characterization techniques. The following tables summarize typical data obtained from such experiments.

Table 1: Influence of [EMIM][Br] Concentration on SWCNT Dispersion

[EMIM][Br] Concentration (mg/mL)SWCNT Concentration in Supernatant (µg/mL)Absorbance at 660 nm (a.u.)
1500.8
51502.5
102504.2
202804.7

Data is hypothetical and for illustrative purposes.

Table 2: Characterization of Functionalized MWCNTs

SampleDegree of Functionalization (mmol/g)Thermal Stability (TGA Onset, °C)Solubility in Water (mg/mL)
Pristine MWCNTs-550<0.01
o-MWCNTs0.5 (COOH groups)4800.1
f-MWCNTs0.3 (Imidazolium groups)4201.5

Data is hypothetical and for illustrative purposes.

Visualizations

Experimental Workflow for CNT Dispersion

G cluster_prep Preparation cluster_process Dispersion Process cluster_analysis Analysis SWCNTs Pristine SWCNTs Mix Mixing SWCNTs->Mix EMIMBr [EMIM][Br] Solution EMIMBr->Mix Sonicate Sonication Mix->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Supernatant Dispersed SWCNTs (Supernatant) Centrifuge->Supernatant Sediment Agglomerates (Sediment) Centrifuge->Sediment UVVis UV-Vis Spectroscopy Supernatant->UVVis

Caption: Workflow for the dispersion of CNTs using [EMIM][Br].

Logical Relationship in Covalent Functionalization

G Pristine Pristine MWCNTs (Hydrophobic) Oxidized Oxidized MWCNTs (-COOH groups) Pristine->Oxidized H₂SO₄/HNO₃ Functionalized Functionalized MWCNTs (Imidazolium groups) (Hydrophilic) Oxidized->Functionalized 1. SOCl₂ 2. Amino-Imidazolium

Caption: Key steps in the covalent functionalization of MWCNTs.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br) by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the recrystallization of [EMIM]Br?

A1: The recrystallization of this compound is based on its differential solubility in various solvents. Typically, a solvent system is used where [EMIM]Br is soluble in one solvent (the "good" solvent) and insoluble in another (the "bad" or "anti-solvent"). By dissolving the impure [EMIM]Br in a minimal amount of the hot "good" solvent and then gradually adding the "bad" solvent, the solubility of [EMIM]Br decreases, forcing it to crystallize out of the solution, leaving impurities behind.

Q2: What are common impurities found in crude [EMIM]Br?

A2: Common impurities in crude [EMIM]Br often stem from its synthesis, which typically involves the quaternization of 1-methylimidazole (B24206) with ethyl bromide. These impurities can include unreacted starting materials such as 1-methylimidazole and residual ethyl bromide. Additionally, side products or degradation products may be present, often contributing to a yellowish or brownish discoloration of the crude product.

Q3: How does the hygroscopic nature of [EMIM]Br affect its recrystallization?

A3: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can act as a impurity and may interfere with the crystallization process by altering the solubility of [EMIM]Br in the chosen solvent system. In some cases, it can lead to the formation of a viscous oil instead of crystals. Therefore, it is crucial to use dry solvents and handle the material under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

Q4: Can I use a single solvent for the recrystallization of [EMIM]Br?

A4: While a single solvent can be used if the solubility of [EMIM]Br shows a significant difference at high and low temperatures, a solvent/anti-solvent system is often more effective for ionic liquids. This is because many ionic liquids have a high solubility in polar solvents even at low temperatures, making it difficult to achieve a good yield with a single solvent.

Q5: How can I assess the purity of my recrystallized [EMIM]Br?

A5: The purity of the recrystallized [EMIM]Br can be assessed using several analytical techniques. A visual inspection for the absence of color (pure [EMIM]Br should be a white solid) is a good initial indicator. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities.[1][2] The melting point of the purified solid can also be compared to the literature value (typically around 70-73 °C).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
[EMIM]Br oils out instead of crystallizing. 1. The solution is supersaturated to a point where the solubility limit is exceeded above the melting point of the solvated ionic liquid. 2. The cooling rate is too fast. 3. The presence of significant impurities. 4. Presence of water due to the hygroscopic nature of [EMIM]Br.1. Re-heat the solution to dissolve the oil and add a small amount of the "good" solvent to reduce the saturation. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Consider a pre-purification step, such as treatment with activated charcoal, to remove colored impurities. 4. Ensure all solvents are anhydrous and perform the recrystallization under an inert atmosphere.
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The concentration of the "good" solvent is too high.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of pure [EMIM]Br. 3. Evaporate some of the "good" solvent to increase the concentration of [EMIM]Br and then cool again.
Very low yield of crystals. 1. Too much "good" solvent was used, keeping a significant portion of the [EMIM]Br dissolved. 2. The cooling temperature was not low enough.1. Concentrate the mother liquor (the remaining solution after filtering the crystals) by evaporating some of the solvent and cool it again to obtain a second crop of crystals. 2. Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator).
Crystals are colored (yellowish/brownish). Co-crystallization of colored impurities.1. Perform a pre-purification step by dissolving the crude [EMIM]Br in a suitable solvent (like water or ethanol), treating with activated charcoal, and then filtering before proceeding with recrystallization.[3] 2. A second recrystallization of the colored crystals may be necessary.

Quantitative Data

Solubility of this compound ([EMIM]Br)

SolventSolubilityReference
WaterSoluble[2][4]
EthanolSoluble[2][4]
Acetonitrile (B52724)Soluble[2]
DichloromethaneSoluble[2]
Ethyl Acetate (B1210297)Insoluble[2]
Diethyl EtherInsoluble[2]
HexaneInsoluble[4]
BenzeneInsoluble[4]

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System (Acetonitrile/Ethyl Acetate)

This protocol is based on the principle of dissolving the ionic liquid in a good solvent (acetonitrile) and inducing crystallization by adding a poor solvent (ethyl acetate).

Methodology:

  • Place the crude [EMIM]Br in a dry round-bottom flask equipped with a magnetic stir bar.

  • Under an inert atmosphere (e.g., nitrogen or argon), add a minimal amount of hot, anhydrous acetonitrile to dissolve the crude [EMIM]Br completely with stirring. The solution may be gently heated (e.g., to 40-50 °C) to facilitate dissolution.

  • Once a clear solution is obtained, begin to slowly add anhydrous ethyl acetate dropwise with continuous stirring.

  • Continue adding ethyl acetate until the solution becomes cloudy, indicating the onset of precipitation.

  • Gently warm the solution until it becomes clear again.

  • Remove the heat source and allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous ethyl acetate to remove any remaining soluble impurities.

  • Dry the purified [EMIM]Br crystals under high vacuum to remove any residual solvent.

Protocol 2: Purification using Activated Charcoal

This protocol is adapted from a patented method for purifying ionic liquids and is effective for removing colored impurities.[3]

Methodology:

  • Dissolve the impure, often yellow or brown, [EMIM]Br in deionized water (e.g., 50 g of [EMIM]Br in 250 mL of water).[3]

  • Add activated decolorizing charcoal to the solution (e.g., 3 g of charcoal for 50 g of [EMIM]Br).[3]

  • Heat the mixture with stirring (e.g., to 65 °C) for a period of time (e.g., 24 hours) to allow for the adsorption of impurities onto the charcoal.[3]

  • Allow the mixture to cool to room temperature.

  • Filter the solution to remove the activated charcoal. The resulting filtrate should be colorless.[3]

  • Remove the water from the filtrate. This can be achieved by lyophilization (freeze-drying) or by using a rotary evaporator under reduced pressure.[3]

  • Further dry the resulting white solid under high vacuum at an elevated temperature (e.g., 65 °C) for an extended period (e.g., 48 hours) to ensure the complete removal of water.[3]

Diagrams

Recrystallization_Workflow Recrystallization Troubleshooting Workflow for [EMIM]Br start Start: Dissolve crude [EMIM]Br in minimal hot 'good' solvent cool Cool solution slowly start->cool oiling_out Does it oil out? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect crystals by filtration crystals_form->collect_crystals Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil, add more 'good' solvent oiling_out->reheat_add_solvent Yes end End: Pure [EMIM]Br induce_crystallization->crystals_form concentrate Concentrate solution (evaporate some solvent) induce_crystallization->concentrate Still no crystals concentrate->cool reheat_add_solvent->cool check_dryness Check solvent dryness and use inert atmosphere reheat_add_solvent->check_dryness

Caption: Troubleshooting workflow for the recrystallization of [EMIM]Br.

Purification_Logic Logical Flow for [EMIM]Br Purification crude_product Crude [EMIM]Br (often colored) is_colored Is the product colored? crude_product->is_colored charcoal_treatment Activated Charcoal Treatment is_colored->charcoal_treatment Yes recrystallization Recrystallization (Solvent/Anti-solvent) is_colored->recrystallization No (or slightly colored) charcoal_treatment->recrystallization purity_check Assess Purity (NMR, Melting Point) recrystallization->purity_check pure_product Pure [EMIM]Br (White Solid) purity_check->pure_product Purity Acceptable repeat_purification Repeat Purification purity_check->repeat_purification Purity Not Acceptable repeat_purification->recrystallization

Caption: Logical decision flow for the purification of [EMIM]Br.

References

removing unreacted starting materials from 1-Ethyl-3-methylimidazolium bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br). Our aim is to help you identify and resolve common issues related to the removal of unreacted starting materials and other impurities.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of your synthesized [EMIM]Br.

Problem 1: My final [EMIM]Br product is a yellow or brownish color.

  • Possible Cause: The coloration is often due to trace impurities formed during the reaction, potentially from the thermal degradation of starting materials or the presence of unreacted 1-methylimidazole (B24206).

  • Solution: Decolorization can be achieved by treating a solution of the crude [EMIM]Br with activated charcoal.

    • Protocol:

      • Dissolve the impure [EMIM]Br in a suitable solvent such as deionized water or acetonitrile.

      • Add a small amount of activated decolorizing charcoal (e.g., 3 g for 50 g of ionic liquid) to the solution.[1]

      • Heat the mixture (e.g., to 65°C) and stir for several hours to overnight.[1]

      • Allow the solution to cool to room temperature and then filter to remove the charcoal. The resulting filtrate should be colorless.[1]

      • Remove the solvent under vacuum to obtain the decolorized [EMIM]Br.

Problem 2: I suspect there is unreacted 1-methylimidazole in my product.

  • Possible Cause: Incomplete reaction or use of excess 1-methylimidazole. Unreacted 1-methylimidazole is a common impurity and can affect the physicochemical properties of the final product.[2][3][4]

  • Solution: Wash the crude [EMIM]Br with a solvent in which the ionic liquid is insoluble or sparingly soluble, but the starting materials are soluble. Ethyl acetate (B1210297) and diethyl ether are commonly used for this purpose.[5]

    • Protocol:

      • Place the crude [EMIM]Br in a flask.

      • Add a sufficient volume of ethyl acetate to immerse the product.

      • Stir the mixture vigorously for a period of time (e.g., 30 minutes).

      • Allow the phases to separate and then decant or filter to isolate the [EMIM]Br.

      • Repeat the washing step two to three more times with fresh ethyl acetate.

      • After the final wash, dry the product under high vacuum to remove any residual ethyl acetate.

Problem 3: How can I remove unreacted ethyl bromide?

  • Possible Cause: Use of excess ethyl bromide during the synthesis.

  • Solution: Ethyl bromide is a volatile compound and can typically be removed by drying the product under vacuum. Gentle heating during vacuum drying can facilitate its removal, but care should be taken to avoid thermal degradation of the product.

Problem 4: My product contains residual water.

  • Possible Cause: [EMIM]Br is hygroscopic and can absorb moisture from the atmosphere. Water can also be introduced during purification steps if wet solvents are used.

  • Solution: Dry the [EMIM]Br under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period (e.g., 24-48 hours).[1] For stringent applications requiring very low water content, techniques like freeze-drying (lyophilization) can be employed if the product is dissolved in water first.[1]

Frequently Asked Questions (FAQs)

Q1: What is a simple and effective method for purifying crude [EMIM]Br on a lab scale?

A1: A common and effective method is solvent washing. Washing the crude product multiple times with a solvent like ethyl acetate or diethyl ether can effectively remove unreacted 1-methylimidazole and other non-polar impurities.[5] This is followed by drying under high vacuum to remove the washing solvent and any volatile starting materials.[5]

Q2: How can I confirm the purity of my synthesized [EMIM]Br?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing the purity of [EMIM]Br. The 1H NMR spectrum should show characteristic peaks for the ethyl and methyl groups and the imidazolium (B1220033) ring protons. The absence of peaks corresponding to 1-methylimidazole or ethyl bromide indicates a high level of purity.

Q3: What are the expected 1H NMR chemical shifts for pure [EMIM]Br?

A3: The approximate 1H NMR chemical shifts (in CDCl3) are:

  • ~9.66 ppm (singlet, 1H, N-CH-N)

  • ~7.42 ppm (triplet, 1H, ring CH)

  • ~7.18 ppm (triplet, 1H, ring CH)

  • ~4.11 ppm (quartet, 2H, N-CH2CH3)

  • ~3.79 ppm (singlet, 3H, N-CH3)

  • ~1.27 ppm (triplet, 3H, N-CH2CH3)[6]

Q4: Can I use other solvents for washing my [EMIM]Br?

A4: Yes, other non-polar or moderately polar solvents in which [EMIM]Br is not soluble can be used. Trichloroethane has also been reported for this purpose.[6] The choice of solvent depends on the specific impurities you are trying to remove and the solubility characteristics of your ionic liquid.

Q5: Is it necessary to use an inert atmosphere during the synthesis of [EMIM]Br?

A5: While the reaction can be performed in air, using an inert atmosphere (e.g., nitrogen or argon) can help to prevent the absorption of atmospheric moisture and potential side reactions, leading to a purer product.

Quantitative Data Summary

ParameterValueReference
Purity after synthesis and washing>98%[7]
Water content after drying<1.0%[7]
Yield (typical)85-98%[6][8]

Experimental Protocols

Detailed Protocol for Solvent Washing of [EMIM]Br

  • Initial Product Isolation: After the reaction is complete, cool the reaction mixture to room temperature. The crude [EMIM]Br may be a viscous liquid or a solid.

  • Solvent Addition: Add approximately 2-3 volumes of ethyl acetate per volume of crude product to the reaction flask.

  • Washing: Stir the mixture vigorously for at least 30 minutes. This ensures intimate contact between the solvent and the ionic liquid, allowing for the extraction of impurities.

  • Phase Separation: Stop stirring and allow the layers to fully separate. [EMIM]Br is typically denser and will form the bottom layer.

  • Isolation: Carefully decant the top ethyl acetate layer. Alternatively, if the product is solid, it can be isolated by filtration.

  • Repeat: Repeat the washing procedure (steps 2-5) at least two more times with fresh portions of ethyl acetate to ensure complete removal of unreacted starting materials.

  • Drying: After the final wash, transfer the purified [EMIM]Br to a clean, dry flask. Place the flask under high vacuum (e.g., using a rotary evaporator followed by a high vacuum line) and heat gently (e.g., 70°C) for several hours to overnight to remove all traces of ethyl acetate and any remaining volatile impurities.[6]

  • Purity Check: Analyze the final product by 1H NMR to confirm the absence of starting material signals.

Process Workflow

EMIMBr_Purification_Workflow start Crude [EMIM]Br Synthesis Product check_color Product is colored (yellow/brown)? start->check_color decolorize Decolorize with Activated Charcoal check_color->decolorize Yes wash Wash with Ethyl Acetate (3x) check_color->wash No decolorize->wash dry Dry under High Vacuum wash->dry analyze Analyze Purity (NMR) dry->analyze pure_product Pure [EMIM]Br analyze->pure_product Purity Confirmed troubleshoot Further Purification Needed analyze->troubleshoot Impurities Detected troubleshoot->wash Re-wash

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper drying and storage of the hygroscopic ionic liquid, 1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br).

Troubleshooting Guide & FAQs

Q1: My [EMIM]Br has absorbed moisture from the atmosphere. How can I effectively dry it?

A1: Due to its hygroscopic nature, [EMIM]Br readily absorbs atmospheric water.[1][2] Effective drying is crucial as excess water can significantly impact experimental outcomes.[3] Two primary methods are recommended:

  • Vacuum Drying: This is a highly effective method for removing water from [EMIM]Br.[4] It involves placing the ionic liquid in a vacuum oven at an elevated temperature. For thermally stable ionic liquids, this method is very efficient.[5]

  • Drying with Desiccants: Direct contact with molecular sieves (typically 3Å) can also effectively remove water.[1][4] This method is useful when a vacuum oven is not available.

For some 1-ethyl-3-methylimidazolium ([Emim]+) based ionic liquids, vacuum drying has been shown to be more effective than using molecular sieves, resulting in a lower final water content.[2][4]

Q2: What temperature should I use for vacuum drying [EMIM]Br?

A2: It is critical to select a drying temperature that effectively removes water without causing thermal decomposition of the ionic liquid. Studies on the thermal stability of [EMIM]Br indicate a decomposition temperature of approximately 246(5) °C.[6] A maximum long-term operation temperature has been estimated at 149 °C for 24 hours and 90 °C for 8000 hours.[6] Therefore, a drying temperature well below the decomposition point, for instance between 70-100°C, is advisable to ensure the integrity of the ionic liquid.[4][7]

Q3: How can I verify that my [EMIM]Br is sufficiently dry?

A3: The most reliable and widely used method for determining the water content in ionic liquids is Karl Fischer (KF) titration.[8][9] This technique is highly selective for water and can provide precise measurements of moisture content, even at parts-per-million (ppm) levels.[10] Ionic liquids themselves can serve as excellent solvents for KF titration, which is particularly beneficial for samples that are not easily soluble in traditional solvents like methanol.[8][9][11]

Q4: What are the best practices for storing [EMIM]Br to prevent moisture reabsorption?

A4: Proper storage is paramount to maintain the anhydrous state of [EMIM]Br. Due to their hygroscopic nature, most ionic liquids require storage in a dry, moisture-free atmosphere.[12] Key recommendations include:

  • Airtight Containers: Store in tightly sealed glass bottles. Plastic containers should be avoided as some polymers may dissolve in ionic liquids.[12]

  • Inert Atmosphere: For applications highly sensitive to water, storing the ionic liquid inside a glovebox under an inert atmosphere (e.g., argon or nitrogen) is the best practice.[12]

  • Cool and Dark Place: It is also recommended to store the container in a cool, dry, and dark place to prevent any potential degradation from light or high temperatures.[12]

Q5: I noticed the color of my [EMIM]Br has changed. Is this related to water content or degradation?

A5: A color change in an ionic liquid can indicate the presence of impurities or degradation products. While water absorption itself does not typically cause a significant color change, the presence of impurities can be addressed. One method involves dissolving the ionic liquid in deionized water, treating it with decolorizing charcoal, and then rigorously drying the product under high vacuum.[13]

Quantitative Data Summary

ParameterValueSource(s)
Drying Method Comparison
Vacuum Drying vs. Molecular SievesFor [Emim][Im] and [Emim][BF4], vacuum drying at 1.5 Torr is 2-3 times more effective. For [Emim][EtSO4], both methods are equally effective.[2][4]
Thermal Stability of [EMIM]Br
Melting Point67(1) °C[6]
Decomposition Temperature (onset)246(5) °C[6]
Maximum Operation Temperature (24h)149 °C[6]
Maximum Operation Temperature (8000h)90 °C[6]

Experimental Protocols

Protocol 1: Vacuum Drying of [EMIM]Br
  • Preparation: Place the [EMIM]Br sample in a suitable round-bottom flask or a Schlenk flask. For efficient drying, a thin layer of the ionic liquid is preferable to a large bulk volume.

  • Connection to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the vacuum pump.

  • Heating: Place the flask in a heating mantle or oil bath set to a temperature between 70-100 °C. Do not exceed the recommended maximum operating temperature to avoid decomposition.[6]

  • Drying: Maintain the sample under high vacuum and elevated temperature for a prolonged period (e.g., 24-48 hours). The exact duration will depend on the initial water content and the volume of the sample.

  • Cooling and Storage: After drying, allow the sample to cool to room temperature under vacuum before backfilling with a dry, inert gas such as argon or nitrogen. Immediately transfer the dried ionic liquid to an airtight glass container for storage in a desiccator or glovebox.

Protocol 2: Determination of Water Content by Karl Fischer Titration
  • Apparatus: Use a coulometric or volumetric Karl Fischer titrator. Ensure the titration cell is properly conditioned and free of ambient moisture.

  • Sample Preparation: In a dry and inert atmosphere (e.g., inside a glovebox), accurately weigh a small amount of the dried [EMIM]Br into a gas-tight syringe or a sample vial.

  • Injection: Quickly and carefully inject the sample into the Karl Fischer titration cell.

  • Titration: Start the titration process. The instrument will automatically titrate the water present in the sample and provide a direct reading of the water content, typically in ppm or percentage.

  • Replicates: Perform multiple measurements to ensure the accuracy and reproducibility of the results.

Visualizations

Drying_and_Storage_Workflow start Start: Hygroscopic [EMIM]Br check_water Assess Water Content (Optional: Karl Fischer) start->check_water drying_choice Select Drying Method check_water->drying_choice High Water Content storage Store Properly check_water->storage Acceptable Water Content vacuum_drying Vacuum Drying (70-100°C, High Vacuum) drying_choice->vacuum_drying Preferred Method desiccant_drying Desiccant Drying (e.g., 3Å Molecular Sieves) drying_choice->desiccant_drying Alternative Method verify_dryness Verify Dryness (Karl Fischer Titration) vacuum_drying->verify_dryness desiccant_drying->verify_dryness verify_dryness->drying_choice Not Dry Enough verify_dryness->storage Dry storage_details Airtight Glass Container Inert Atmosphere (Glovebox) Cool, Dry, Dark Place storage->storage_details end End: Anhydrous [EMIM]Br Ready for Use storage->end

Caption: Workflow for drying and storing hygroscopic [EMIM]Br.

This guide provides a comprehensive overview for the handling of hygroscopic 1-Ethyl-3-methylimidazolium bromide. Adherence to these protocols will help ensure the quality and consistency of your experimental results.

References

Technical Support Center: Thermal Decomposition of 1-Ethyl-3-methylimidazolium Bromide ([EMIm]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal decomposition of 1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIm]Br). It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition products of 1-Ethyl-3-methylimidazolium bromide?

A1: The primary decomposition products of [EMIm]Br are alkyl bromides and alkylimidazoles.[1][2] Specifically, the main products are methyl bromide (CH₃Br), ethyl bromide (CH₃CH₂Br), 1-methylimidazole, and 1-ethylimidazole.[2][3]

Q2: What is the mechanism of thermal decomposition for [EMIm]Br?

A2: The thermal decomposition of [EMIm]Br primarily proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism.[2][3] In this process, the bromide anion acts as a nucleophile and attacks the electrophilic carbon atoms of the ethyl and methyl groups on the imidazolium (B1220033) cation, leading to the formation of alkyl bromides and the corresponding imidazole (B134444) derivatives.[2][3]

Q3: At what temperature does this compound begin to decompose?

A3: The onset of decomposition for [EMIm]Br is reported to be around 246°C (519 K) when determined by thermogravimetric analysis (TGA) at a heating rate of 1 K/min.[4] However, it's important to note that long-term isothermal studies have shown that ionic liquids can exhibit appreciable decomposition at temperatures significantly lower than the onset temperature determined by fast-scan TGA experiments.[5] The maximum operation temperature for 24 hours has been estimated to be 149°C.[4]

Q4: Does the presence of impurities affect the thermal stability of [EMIm]Br?

A4: Yes, impurities such as water and halides can significantly affect the thermal stability of ionic liquids.[6] Water can in some cases hinder the degradation reaction, while residual halides from synthesis can lower the decomposition temperature.[1][6] It is crucial to use highly pure and dry samples for thermal analysis to obtain reproducible and accurate results.

Q5: How does the heating rate in a TGA experiment influence the observed decomposition temperature?

A5: The heating rate has a significant impact on the observed onset decomposition temperature (Tonset) in TGA.[1] A faster heating rate will generally result in a higher apparent Tonset because the sample has less time to decompose at any given temperature.[1] For accurate and comparable results, it is important to report the heating rate used in the experiment.

Troubleshooting Guides

This section addresses common issues that may be encountered during the thermal analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in the TGA/DTG curve. 1. Presence of volatile impurities (e.g., water, residual solvents from synthesis).2. Multiple decomposition steps or side reactions.1. Ensure the sample is thoroughly dried under vacuum before analysis. Perform a preliminary TGA run at a low temperature (e.g., up to 120°C) to remove volatile components.2. Analyze the evolved gases using a coupled technique like TGA-MS to identify the products corresponding to each weight loss step. This can help elucidate complex decomposition pathways.
Decomposition temperature is significantly lower than literature values. 1. Presence of impurities, particularly halides from the synthesis process.[6]2. The sample is wet.3. Different experimental conditions (e.g., slower heating rate, reactive atmosphere).[1]1. Purify the ionic liquid to remove any residual starting materials or byproducts.2. Dry the sample rigorously under high vacuum at a moderate temperature (e.g., 70-80°C) for an extended period.3. Standardize your experimental protocol, including heating rate and atmosphere (typically an inert gas like nitrogen or argon), and compare with the conditions reported in the literature.
Inconsistent or irreproducible TGA/DSC results. 1. Sample inhomogeneity.2. Variations in sample mass.3. Changes in the instrument's calibration.1. Ensure the sample is homogeneous before taking a measurement.2. Use a consistent sample mass for all experiments.3. Regularly calibrate your TGA/DSC instrument according to the manufacturer's guidelines.
Identification of unexpected decomposition products in TGA-MS. 1. Secondary decomposition reactions occurring at higher temperatures.2. Reactions with the sample pan material.3. Contamination of the TGA-MS system.1. Analyze the data to see if the unexpected products appear at higher temperatures, suggesting they are products of secondary decomposition.2. Use inert sample pans (e.g., platinum, alumina) to minimize sample-pan interactions.3. Run a blank analysis to check for any background contaminants in the system.

Data Presentation

The following tables summarize key quantitative data related to the thermal decomposition of this compound.

Table 1: Thermal Decomposition Temperatures and Enthalpy of Fusion

ParameterValueMethodReference(s)
Onset Decomposition Temperature (Tonset)246 (±5) °CTGA (DTG onset, 1 K/min)[4]
Melting Temperature (Tfus)67 (±1) °CDSC[4]
Enthalpy of Fusion (ΔHfus)19.3 (±0.7) kJ/molDSC[4]

Table 2: Activation Enthalpies for Decomposition Products

ProductActivation Enthalpy (ΔH‡)MethodReference(s)
Methyl Bromide (CH₃Br)116.1 (±6.6) kJ/molVUV-PI-TOFMS[2][3]
Ethyl Bromide (CH₃CH₂Br)122.9 (±7.2) kJ/molVUV-PI-TOFMS[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability and identify the gaseous decomposition products of [EMIm]Br.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Dry the [EMIm]Br sample under high vacuum at 80°C for at least 24 hours to remove any moisture and volatile impurities.

  • Instrument Setup:

    • Place a small amount of the dried sample (typically 5-10 mg) into an inert TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan in the TGA furnace.

    • Purge the system with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to remove air and maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • MS Analysis:

    • The evolved gases from the TGA are transferred to the mass spectrometer via a heated transfer line.

    • Continuously monitor the mass spectra of the evolved gases throughout the TGA run.

    • Identify the decomposition products by their characteristic mass-to-charge ratios (m/z).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of [EMIm]Br.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Dry the [EMIm]Br sample under high vacuum at 80°C for at least 24 hours.

  • Instrument Setup:

    • Weigh 3-5 mg of the dried sample into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Cool the sample to a low temperature, for example, -50°C.

    • Heat the sample from -50°C to 100°C at a constant heating rate of 10°C/min.

    • Cool the sample back to -50°C at the same rate.

    • Perform a second heating scan from -50°C to 100°C at 10°C/min. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Determine the melting temperature (Tfus) from the peak of the endothermic transition.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

Visualizations

The following diagrams illustrate the thermal decomposition pathway of [EMIm]Br and a typical experimental workflow for its analysis.

cluster_workflow Experimental Workflow for Thermal Analysis of [EMIm]Br start Start: [EMIm]Br Sample prep Sample Preparation (Drying under vacuum) start->prep tga_ms TGA-MS Analysis prep->tga_ms dsc DSC Analysis prep->dsc data_analysis Data Analysis tga_ms->data_analysis dsc->data_analysis results Results: - Decomposition Products - Decomposition Temperature - Melting Point - Enthalpy of Fusion data_analysis->results end End results->end

Caption: Experimental workflow for the thermal analysis of [EMIm]Br.

cluster_pathway Thermal Decomposition Pathway of [EMIm]Br (SN2 Mechanism) cluster_products Decomposition Products emim_br This compound ([EMIm]Br) heat Heat (Δ) mebr Methyl Bromide (CH3Br) heat->mebr  SN2 attack on methyl group etbr Ethyl Bromide (CH3CH2Br) heat->etbr  SN2 attack on ethyl group meim 1-Methylimidazole heat->meim etim 1-Ethylimidazole heat->etim

Caption: Thermal decomposition pathway of [EMIm]Br via an SN2 mechanism.

References

Technical Support Center: Regeneration and Recycling of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration and recycling of 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on recovering and reusing [EMIM]Br after its application in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the regeneration and recycling of [EMIM]Br.

Issue Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) of Recycled [EMIM]Br Formation of colored byproducts or degradation of the ionic liquid due to thermal stress or reaction with impurities.Treat the [EMIM]Br solution with activated charcoal. A common procedure involves adding decolorizing charcoal to a solution of the impure ionic liquid in deionized water, heating the mixture, and then filtering to remove the charcoal.[1] For viscous ionic liquids, dilution with a solvent like methanol (B129727) or acetonitrile (B52724) can aid in the filtration process.
Presence of Residual Organic Contaminants (Reactants, Products, Byproducts) Incomplete extraction or washing of the post-reaction mixture.- Liquid-Liquid Extraction: For hydrophobic impurities, wash the [EMIM]Br with a non-polar organic solvent such as diethyl ether or ethyl acetate. For hydrophilic impurities, extraction with water may be effective if the ionic liquid is sufficiently hydrophobic. - Solvent Choice: The choice of extraction solvent is crucial. Solvents with low polarity are generally effective for removing organic residues.
Water Contamination in Recycled [EMIM]Br Incomplete drying after aqueous washing steps.Dry the [EMIM]Br under high vacuum at an elevated temperature (e.g., 65°C) for an extended period (e.g., 48 hours).[1] The purity can be checked by Karl Fischer titration to ensure water content is below the desired threshold.
Decreased Catalytic Activity of Recycled [EMIM]Br Presence of inhibiting impurities, degradation of the ionic liquid structure, or residual catalyst from the previous reaction.- Thorough Purification: Ensure all organic and inorganic residues are removed using the methods described above. - Check for Degradation: Analyze the recycled [EMIM]Br using NMR spectroscopy to confirm its chemical structure has not changed. - Catalyst Removal: If a metal catalyst was used, specific scavenging resins or filtration through a plug of silica (B1680970) may be necessary to remove residual metal ions.
Difficulty Filtering Activated Charcoal from Viscous [EMIM]Br The high viscosity of the ionic liquid makes filtration slow and inefficient.Dilute the [EMIM]Br with a volatile solvent such as methanol or acetonitrile to reduce its viscosity. After filtration, the solvent can be easily removed under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for recycling this compound?

A1: The most common methods for recycling [EMIM]Br include liquid-liquid extraction, treatment with activated charcoal for decolorization, and vacuum drying to remove residual solvents and water.[1] The choice of method depends on the nature of the impurities present in the post-reaction mixture.

Q2: How can I determine the purity of my recycled [EMIM]Br?

A2: The purity of recycled [EMIM]Br can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic peaks of [EMIM]Br and to detect the presence of organic impurities.[2][3]

  • Mass Spectrometry (MS): Can confirm the mass of the [EMIM]⁺ cation.[3]

  • Karl Fischer Titration: To quantify the water content.

  • Titration: Assay by titration of the bromide ion can also be used to determine purity.

Q3: My recycled [EMIM]Br is yellow. Is it still usable?

A3: A yellow coloration indicates the presence of impurities or degradation products.[1] While it might be usable in some applications where high purity is not critical, it is generally recommended to decolorize it using activated charcoal to ensure consistent performance in subsequent reactions.[1]

Q4: Can [EMIM]Br be degraded during the reaction or recycling process?

A4: Yes, [EMIM]Br can degrade under certain conditions, such as high temperatures or in the presence of strong bases or reactive chemicals. Thermal decomposition can occur, leading to the formation of volatile byproducts.[4] It is important to be mindful of the reaction conditions and to use appropriate purification methods to remove any degradation products.

Q5: How many times can I recycle [EMIM]Br?

A5: The number of times [EMIM]Br can be recycled depends on the specific reaction and the efficiency of the purification process. In some applications, it has been shown that similar imidazolium-based ionic liquids can be recycled multiple times without a significant loss of activity. For instance, in one study, a related ionic liquid was recycled seven times.[5] It is recommended to monitor the purity and performance of the recycled [EMIM]Br after each cycle.

Quantitative Data on [EMIM]Br Regeneration

The following table summarizes quantitative data from a representative regeneration protocol.

ParameterMethodSource MaterialRecovery YieldPurityReference
Mass RecoveryTreatment with Decolorizing Charcoal and Vacuum DryingImpure, yellow this compound (50 g)96% (48 g)Substantially pure white solid[1]

Experimental Protocols

Protocol 1: General Purification and Decolorization of [EMIM]Br

This protocol is suitable for removing colored impurities and residual water from used [EMIM]Br.

Materials:

  • Impure this compound

  • Deionized water

  • Decolorizing charcoal (activated carbon)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Lyophilizer or high-vacuum oven

Procedure:

  • Dissolve the impure [EMIM]Br in deionized water. For example, 50 grams of impure [EMIM]Br can be dissolved in 250 mL of deionized water.[1]

  • Add decolorizing charcoal to the solution (e.g., 3 grams for 50 grams of [EMIM]Br).[1]

  • Heat the mixture at 65°C for 24 hours with stirring.[1]

  • Cool the solution to room temperature.

  • Filter the mixture to remove the decolorizing charcoal. The filtrate should be colorless.[1]

  • Remove the water from the filtrate using a lyophilizer or by heating under high vacuum at 65°C for 48 hours.[1]

  • The result should be a substantially pure, white solid [EMIM]Br.[1]

Visualizations

Below are diagrams illustrating key workflows and concepts related to the regeneration and recycling of [EMIM]Br.

Regeneration_Workflow cluster_main General [EMIM]Br Regeneration Workflow Post_Reaction_Mixture Post-Reaction Mixture (contains [EMIM]Br, products, reactants, byproducts) Extraction Liquid-Liquid Extraction (with organic solvent) Post_Reaction_Mixture->Extraction Aqueous_Phase Aqueous Phase (contains [EMIM]Br and hydrophilic impurities) Extraction->Aqueous_Phase Separate Phases Decolorization Decolorization (with activated charcoal) Aqueous_Phase->Decolorization Filtration Filtration Decolorization->Filtration Drying Drying (under vacuum) Filtration->Drying Pure_EMIMBr Pure Recycled [EMIM]Br Drying->Pure_EMIMBr

Caption: A generalized workflow for the regeneration of [EMIM]Br from a post-reaction mixture.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Common [EMIM]Br Recycling Issues Start Recycled [EMIM]Br Check_Color Is the IL colored? Start->Check_Color Check_Purity Check purity (NMR, etc.) Check_Color->Check_Purity No Decolorize Decolorize with activated charcoal Check_Color->Decolorize Yes Check_Performance Does it perform well in a test reaction? Check_Purity->Check_Performance Pure Further_Purify Further purification: - Extraction - Scavenging resins Check_Purity->Further_Purify Impurities detected Usable Usable Recycled [EMIM]Br Check_Performance->Usable Yes Discard Consider discarding or more rigorous purification Check_Performance->Discard No Decolorize->Check_Purity Further_Purify->Check_Purity

Caption: A logical decision tree for troubleshooting common issues with recycled [EMIM]Br.

References

Technical Support Center: 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve product yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound ([EMIM]Br)? A1: The most common method for synthesizing [EMIM]Br is the quaternization of 1-methylimidazole (B24206) with bromoethane (B45996).[1] This is a type of SN2 nucleophilic substitution reaction where the nitrogen atom of the imidazole (B134444) ring attacks the ethyl group of bromoethane, forming the imidazolium (B1220033) cation.[2][3]

Q2: What are the most critical factors for maximizing the reaction yield? A2: Several factors are crucial for achieving a high yield:

  • Temperature Control: The reaction is highly exothermic, so initial cooling is necessary to prevent side reactions and degradation.[4][5] Subsequent heating is required to drive the reaction to completion.[6][7]

  • Purity of Reactants: Using high-purity, dry starting materials (1-methylimidazole and bromoethane) is essential to prevent the formation of impurities.

  • Reaction Time: Sufficient reaction time is needed for the quaternization to complete. This can range from a few hours to over 24 hours, depending on the temperature.[4][6][7]

  • Efficient Purification: A thorough purification process, typically involving washing the crude product with a suitable solvent, is vital to remove unreacted starting materials and isolate the pure ionic liquid.[4][8]

Q3: My final product is a yellow or brown color instead of white. What causes this? A3: A colored product typically indicates the presence of impurities.[8][9] These can arise from unreacted starting materials, byproducts from side reactions (often caused by poor temperature control), or impurities present in the initial reagents. A pure, crystalline [EMIM]Br product should be a white solid.[6][10] In some cases, washing with a solution containing decolorizing charcoal can help remove colored impurities.[9]

Q4: How can I effectively remove unreacted starting materials from my crude product? A4: The most effective method is to wash the crude solid product multiple times with a solvent in which [EMIM]Br has very low solubility, while the starting materials (1-methylimidazole and bromoethane) are soluble. Ethyl acetate (B1210297) is a commonly used and effective solvent for this purpose.[4][8] Trichloroethane and diethyl ether have also been reported for washing.[4][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of [EMIM]Br.

Problem Possible Cause Recommended Solution
Low Product Yield Incomplete Reaction: The reaction may not have been allowed to proceed to completion.Increase the reaction time or temperature. A typical condition involves heating at 40°C for 24 hours.[6] Consider using microwave irradiation to significantly shorten reaction times.[11]
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can leave one reactant in excess and limit the product formed.Use equimolar amounts of 1-methylimidazole and bromoethane.[4] Some protocols suggest a slight excess of bromoethane may be beneficial.[6][7]
Loss During Purification: The product may be partially soluble in the washing solvent, or mechanical losses may occur.Ensure the washing solvent (e.g., ethyl acetate) is appropriate and used at a cool temperature to minimize product solubility. Carefully decant the solvent to avoid losing the solid product.
Product is a Viscous Oil, Not a Solid Presence of Impurities: Unreacted starting materials or solvent residues can prevent the ionic liquid from crystallizing.Perform thorough washing with ethyl acetate to remove unreacted starting materials.[8] Ensure the product is completely dried under vacuum at an elevated temperature (e.g., 70°C) to remove all residual solvents.[4]
Reaction is Uncontrolled or Overheats Exothermic Reaction: The quaternization of imidazoles is a highly exothermic process.[4]Add the bromoethane slowly and dropwise to the 1-methylimidazole.[4] Use an ice bath to cool the reaction vessel during the initial addition to effectively dissipate the heat generated.[4]
Final Product Contains Halide Impurities Inefficient Metathesis (if applicable): If preparing other [EMIM]-based ionic liquids from [EMIM]Br, residual bromide is a common issue.While not directly for [EMIM]Br synthesis, if it's used as a precursor, ensure complete anion exchange. Purification may involve repeated extractions or the use of silver salts, though the latter is less "green".[12][13] For [EMIM]Br itself, thorough washing removes unreacted bromoethane, the source of excess bromide.

Data on Reaction Conditions and Yield

The following table summarizes various reported conditions for the synthesis of imidazolium bromides, highlighting the impact on product yield.

Synthesis TargetReactant Ratio (Imidazole:Bromoalkane)SolventTemperatureTimeReported Yield (%)Reference
[EMIM]Br1 : 1NoneIce bath, then Room Temp.5 hours + refluxNot specified, but 87.9g from 0.5 mol scale[4]
[EMIM]Br1 : 3Toluene (B28343)40°C24 hours98%[6]
[EMIM]Br1 : 1.1None50°C then 70°C15 min then 2 hoursNot specified[7]
[BMIM]Br*1 : 1None70°C48 hours85%[4]

*Data for 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) is included for comparison of a similar synthesis.

Experimental Protocols

Protocol 1: High-Yield Synthesis of [EMIM]Br (Solvent-Assisted)

This protocol is adapted from a method reporting a 98% yield.[6]

Materials:

  • 1-Methylimidazole (high purity)

  • Bromoethane (high purity)

  • Anhydrous Toluene

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

Procedure:

  • Setup: Assemble a two-necked flask with a magnetic stirrer, a dropping funnel in one neck, and a reflux condenser in the other. Ensure all glassware is oven-dried.

  • Reactant Addition: Add 1-methylimidazole (0.1 mol) and anhydrous toluene to the flask. Begin stirring to form a homogeneous solution.

  • Alkylation: Slowly add bromoethane (0.3 mol) dropwise from the dropping funnel into the stirred solution. Safety Note: Perform this in a fume hood as bromoethane is volatile and harmful.

  • Reaction: After the addition is complete, heat the reaction mixture with stirring at 40°C for 24 hours. A white solid will precipitate as the reaction progresses.

  • Solvent Removal: After 24 hours, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Drying: Transfer the resulting white solid to a vacuum oven and dry under vacuum to yield the final product.

Protocol 2: Purification of Crude [EMIM]Br

This protocol is a general method based on common literature procedures.[4][8]

Materials:

  • Crude [EMIM]Br solid

  • Ethyl acetate

  • Beaker or flask

  • Spatula

Procedure:

  • Grinding: If the crude product is a large solid mass, carefully grind it into smaller pieces or a powder using a mortar and pestle. This increases the surface area for washing.

  • First Wash: Place the crude solid in a beaker and add a sufficient volume of ethyl acetate to fully immerse the solid.

  • Stirring: Stir the mixture vigorously for 10-15 minutes. The ethyl acetate will dissolve unreacted starting materials.

  • Separation: Stop stirring and allow the white [EMIM]Br solid to settle to the bottom of the beaker.

  • Decanting: Carefully decant (pour off) the ethyl acetate, leaving the solid product behind.

  • Repeat: Repeat steps 2-5 at least three to four times to ensure all impurities are removed.

  • Final Drying: After the final wash and decanting, transfer the purified white solid to a vacuum oven. Dry at 70°C for 24 hours to remove any residual ethyl acetate and moisture.[4] The final product should be a fine, white, crystalline powder.

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic for [EMIM]Br synthesis.

G cluster_reactants 1. Reactant Preparation cluster_reaction 2. Synthesis cluster_purification 3. Product Isolation & Purification r1 1-Methylimidazole mix Mix Reactants (Optional Solvent, e.g., Toluene) Initial Cooling (Ice Bath) r1->mix r2 Bromoethane r2->mix react Stir & Heat (e.g., 40-70°C, 2-24h) mix->react crude Crude Product (Solid/Oil) react->crude wash Wash with Ethyl Acetate (Repeat 3-4x) crude->wash dry Dry Under Vacuum (e.g., 70°C, 24h) wash->dry final Pure [EMIM]Br (White Crystalline Solid) dry->final

Caption: General experimental workflow for the synthesis of [EMIM]Br.

G p1 Problem: Low Yield c1 Possible Cause: Incomplete Reaction p1->c1 c2 Possible Cause: Loss During Wash p1->c2 c3 Possible Cause: Impure Reactants p1->c3 p2 Problem: Colored Product / Oil p2->c3 c4 Possible Cause: Thermal Degradation p2->c4 c5 Possible Cause: Unreacted Starting Materials p2->c5 s1 Solution: Increase Reaction Time/Temp c1->s1 s2 Solution: Use Cold Washing Solvent c2->s2 s3 Solution: Use High-Purity Reagents c3->s3 s4 Solution: Control Exotherm w/ Ice Bath c4->s4 s5 Solution: Thorough Washing Steps c5->s5

Caption: Troubleshooting logic for common issues in [EMIM]Br synthesis.

References

dealing with viscosity of 1-Ethyl-3-methylimidazolium bromide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the ionic liquid 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) in experimental settings. Due to its high viscosity and solid state at room temperature, [EMIM]Br presents unique challenges. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective use.

Frequently Asked Questions (FAQs)

Q1: What is this compound ([EMIM]Br) and what are its common applications?

A1: this compound is an ionic liquid, which is a salt that is liquid under 100°C. However, it's important to note that [EMIM]Br is a white crystalline powder at room temperature.[1] It is used in a variety of applications, including as a green solvent in chemical reactions, in electrochemistry for batteries and supercapacitors, for biomass processing to dissolve cellulose, in drug formulation and delivery to improve the solubility and stability of active pharmaceutical ingredients, and in material science for developing advanced polymers and composites.[2]

Q2: What are the key physical properties of [EMIM]Br that I should be aware of?

A2: The most critical properties to consider for experimental work are its melting point and density.

  • Melting Point: 91 °C[3]

  • Density: 1.49 g/cm³ at 26 °C[3]

The high melting point means that [EMIM]Br must be heated to be used as a liquid, at which point it becomes a viscous fluid.

Q3: Is [EMIM]Br hazardous? What safety precautions should I take?

A3: Yes, [EMIM]Br is considered hazardous. It can cause skin and serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area.

Q4: How should I dispose of [EMIM]Br waste?

A4: Dispose of [EMIM]Br and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[1] Contaminated glassware should be thoroughly cleaned before reuse.

Quantitative Data

Table 1: Physicochemical Properties of [EMIM]Br and a Related Ionic Liquid

PropertyThis compound ([EMIM]Br)1-Ethyl-3-methylimidazolium fluoride (B91410) ([EMIM]F)
Melting Point (°C) 91[3]No clear melting point, Glass Transition at -71.3 °C[4][5]
Density (g/cm³) 1.49 @ 26 °C[3]1.516 - (1.22 x 10⁻³ * T) where T is in Kelvin[4][5]
Viscosity Data not availableη = 2.07 × 10⁻⁷exp(5.39 × 10⁴/T) where T is in Kelvin[4][5]

Note: The provided equations for [EMIM]F are derived from experimental data and can be used to estimate its density and viscosity at different temperatures.

Troubleshooting Guides

Pipetting and Dispensing

High viscosity can lead to significant inaccuracies in liquid handling. The following guide provides solutions to common problems.

Problem: Inaccurate volume aspiration/dispensing.

  • Cause: High viscosity prevents the liquid from flowing into and out of the pipette tip at a normal rate.

  • Solution:

    • Use Reverse Pipetting: Aspirate more liquid than needed, dispense the desired volume, and discard the excess. This technique minimizes the effect of the liquid film remaining on the tip surface.

    • Slow Down: Use the slowest possible aspiration and dispensing speeds.

    • Pre-wet the Tip: Aspirate and dispense the liquid back into the source container three to five times to coat the inside of the tip.

    • Use Wide-Bore or Positive Displacement Pipette Tips: These are designed for viscous liquids and can significantly improve accuracy.

Problem: Air bubbles in the pipette tip.

  • Cause: Aspirating too quickly or immersing the tip too shallowly.

  • Solution:

    • Aspirate slowly and ensure the tip is immersed sufficiently below the liquid's surface.

    • Pause after aspiration to allow the liquid to fully enter the tip before withdrawing it from the solution.

Problem: Liquid dripping from the tip after aspiration.

  • Cause: Viscous liquid clinging to the outside of the tip.

  • Solution:

    • Carefully touch the pipette tip to the side of the container to remove excess liquid after aspiration.

    • Ensure a slow and smooth withdrawal of the tip from the liquid.

Diagram 1: Troubleshooting Pipetting Issues with [EMIM]Br

G start Start Pipetting [EMIM]Br issue Inaccurate Volume? start->issue bubbles Air Bubbles? issue->bubbles No solution1 Use Reverse Pipetting Slow Aspiration/Dispensing Pre-wet Tip issue->solution1 Yes dripping Liquid Dripping? bubbles->dripping No solution2 Aspirate Slowly Ensure Deep Tip Immersion Pause After Aspiration bubbles->solution2 Yes solution3 Touch Tip to Side of Container Slow Withdrawal dripping->solution3 Yes end_node Accurate Pipetting Achieved dripping->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: A flowchart for troubleshooting common pipetting problems with viscous [EMIM]Br.

Dissolving Solids in [EMIM]Br

The high viscosity of molten [EMIM]Br can make dissolving solids a slow process.

Problem: Solid material is not dissolving or dissolving very slowly.

  • Cause: Poor mass transfer due to high viscosity.

  • Solution:

    • Increase Temperature: Heating will decrease the viscosity of [EMIM]Br and increase the solubility of the solid. Ensure the temperature is well below the decomposition temperature of your compound and [EMIM]Br.

    • Use a Co-solvent: Adding a low-viscosity, miscible co-solvent can significantly reduce the overall viscosity of the solution.

    • Increase Agitation: Use a mechanical stirrer or a larger stir bar to create more vigorous mixing. Ensure the vortex is not so deep that it introduces air into the mixture.

    • Reduce Particle Size: Grind the solid material to a fine powder to increase the surface area available for dissolution.

Diagram 2: Decision-Making for Dissolving Solids in [EMIM]Br

G start Start: Dissolve Solid in [EMIM]Br check_dissolution Is the solid dissolving effectively? start->check_dissolution increase_temp Increase Temperature check_dissolution->increase_temp No end_node Solid Dissolved Successfully check_dissolution->end_node Yes increase_temp->check_dissolution add_cosolvent Add a Co-solvent increase_temp->add_cosolvent add_cosolvent->check_dissolution increase_agitation Increase Agitation add_cosolvent->increase_agitation increase_agitation->check_dissolution reduce_particle_size Reduce Particle Size of Solid increase_agitation->reduce_particle_size reduce_particle_size->check_dissolution

Caption: A logical workflow for enhancing the dissolution of solids in viscous [EMIM]Br.

Heating and Cooling

Due to its high melting point, heating is necessary when working with [EMIM]Br.

Problem: Non-uniform heating or localized overheating.

  • Cause: High viscosity leads to poor heat transfer via convection.

  • Solution:

    • Use a Heating Mantle or Oil Bath: These provide more uniform heating compared to a hot plate.

    • Ensure Adequate Stirring: Continuous and efficient stirring is crucial for distributing heat throughout the liquid.

    • Monitor Temperature Carefully: Use a thermometer or thermocouple placed directly in the liquid to monitor the actual temperature, not just the setpoint of the heating device.

Problem: [EMIM]Br solidifies in transfer lines or on equipment.

  • Cause: The temperature of the equipment is below the melting point of [EMIM]Br.

  • Solution:

    • Preheat all Glassware and Equipment: Ensure any surface that will come into contact with the molten [EMIM]Br is preheated to above its melting point.

    • Use Heat Tracing: For transfer lines, heat tracing can be used to maintain the temperature and prevent solidification.

Experimental Protocols

Protocol 1: Preparation of a Solution with [EMIM]Br

This protocol outlines the steps for safely melting [EMIM]Br and preparing a solution.

  • Pre-heating: Place a clean, dry reaction vessel equipped with a stir bar in a heating mantle or oil bath. Set the temperature to at least 10-20 °C above the melting point of [EMIM]Br (e.g., 110 °C).

  • Weighing: Weigh the desired amount of solid [EMIM]Br in a separate container.

  • Addition: Carefully add the solid [EMIM]Br to the preheated reaction vessel.

  • Melting and Stirring: Begin stirring to facilitate even melting and heat distribution.

  • Solute Addition: Once the [EMIM]Br is completely molten and at a stable temperature, slowly add the solute to be dissolved while maintaining stirring.

  • Dissolution: Continue heating and stirring until the solute is fully dissolved.

Protocol 2: Cleaning Glassware Contaminated with [EMIM]Br

[EMIM]Br is soluble in water, which simplifies cleaning.

  • Initial Rinse: While the glassware is still warm (but safe to handle), rinse it with warm water to remove the bulk of the [EMIM]Br.

  • Soaking: If residue remains, soak the glassware in a warm soapy water solution.

  • Scrubbing: Use a non-abrasive brush to scrub the inside of the glassware.

  • Final Rinses: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or dry it in an oven. Rinsing with acetone (B3395972) before air-drying can accelerate the process.[6]

References

Technical Support Center: Optimizing Reactions with 1-Ethyl-3-methylimidazolium Bromide ([EMIm]Br)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions using 1-Ethyl-3-methylimidazolium bromide ([EMIm]Br) as a solvent.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with [EMIm]Br in a question-and-answer format.

Issue 1: Slow or Incomplete Reaction

  • Question: My reaction in [EMIm]Br is significantly slower than in conventional organic solvents, or it is not going to completion. What are the possible causes and solutions?

  • Answer: Several factors can contribute to slow reaction rates in [EMIm]Br. Here's a systematic approach to troubleshoot this issue:

    • Temperature: The viscosity of [EMIm]Br can be high at room temperature, which can limit mass transfer and slow down the reaction.[1]

      • Solution: Gradually increase the reaction temperature. For many reactions, an increase of 10°C can significantly increase the reaction rate.[2][3] Monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and potential side reactions or degradation.

    • Mixing: Inadequate mixing due to high viscosity can lead to a heterogeneous reaction mixture and slow kinetics.

      • Solution: Ensure vigorous and efficient stirring. For highly viscous solutions, mechanical stirring is often more effective than magnetic stirring.

    • Catalyst Activity: The catalyst might not be optimal for the ionic liquid environment or may be deactivated.

      • Solution: Screen different catalysts or catalyst precursors. For instance, in Heck reactions, the choice of palladium source and ligands can be critical.[4][5] Some N-heterocyclic carbene (NHC) palladium complexes have shown high activity in imidazolium-based ionic liquids.

    • Purity of [EMIm]Br: Impurities such as water or residual starting materials from the synthesis of the ionic liquid can interfere with the reaction.

      • Solution: Ensure the [EMIm]Br is of high purity and dry. Water content can be checked by Karl Fischer titration.[2] Purification can be achieved by washing with a suitable organic solvent like ethyl acetate (B1210297) and drying under vacuum.[3]

Issue 2: Low Product Yield and/or Formation of Side Products

  • Question: My reaction in [EMIm]Br gives a low yield of the desired product, and I observe the formation of several side products. How can I improve the selectivity and yield?

  • Answer: Low yield and selectivity issues can often be traced back to reaction conditions and the unique properties of the ionic liquid solvent.

    • Reaction Temperature: While increasing the temperature can enhance the reaction rate, excessive heat can also promote side reactions and decomposition of reactants, products, or the ionic liquid itself.

      • Solution: Perform the reaction at a range of temperatures to identify the optimal point that maximizes the yield of the desired product while minimizing side product formation.

    • Substrate Concentration: High concentrations of reactants can sometimes lead to polymerization or other side reactions.

      • Solution: Experiment with different substrate concentrations. A more dilute system might favor the desired reaction pathway.

    • Catalyst and Ligand Choice: The catalyst and any associated ligands play a crucial role in directing the reaction towards the desired product.

      • Solution: For cross-coupling reactions, screen different ligands. The electronic and steric properties of the ligand can significantly influence the selectivity. In some cases, the imidazolium (B1220033) ionic liquid itself can act as a ligand precursor, forming N-heterocyclic carbene (NHC) complexes with the metal catalyst.[5]

    • Reaction Time: Allowing the reaction to proceed for too long after completion can lead to product degradation or the formation of byproducts.

      • Solution: Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am struggling to separate my product from the [EMIm]Br solvent after the reaction. What are the recommended extraction and purification methods?

  • Answer: The non-volatile nature of [EMIm]Br requires different work-up procedures compared to conventional volatile organic solvents.

    • Direct Extraction: If your product is significantly less polar than [EMIm]Br, direct extraction with a nonpolar organic solvent is often effective.

      • Solution: Use solvents like diethyl ether, ethyl acetate, or hexane (B92381) to extract the product from the ionic liquid phase. Multiple extractions may be necessary for complete recovery. [EMIm]Br is generally insoluble in these solvents.

    • Distillation/Sublimation: For volatile or sublimable products, separation can be achieved by heating the reaction mixture under vacuum.

      • Solution: If your product is thermally stable, vacuum distillation or sublimation can be an effective method to separate it from the non-volatile ionic liquid.

    • Precipitation: If the product is a solid and insoluble in a solvent in which [EMIm]Br is soluble, precipitation can be used.

      • Solution: Add a suitable anti-solvent to the reaction mixture to precipitate the product, which can then be isolated by filtration.

    • Use of Water: [EMIm]Br is soluble in water.[6] This property can be exploited for separation.

      • Solution: If your product is not water-soluble, you can dissolve the reaction mixture in water and extract the product with an organic solvent. Alternatively, if the product is water-soluble, other separation techniques like chromatography might be necessary.

Issue 4: Recycling and Reuse of [EMIm]Br

  • Question: How can I effectively recycle the [EMIm]Br after my reaction to make the process more sustainable and cost-effective?

  • Answer: One of the key advantages of ionic liquids is their potential for recycling.[7][8][9]

    • Post-Extraction Purification: After extracting the product, the ionic liquid may contain residual catalyst and byproducts.

      • Solution: Wash the [EMIm]Br with a suitable organic solvent to remove any remaining organic impurities. For example, after a Suzuki coupling, the catalyst can often be retained in the ionic liquid phase for reuse in subsequent reactions.[9][10][11][12]

    • Removal of Water: If water was used during the work-up, it needs to be thoroughly removed before reusing the ionic liquid.

      • Solution: Dry the [EMIm]Br under high vacuum at an elevated temperature (e.g., 70-80 °C) to remove any absorbed water.

    • Decolorization: The ionic liquid may become colored after several reaction cycles due to the formation of minor impurities.

      • Solution: Treatment with activated charcoal can often decolorize the ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound ([EMIm]Br)?

A1: [EMIm]Br is an ionic liquid with a unique set of properties that make it an attractive solvent for various applications.[13] Key properties are summarized in the table below.

Q2: How does the purity of [EMIm]Br, especially water content, affect my reaction?

A2: The purity of [EMIm]Br is crucial for reproducible and optimal reaction outcomes. Water is a common impurity in hygroscopic ionic liquids like [EMIm]Br and can significantly impact reactions by:

  • Altering Polarity and Viscosity: The presence of water can change the polarity and decrease the viscosity of the ionic liquid, which might affect reaction rates and selectivity.

  • Reacting with Reagents: Water can act as a nucleophile or a proton source, leading to unwanted side reactions with sensitive reagents or intermediates.

  • Influencing Catalyst Activity: Water can coordinate to the metal center of a catalyst, potentially altering its activity and selectivity.

It is highly recommended to use dry [EMIm]Br, especially for moisture-sensitive reactions. The water content can be determined by Karl Fischer titration and reduced by drying under vacuum at elevated temperatures.

Q3: What is the thermal stability of [EMIm]Br?

A3: [EMIm]Br generally exhibits good thermal stability, making it suitable for reactions that require elevated temperatures.[6][13] However, like all organic compounds, it has a decomposition temperature. Prolonged heating at very high temperatures can lead to degradation. It is advisable to consult the supplier's safety data sheet (SDS) for specific thermal stability data and to conduct reactions below the decomposition temperature to avoid the formation of impurities.

Q4: In which common organic solvents is [EMIm]Br soluble or insoluble?

A4: The solubility of [EMIm]Br is important for product extraction and solvent recycling.

  • Soluble in: Polar solvents like water, ethanol, and acetonitrile.

  • Insoluble in: Nonpolar solvents such as hexane and diethyl ether, and less polar solvents like ethyl acetate.

This differential solubility is often exploited in the work-up procedure to separate organic products from the ionic liquid.

Data Presentation

Table 1: Physical and Chemical Properties of this compound ([EMIm]Br)

PropertyValueReference(s)
Molecular Formula C₆H₁₁BrN₂[6]
Molecular Weight 191.07 g/mol [6]
Appearance White to pale yellow crystalline solid[14]
Melting Point ~75-79 °C-
Density ~1.38 g/cm³ at 25 °C-
Solubility in Water Soluble[6]
Solubility in Ethanol Soluble[6]
Solubility in Hexane Insoluble[6]

Table 2: Influence of Temperature on the Viscosity of Imidazolium-Based Ionic Liquids

Ionic LiquidTemperature (°C)Viscosity (cP)Reference(s)
1-Butyl-3-methylimidazolium bromide ([BMIm]Br)25227[15]
1-Butyl-3-methylimidazolium bromide ([BMIm]Br)4095.6[15]
1-Butyl-3-methylimidazolium bromide ([BMIm]Br)6043.2[15]
1-Hexyl-3-methylimidazolium bromide ([C6mim]Br)201040[1]
1-Hexyl-3-methylimidazolium bromide ([C6mim]Br)40340[1]
1-Hexyl-3-methylimidazolium bromide ([C6mim]Br)60120[1]

Note: Data for [EMIm]Br is limited; however, the trend of decreasing viscosity with increasing temperature is consistent across imidazolium-based ionic liquids.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Heck Reaction) in [EMIm]Br

  • Preparation:

    • Dry the required amount of [EMIm]Br under high vacuum at 80 °C for at least 4 hours to remove any residual water.

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [EMIm]Br (e.g., 2 mL).

    • Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a suitable base (e.g., triethylamine, 1.5 mmol).

  • Reaction:

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-120 °C). The optimal temperature should be determined experimentally.

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product from the ionic liquid phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).

    • Combine the organic extracts and wash with water to remove any traces of [EMIm]Br.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization as needed.

  • Ionic Liquid Recycling:

    • The remaining ionic liquid phase, which may still contain the catalyst, can be washed with fresh organic solvent to remove any remaining product.

    • Dry the ionic liquid under high vacuum at 80 °C to remove any residual solvent and water.

    • The recycled [EMIm]Br containing the catalyst can be used for subsequent reactions. The activity of the recycled catalyst should be monitored over several cycles.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_analysis Analysis & Purification start Start prep_il Dry [EMIm]Br start->prep_il prep_reagents Prepare Reagents start->prep_reagents add_il Add [EMIm]Br to Reactor prep_il->add_il add_reagents Add Reactants & Catalyst prep_reagents->add_reagents add_il->add_reagents run_reaction Run Reaction (Temperature & Time) add_reagents->run_reaction monitor Monitor Progress (TLC, GC, HPLC) run_reaction->monitor workup Product Extraction monitor->workup Reaction Complete purification Purify Product workup->purification analysis Characterize Product purification->analysis end End analysis->end

Caption: Experimental workflow for optimizing a reaction in [EMIm]Br.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Reaction Outcome (Low Yield, Slow Rate, etc.) cause_temp Suboptimal Temperature problem->cause_temp cause_mixing Inefficient Mixing problem->cause_mixing cause_purity [EMIm]Br Impurities (e.g., Water) problem->cause_purity cause_catalyst Catalyst Inactivity problem->cause_catalyst sol_temp Optimize Temperature cause_temp->sol_temp sol_mixing Improve Stirring cause_mixing->sol_mixing sol_purity Purify/Dry [EMIm]Br cause_purity->sol_purity sol_catalyst Screen Catalysts/Ligands cause_catalyst->sol_catalyst

References

Technical Support Center: 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br) in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of 1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br) in catalysis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you might encounter during your catalytic experiments using [EMIM]Br.

Purity and Preparation of [EMIM]Br

Question 1: My [EMIM]Br is a yellow-tinged solid/liquid. Does this coloration indicate impurities that could affect my catalytic reaction?

Answer: Yes, a pale yellow to yellow color is common for [EMIM]Br, but a significant yellow or brown hue can indicate the presence of unreacted starting materials or degradation byproducts which may interfere with your catalysis.[1] For sensitive catalytic systems, purification is recommended. A common purification method involves dissolving the [EMIM]Br in deionized water, treating it with activated charcoal to remove colored impurities, followed by filtration and rigorous drying under vacuum to remove water.[1]

Question 2: What is the best way to dry [EMIM]Br before use in a moisture-sensitive catalytic reaction?

Answer: [EMIM]Br is hygroscopic and readily absorbs atmospheric moisture, which can significantly alter its physical properties and impact catalytic reactions.[2][3] For moisture-sensitive applications, rigorous drying is crucial. A recommended procedure is to dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours (e.g., 24 hours) until a constant weight is achieved.[1] All handling of the dried [EMIM]Br should subsequently be performed under an inert atmosphere (e.g., in a glovebox).[4]

Experimental Protocol: Drying of [EMIM]Br

A general protocol for drying [EMIM]Br is as follows:

  • Place the [EMIM]Br sample in a Schlenk flask or a similar vacuum-rated vessel.

  • Connect the flask to a high-vacuum line.

  • Heat the flask in an oil bath to 70-80°C.

  • Maintain these conditions for at least 24 hours. For larger quantities, longer drying times may be necessary.

  • After cooling to room temperature under vacuum, transfer the dried ionic liquid to a sealed container inside an inert atmosphere glovebox.

Reaction Conditions and Physical Properties

Question 3: My reaction mixture is too viscous, leading to poor mixing and mass transfer. How can I address this?

Answer: The viscosity of [EMIM]Br can be a challenge in catalytic reactions, especially at lower temperatures.[5] Several strategies can be employed to mitigate this issue:

  • Increase Reaction Temperature: The viscosity of ionic liquids, including [EMIM]Br, generally decreases with increasing temperature.[5] However, ensure the chosen temperature does not exceed the thermal stability limits of your catalyst or the ionic liquid itself.

  • Co-solvent Addition: The addition of a co-solvent can significantly reduce the viscosity of the reaction medium. The choice of co-solvent should be based on its miscibility with [EMIM]Br and its compatibility with your catalytic system. Water, for instance, is known to decrease the viscosity of imidazolium-based ionic liquids.[2][6] However, the presence of water can also negatively impact certain catalytic reactions.[2]

  • Mechanical Agitation: Ensure you are using efficient mechanical stirring to overcome the high viscosity and ensure proper mixing of reactants and catalyst.

Question 4: What is the thermal stability of [EMIM]Br, and what are the signs of decomposition during a high-temperature reaction?

Answer: [EMIM]Br exhibits good thermal stability, with a decomposition temperature reported to be around 246°C.[7] However, for prolonged reactions, the maximum operating temperature is lower, estimated at 149°C for 24 hours of operation.[7] Signs of thermal degradation include a noticeable color change (darkening) of the ionic liquid and a decrease in catalytic activity. The primary thermal decomposition pathway for [EMIM]Br involves an SN2-type mechanism, leading to the formation of volatile alkyl bromides and alkylimidazoles.[8][9]

Catalyst Performance and Deactivation

Question 5: My catalytic reaction starts well but then slows down or stops completely. What are the likely causes of catalyst deactivation in [EMIM]Br?

Answer: Gradual catalyst deactivation in an [EMIM]Br medium can be attributed to several factors:

  • Catalyst Poisoning: Impurities in the [EMIM]Br, substrates, or reagents can act as catalyst poisons. For instance, nitrogen-containing compounds can coordinate to metal centers and inhibit catalytic activity.[10][11]

  • Formation of Inactive Species: The active catalyst may agglomerate into inactive forms, such as palladium black in the case of palladium-catalyzed reactions.[12]

  • Fouling: The catalyst surface can be blocked by the deposition of byproducts or polymeric materials.[10]

  • Product Inhibition: The reaction product may coordinate to the catalyst, preventing further turnover.

Question 6: How can I recycle my catalyst when it is dissolved in [EMIM]Br?

Answer: One of the key advantages of using ionic liquids like [EMIM]Br is the potential for catalyst recycling. For biphasic systems where the product is immiscible with the ionic liquid, the product layer can be simply decanted or extracted with a suitable solvent, leaving the catalyst dissolved in the [EMIM]Br phase for subsequent reaction cycles. For homogeneous systems, techniques like nanofiltration or inducing precipitation of the product by changing temperature or adding an anti-solvent can be employed. The catalyst-[EMIM]Br phase can often be reused multiple times with minimal loss of activity.[13]

Question 7: I am observing inconsistent results between different batches of [EMIM]Br. What could be the cause?

Answer: Inconsistent results are often linked to variations in the purity of the [EMIM]Br. Trace impurities, particularly water and unreacted starting materials from the synthesis, can significantly impact catalytic performance.[14] It is crucial to either purchase high-purity [EMIM]Br or purify it in-house to ensure reproducibility. Characterizing each new batch for water content and purity (e.g., by Karl Fischer titration and NMR spectroscopy) is good practice.

Data Presentation

Table 1: Physical and Chemical Properties of 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br)

PropertyValueReference(s)
Molecular FormulaC₆H₁₁BrN₂[1]
Molecular Weight191.07 g/mol [1]
Melting Point67-74 °C[1][7]
Decomposition Temp.~246 °C[7]
Max. Operating Temp. (24h)~149 °C[7]
SolubilitySoluble in water, ethanol, acetonitrile. Insoluble in ethyl acetate, ether, alkanes.[15]

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts related to the use of [EMIM]Br in catalysis.

Troubleshooting_Catalyst_Deactivation Start Low/No Catalytic Activity Check_Purity Check [EMIM]Br Purity (Color, Water Content) Start->Check_Purity Check_Catalyst Verify Catalyst Activity (Fresh vs. Used) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp., Atmosphere) Start->Check_Conditions Impure_IL Impure [EMIM]Br Check_Purity->Impure_IL Impurity Suspected Inactive_Catalyst Inactive Catalyst Check_Catalyst->Inactive_Catalyst Activity Loss Confirmed Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions Deviation Found Impure_IL->Check_Catalyst No Purify_IL Purify [EMIM]Br (Charcoal, Vacuum Dry) Impure_IL->Purify_IL Yes Inactive_Catalyst->Check_Conditions No Use_Fresh_Catalyst Use Fresh/Active Catalyst Inactive_Catalyst->Use_Fresh_Catalyst Yes Suboptimal_Conditions->Start No Optimize_Conditions Optimize Temp. & Ensure Inert Atmosphere Suboptimal_Conditions->Optimize_Conditions Yes Success Improved Catalytic Activity Purify_IL->Success Use_Fresh_Catalyst->Success Optimize_Conditions->Success Catalyst_Recycling_Workflow Reaction_Completion Catalytic Reaction Complete (Product in [EMIM]Br/Catalyst Phase) Phase_Separation Product Extraction/ Phase Separation Reaction_Completion->Phase_Separation Product_Phase Product Phase Phase_Separation->Product_Phase Immiscible Product IL_Catalyst_Phase [EMIM]Br/Catalyst Phase Phase_Separation->IL_Catalyst_Phase Isolate_Product Isolate and Purify Product Product_Phase->Isolate_Product Reuse_IL_Catalyst Reuse [EMIM]Br/Catalyst for Next Reaction Cycle IL_Catalyst_Phase->Reuse_IL_Catalyst New_Reactants Add Fresh Reactants Reuse_IL_Catalyst->New_Reactants New_Reactants->Reaction_Completion New Cycle

References

Validation & Comparative

A Comparative Guide to 1-Ethyl-3-methylimidazolium Bromide ([EMIM]Br) and 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of green chemistry, ionic liquids (ILs) have emerged as promising alternatives to volatile organic solvents, offering unique properties such as low vapor pressure, high thermal stability, and tunable solvency. Among the most common are imidazolium-based ILs, with 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br) and 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) being two prominent examples. This guide provides an objective comparison of their performance in organic reactions, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate medium for their synthetic needs.

Physicochemical Properties: A Foundation for Performance

The difference in the alkyl chain length between [EMIM]Br (ethyl) and [BMIM]Br (butyl) directly influences their physical properties, which in turn can affect their behavior as solvents and catalysts in organic reactions. Generally, a longer alkyl chain leads to increased viscosity and hydrophobicity.

PropertyThis compound ([EMIM]Br)1-Butyl-3-methylimidazolium bromide ([BMIM]Br)
Molecular Formula C₆H₁₁BrN₂C₈H₁₅BrN₂
Molecular Weight 191.07 g/mol 219.12 g/mol
Melting Point 7-9 °C73 °C
Density ~1.38 g/cm³~1.36 g/cm³
Viscosity Lower than [BMIM]BrHigher than [EMIM]Br

Performance in Organic Synthesis: A Case Study in Quinoxaline (B1680401) Synthesis

Direct comparative studies of [EMIM]Br and [BMIM]Br in the same organic reaction are limited in the readily available literature. However, a study on the catalyst-free synthesis of quinoxaline derivatives via the condensation of 1,2-diamines with 1,2-diketones in various ionic liquids provides valuable insights into the effect of the cation's alkyl chain length on reaction efficiency. While this study did not include [EMIM]Br, it compared [BMIM]Br with other imidazolium (B1220033) bromides with varying alkyl chains, allowing for an informed extrapolation of performance.

The synthesis of 2,3-diphenylquinoxaline (B159395) from benzene-1,2-diamine and benzil (B1666583) was used as a model reaction. The results demonstrated that the choice of the ionic liquid cation has a notable impact on the reaction yield and time.

Table 1: Synthesis of 2,3-diphenylquinoxaline in various imidazolium bromide ionic liquids. [1]

EntryIonic LiquidAlkyl ChainTime (min)Yield (%)
1[BMIM]BrButyl3095
2[HMIM]BrHexyl3089
3[OMIM]BrOctyl3082

As evidenced by the data, increasing the alkyl chain length from butyl to octyl resulted in a decrease in the product yield under the same reaction time[1]. This suggests that the lower viscosity and potentially different solvation characteristics of ionic liquids with shorter alkyl chains, such as [EMIM]Br, could be advantageous for this type of reaction, possibly leading to even higher yields or shorter reaction times. The study highlights that [BMIM]Br itself is an excellent medium for this transformation, affording a high yield in a short duration[1].

Experimental Protocols

General Procedure for the Catalyst-Free Synthesis of Quinoxaline Derivatives in [BMIM]Br

This protocol is based on the methodology described for the synthesis of quinoxaline derivatives in 1-butyl-3-methylimidazolium bromide[1].

Materials:

  • 1,2-diamine (e.g., benzene-1,2-diamine)

  • 1,2-diketone (e.g., benzil)

  • 1-Butyl-3-methylimidazolium bromide ([BMIM]Br)

  • Microwave synthesizer

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

Procedure:

  • A mixture of the 1,2-diamine (1 mmol) and the 1,2-diketone (1 mmol) is placed in a reaction vessel.

  • [BMIM]Br (2 mL per mmol of 1,2-diketone) is added to the mixture.

  • The reaction vessel is sealed and subjected to microwave irradiation at a maximum of 500 W. The temperature is programmed to reach 130 °C within 5 minutes and then maintained for the specified reaction time (see Table 1).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine (2 x 50 mL) and dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

  • The remaining [BMIM]Br can be recovered by evaporating any residual ethyl acetate and reused. The study showed that the recycled [BMIM]Br could be used up to four times with almost the same efficiency as the fresh ionic liquid[1].

Mechanistic Considerations and Logical Relationships

The role of imidazolium-based ionic liquids in organic reactions can be multifaceted, acting as a solvent, catalyst, or both. In many cases, the ionic liquid can activate the reactants through hydrogen bonding or other non-covalent interactions. The length of the alkyl chain on the imidazolium cation can influence these interactions and the overall physical properties of the ionic liquid, thereby affecting the reaction outcome.

ReactionWorkflow Reactants 1,2-Diamine + 1,2-Diketone Reaction Condensation Reaction Reactants->Reaction IL_Medium [BMIM]Br IL_Medium->Reaction Solvent/ Promoter Microwave Microwave Irradiation (130 °C) Microwave->Reaction Energy Source Workup Extraction with EtOAc Reaction->Workup Product Quinoxaline Derivative Workup->Product Recycle [BMIM]Br Recovery & Reuse Workup->Recycle

Experimental workflow for quinoxaline synthesis.

The logical relationship between the alkyl chain length of the imidazolium cation and its potential impact on reaction efficiency can be visualized as follows. Shorter alkyl chains generally lead to lower viscosity, which can enhance mass transfer and potentially increase reaction rates.

AlkylChainEffect cluster_emim [EMIM]Br cluster_bmim [BMIM]Br cluster_conclusion General Trend Ethyl Shorter Alkyl Chain (Ethyl) LowViscosity_E Lower Viscosity Ethyl->LowViscosity_E HighRate_E Potentially Higher Reaction Rate LowViscosity_E->HighRate_E Conclusion Shorter alkyl chains in imidazolium bromides may favor higher reaction efficiency. HighRate_E->Conclusion Butyl Longer Alkyl Chain (Butyl) HighViscosity_B Higher Viscosity Butyl->HighViscosity_B LowerRate_B Potentially Lower Reaction Rate HighViscosity_B->LowerRate_B LowerRate_B->Conclusion

Influence of alkyl chain length on reaction efficiency.

Conclusion

Both this compound and 1-Butyl-3-methylimidazolium bromide are versatile and environmentally benign media for a range of organic reactions. While direct comparative data is not abundant, available evidence suggests that the shorter alkyl chain of [EMIM]Br may offer advantages in terms of lower viscosity, which can translate to improved reaction kinetics.

[BMIM]Br has been extensively studied and proven to be a highly effective medium for various syntheses, including the preparation of quinoxalines, offering high yields and excellent recyclability[1]. For researchers prioritizing well-established protocols and proven performance, [BMIM]Br is a reliable choice. However, for applications where maximizing reaction rates is critical, [EMIM]Br presents a compelling alternative that warrants further investigation. The choice between these two ionic liquids will ultimately depend on the specific requirements of the reaction, including the nature of the substrates and the desired process efficiencies.

References

The Ascendance of Ionic Liquids: 1-Ethyl-3-methylimidazolium Bromide versus Conventional Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact experimental outcomes, from reaction efficiency to the viability of biological assays. For decades, conventional organic solvents have been the workhorses of the laboratory. However, the emergence of ionic liquids, such as 1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br), presents a compelling alternative with a unique set of properties that can offer significant advantages in various applications.

This guide provides an objective comparison of the physicochemical properties and performance of [EMIM]Br against a range of common organic solvents. By presenting experimental data and detailed methodologies, we aim to equip researchers with the necessary information to make informed decisions about solvent selection for their specific needs.

Physicochemical Properties: A Tale of Two Solvent Classes

The fundamental differences between ionic liquids and conventional organic solvents are starkly reflected in their physicochemical properties. [EMIM]Br, a salt that is liquid at or near room temperature, exhibits negligible vapor pressure, high thermal stability, and a distinct polarity profile. These characteristics stand in contrast to the volatility and flammability often associated with traditional organic solvents.

Below is a comparative summary of key physicochemical properties.

Property1-Ethyl-3-methylimidazolium bromide ([EMIM]Br)Dichloromethane (DCM)AcetoneAcetonitrileDimethylformamide (DMF)Dimethyl Sulfoxide (B87167) (DMSO)TolueneHexane (B92381)
Molar Mass ( g/mol ) 191.0784.9358.0841.0573.0978.1392.1486.18
Density (g/cm³ at 20-26°C) 1.49[1]1.3260.7910.7860.9441.1000.8670.659
Melting Point (°C) 91[1]-96.7-94.9-45-6118.5-95-95
Boiling Point (°C) ~200 (decomposes)[2]39.6568215318911169
Viscosity (cP at 20-25°C) High (not explicitly quantified in comparative tables)0.440.320.370.922.240.590.31
Dielectric Constant (ε) Estimated ~15-28[3][4]9.120.737.536.7472.41.9

Performance in Key Applications: Where [EMIM]Br Shines

The unique properties of [EMIM]Br translate into tangible benefits in a variety of chemical and biological applications.

Organic Synthesis: The Heck Reaction

The palladium-catalyzed Heck reaction, a cornerstone of carbon-carbon bond formation, often benefits from polar aprotic solvents. Studies have shown that ionic liquids can enhance the reactivity and stability of the catalyst. For instance, a ligand-free Heck arylation in tetrabutylammonium (B224687) bromide ([Bu4N]Br), an ionic liquid with structural similarities to [EMIM]Br, demonstrated increased reactivity compared to the conventional solvent dimethylformamide (DMF)[5]. This suggests that the ionic environment can stabilize the palladium catalyst, leading to improved yields and reaction rates.

ReactionSolventAryl HalideOlefinProductYield (%)
Heck Arylation[Bu4N]Br4-BromoacetophenoneStyrene(E)-4-Acetylstilbene95
Heck ArylationDMF4-BromoacetophenoneStyrene(E)-4-Acetylstilbene80
Biopolymer Processing: Cellulose (B213188) Dissolution

The dissolution of cellulose, a notoriously insoluble biopolymer, is a critical step in the production of biofuels and advanced materials. Conventional solvents struggle to break down the extensive hydrogen-bonding network of cellulose. In contrast, certain ionic liquids, including imidazolium-based salts, have shown remarkable efficacy in dissolving cellulose. The addition of a co-solvent like dimethyl sulfoxide (DMSO) can further enhance the dissolution capacity of ionic liquids like 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIM]OAc), a close analogue of [EMIM]Br[6][7][8][9]. This enhanced solubility opens up new avenues for cellulose processing under milder conditions.

Solvent SystemCellulose Solubility (wt%) at 25°C
[EMIM]OAc / DMSO (1:1 molar ratio)18
Pure DMSOInsoluble
Biocatalysis: Enhancing Enzyme Activity

Enzymes are increasingly used as catalysts in industrial processes due to their high selectivity and mild operating conditions. The choice of solvent is crucial for maintaining enzyme activity and stability. While non-polar organic solvents like hexane are commonly used, studies have shown that certain ionic liquids can provide a more favorable microenvironment for enzymes. For example, the activity of lipase (B570770), a widely used enzyme, has been shown to be greater in specific ionic liquids compared to hexane[10]. This is attributed to the ability of the ionic liquid to stabilize the enzyme's conformation and facilitate substrate access to the active site.

EnzymeReactionSolventRelative Activity
LipaseTransesterificationIonic LiquidHigher
LipaseTransesterificationHexaneLower

Experimental Protocols

To facilitate the adoption and further investigation of [EMIM]Br in your research, we provide the following detailed experimental protocols for the key applications discussed.

General Experimental Workflow for Solvent Comparison

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis cluster_conclusion Conclusion A Select Reaction/Process B Choose Solvents for Comparison ([EMIM]Br vs. Conventional) A->B C Set up Reactions in Parallel (Identical Conditions) B->C D Monitor Reaction Progress (e.g., TLC, GC, HPLC) C->D E Isolate and Purify Products D->E F Characterize Products (e.g., NMR, MS) E->F G Quantify Performance Metrics (Yield, Purity, Rate) F->G H Compare Results and Draw Conclusions G->H

Caption: A generalized workflow for comparing the performance of different solvents in a chemical reaction.

Protocol 1: Palladium-Catalyzed Heck Reaction

Objective: To compare the efficiency of [EMIM]Br and DMF as solvents in the Heck reaction between an aryl bromide and an alkene.

Materials:

  • This compound ([EMIM]Br)

  • Dimethylformamide (DMF)

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., triethylamine)

  • Reaction vials suitable for heating

  • Magnetic stirrer and hotplate

  • Standard workup and purification supplies (e.g., ethyl acetate, brine, silica (B1680970) gel for chromatography)

Procedure:

  • Catalyst Preparation (in situ): In separate reaction vials, add the aryl bromide (1 mmol), alkene (1.2 mmol), and base (1.5 mmol) to either [EMIM]Br (2 mL) or DMF (2 mL).

  • Reaction Initiation: To each vial, add Pd(OAc)₂ (0.02 mmol).

  • Reaction Conditions: Seal the vials and heat the reaction mixtures to 100°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup ([EMIM]Br): After cooling to room temperature, extract the product from the ionic liquid phase with an organic solvent such as ethyl acetate (3 x 5 mL). The ionic liquid phase containing the catalyst can often be recycled.

  • Workup (DMF): After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and characterize the product by NMR and mass spectrometry.

Protocol 2: Cellulose Dissolution

Objective: To compare the solubility of microcrystalline cellulose in [EMIM]Br and DMSO.

Materials:

  • This compound ([EMIM]Br)

  • Dimethyl sulfoxide (DMSO)

  • Microcrystalline cellulose

  • Heating and stirring apparatus

  • Beakers or vials

Procedure:

  • Solvent Preparation: In separate beakers, heat [EMIM]Br and DMSO to 80°C with stirring.

  • Cellulose Addition: Gradually add microcrystalline cellulose to each solvent with continuous stirring until no more cellulose dissolves, or a desired concentration is reached.

  • Dissolution: Continue heating and stirring for a set period (e.g., 2-4 hours) to ensure maximum dissolution.

  • Observation: Visually inspect the solutions for clarity and the presence of undissolved cellulose.

  • Quantification (Optional): To quantify solubility, a known mass of cellulose can be added to a known mass of solvent. After the dissolution period, any undissolved cellulose can be filtered, dried, and weighed to determine the amount dissolved.

Protocol 3: Lipase-Catalyzed Transesterification

Objective: To compare the activity of lipase in [EMIM]Br and hexane for a transesterification reaction.

Materials:

  • This compound ([EMIM]Br)

  • Hexane

  • Immobilized Lipase (e.g., Novozym 435)

  • Ester (e.g., ethyl butyrate)

  • Alcohol (e.g., butanol)

  • Shaking incubator or orbital shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In separate vials, prepare the reaction mixtures. For the [EMIM]Br system, add the ester (1 mmol) and alcohol (3 mmol) to [EMIM]Br (2 mL). For the hexane system, add the ester (1 mmol) and alcohol (3 mmol) to hexane (2 mL).

  • Enzyme Addition: Add a known amount of immobilized lipase (e.g., 20 mg) to each vial.

  • Reaction: Place the vials in a shaking incubator at a controlled temperature (e.g., 40°C) and agitation speed.

  • Sampling and Analysis: At regular intervals, take a small aliquot from each reaction mixture. Analyze the samples by GC to determine the concentration of the product and the remaining substrates.

  • Activity Determination: Calculate the initial reaction rate and the final conversion for each solvent system to compare the lipase activity.

Logical Framework for Solvent Selection

The choice between an ionic liquid like [EMIM]Br and a conventional organic solvent is not always straightforward and depends on a multitude of factors. The following diagram illustrates a logical pathway for making this decision.

G cluster_start Initial Consideration cluster_properties Property Evaluation cluster_performance Performance & Practicality cluster_decision Decision Start Application Requirement Polarity Polarity/Solubility Match? Start->Polarity Volatility Volatility/Safety a Concern? Polarity->Volatility Yes Conventional Consider Conventional Solvent Polarity->Conventional No Thermal High Temperature Stability Needed? Volatility->Thermal Yes Volatility->Conventional No Performance Potential for Enhanced Reactivity/Selectivity? Thermal->Performance Yes Thermal->Conventional No Recyclability Solvent Recyclability Important? Performance->Recyclability Cost Cost-Effectiveness Recyclability->Cost IL Consider [EMIM]Br Cost->IL

Caption: A decision-making framework for selecting between an ionic liquid and a conventional solvent.

Conclusion

This compound and other ionic liquids represent a significant advancement in solvent technology, offering a unique combination of properties that can lead to enhanced performance, improved safety, and greener chemical processes. While conventional organic solvents will undoubtedly remain valuable tools in the laboratory, the data presented in this guide demonstrates that for specific applications in organic synthesis, biopolymer processing, and biocatalysis, [EMIM]Br is a superior alternative that warrants serious consideration. By carefully evaluating the specific requirements of their experiments and consulting the comparative data provided, researchers can unlock the full potential of this remarkable class of solvents.

References

A Comparative Guide to Validating the Purity of 1-Ethyl-3-methylimidazolium Bromide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of 1-Ethyl-3-methylimidazolium bromide ([EMIm]Br), a widely used ionic liquid. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their needs.

Introduction to [EMIm]Br and the Importance of Purity

This compound is an ionic liquid with a growing number of applications in synthesis, catalysis, and electrochemistry. The purity of [EMIm]Br is critical as impurities can significantly alter its physicochemical properties, affecting reaction kinetics, product yields, and the overall reproducibility of experimental results. Common impurities arise from its synthesis, which typically involves the reaction of 1-methylimidazole (B24206) with ethyl bromide. These can include unreacted starting materials, water, and other halide ions.

Comparison of Analytical Techniques for Purity Assessment

NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, offers a powerful and non-destructive method for both qualitative and quantitative purity assessment of [EMIm]Br. Below is a comparison with other common analytical techniques.

Analytical Technique Principle Information Provided Advantages Limitations
¹H and ¹³C NMR Spectroscopy Nuclear spin resonance in a magnetic field.Detailed structural information, identification and quantification of impurities with protons or carbons.High specificity, non-destructive, quantitative (qNMR), relatively fast.Requires deuterated solvents, may have lower sensitivity for certain impurities without protons.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Separation and quantification of non-volatile impurities.High sensitivity and resolution, well-established for many compounds.Requires suitable columns and mobile phases, can be more time-consuming.
Ion Chromatography (IC) Similar to HPLC, but specifically for ionic species.Quantification of anionic and cationic impurities (e.g., excess bromide, other halides).Excellent for ionic impurities.Limited to ionic species.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight determination of the ionic liquid and impurities.High sensitivity, provides molecular weight information.Can be destructive, quantification can be complex.
Titration Chemical reaction with a standardized solution.Quantification of specific functional groups or ions (e.g., halide content).Simple, inexpensive.Non-specific if multiple similar species are present.
Karl Fischer Titration Electrochemical titration to determine water content.Precise quantification of water.Gold standard for water determination.Specific to water content only.

Validating Purity using NMR Spectroscopy: An In-Depth Look

NMR spectroscopy is particularly advantageous for identifying and quantifying organic impurities, such as the starting materials 1-methylimidazole and ethyl bromide, which are the most likely contaminants in the synthesis of [EMIm]Br.

Identifying Key Signals: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for [EMIm]Br and its potential impurities in chloroform-d (B32938) (CDCl₃), a common NMR solvent.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

Compound Proton Assignment Chemical Shift (ppm) Multiplicity
This compound ([EMIm]Br) Imidazolium H2~9.66Singlet
Imidazolium H4, H5~7.36Doublet of Quartets
N-CH₂~4.03Quartet
N-CH₃~3.72Singlet
CH₂-CH₃~1.20Triplet
1-Methylimidazole (Impurity) Imidazolium H2~7.48Singlet
Imidazolium H4~6.95Singlet
Imidazolium H5~6.85Singlet
N-CH₃~3.64Singlet
Ethyl Bromide (Impurity) Br-CH₂~3.40Quartet
CH₂-CH₃~1.70Triplet

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Compound Carbon Assignment Chemical Shift (ppm)
This compound ([EMIm]Br) Imidazolium C2~133.79
Imidazolium C4~121.44
Imidazolium C5~119.98
N-CH₂~42.59
N-CH₃~34.33
CH₂-CH₃~13.46

By comparing the ¹H NMR spectrum of a synthesized batch of [EMIm]Br with the data in Table 1, the presence of unreacted 1-methylimidazole or ethyl bromide can be readily identified by their characteristic signals.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the purity assessment of [EMIm]Br using ¹H NMR spectroscopy.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

  • Volumetric flasks and pipettes

  • Analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard for qNMR (e.g., maleic acid, 1,4-dinitrobenzene)

Workflow for Purity Validation

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh ~10-20 mg of [EMIm]Br prep2 Accurately weigh internal standard (for qNMR) prep1->prep2 prep3 Dissolve in ~0.6-0.7 mL of CDCl3 with TMS prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Set appropriate spectral width, number of scans, and relaxation delay acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate signals of [EMIm]Br and impurities proc3->proc4 proc5 Calculate purity based on integral values proc4->proc5

Workflow for NMR-based purity validation of [EMIm]Br.
Quantitative NMR (qNMR) for Purity Determination

For a precise quantification of purity, qNMR can be employed. This involves adding a known amount of an internal standard to the sample. The purity of the analyte is then calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd * 100

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Key Considerations for Accurate qNMR:

  • The internal standard should have signals that do not overlap with the analyte or impurity signals.

  • A sufficient relaxation delay (D1) should be used during NMR acquisition (typically 5 times the longest T1 relaxation time) to ensure full relaxation of all protons.

  • Signals chosen for integration should be sharp, well-resolved, and free from overlap.

Conclusion

NMR spectroscopy stands out as a robust and informative technique for validating the purity of this compound. Its ability to provide detailed structural information allows for the unambiguous identification and quantification of common process-related impurities. When compared to other methods, NMR offers a balance of speed, accuracy, and comprehensiveness, making it an invaluable tool for researchers and professionals in ensuring the quality and consistency of this important ionic liquid.

A Comparative Guide to Imidazolium and Pyrrolidinium-Based Ionic Liquids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the choice of an appropriate ionic liquid (IL) is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides an objective, data-driven comparison of two prevalent classes of ionic liquids: those based on imidazolium (B1220033) and pyrrolidinium (B1226570) cations. We will delve into their key physicochemical properties, supported by experimental data, and provide detailed methodologies for their characterization.

In the landscape of "green solvents," imidazolium and pyrrolidinium-based ionic liquids have emerged as versatile options with a broad spectrum of applications, including as solvents and formulation components in drug delivery. The selection between these two cation families often hinges on a trade-off between key performance indicators such as thermal and electrochemical stability, viscosity, and conductivity. Generally, imidazolium-based ILs are noted for their higher thermal stability, while pyrrolidinium-based ILs often provide a wider electrochemical window, a crucial factor in electrochemical applications.

Quantitative Comparison of Physicochemical Properties

To facilitate a direct comparison, the following tables summarize key quantitative data for two representative ionic liquids with the same anion, bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻): 1-butyl-3-methylimidazolium ([Bmim]) and N-butyl-N-methylpyrrolidinium ([Bmpyr]).

Property [Bmim][NTf₂] [Bmpyr][NTf₂] Significance in Drug Development
Decomposition Temp. (Td) ~450 °C~400-440 °CHigh thermal stability is crucial for processes requiring elevated temperatures, ensuring the integrity of the IL and dissolved active pharmaceutical ingredients (APIs).
Electrochemical Window ~4.1 - 5.5 V~5.5 - 6.0 VA wider electrochemical window is beneficial for electro-synthesis and the development of iontophoretic drug delivery systems.
Viscosity (at 25°C) ~52 mPa·s~76 mPa·sLower viscosity is often preferred for improved mass transfer, faster dissolution of APIs, and ease of handling and processing.
Conductivity (at 25°C) ~3.9 mS/cm~2.8 mS/cmHigher conductivity is advantageous for applications involving electrochemical sensors or electro-driven drug release mechanisms.

Note: The values presented are approximate and can vary based on the purity of the ionic liquid and the specific experimental conditions.

In-Depth Analysis of Performance

Thermal Stability: Imidazolium-based ionic liquids, such as [Bmim][NTf₂], generally exhibit higher thermal stability compared to their pyrrolidinium counterparts.[1] The aromatic nature of the imidazolium ring contributes to this enhanced stability. However, it is important to note that decomposition temperatures can be influenced by the choice of anion and the length of the alkyl chains on the cation.

Electrochemical Stability: Pyrrolidinium-based ionic liquids typically offer a wider electrochemical window. The saturated nature of the pyrrolidinium ring makes it less susceptible to reduction compared to the unsaturated imidazolium ring. This property is particularly advantageous in the development of electrochemical drug delivery systems and for electrosynthesis of pharmaceutical intermediates.

Viscosity and Conductivity: A key differentiator between these two classes is their transport properties. Imidazolium-based ILs tend to have lower viscosity and consequently higher ionic conductivity.[2][3] This is attributed to the planar structure of the imidazolium cation, which allows for more efficient ion packing and movement. In contrast, the non-planar, puckered structure of the pyrrolidinium cation leads to higher viscosity and lower conductivity. For drug formulation, lower viscosity can be beneficial for achieving faster dissolution rates and facilitating administration.

Experimental Protocols

Accurate characterization of ionic liquids is paramount for their effective application. Below are detailed methodologies for determining the key properties discussed.

Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the ionic liquid.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a clean TGA pan (e.g., platinum or alumina).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[4]

  • Record the sample weight as a function of temperature.

  • The decomposition temperature is typically determined as the onset temperature of mass loss.

Electrochemical Stability: Cyclic Voltammetry (CV)

Objective: To determine the electrochemical window of the ionic liquid.

Apparatus: Potentiostat with a three-electrode cell.

Procedure:

  • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[5][6]

  • Fill the cell with the ionic liquid, ensuring the electrodes are submerged. The IL should be dried under vacuum prior to use to remove water, which can limit the electrochemical window.[7]

  • Degas the ionic liquid by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes.

  • Perform a cyclic voltammetry scan, sweeping the potential from an initial value to a cathodic limit, then to an anodic limit, and back to the initial potential. The scan rate is typically set between 20 and 100 mV/s.[8]

  • The electrochemical window is defined as the potential range between the onset of the cathodic and anodic currents, where the electrolyte itself begins to be reduced or oxidized.

Viscosity and Conductivity Measurement

Objective: To measure the dynamic viscosity and ionic conductivity of the ionic liquid at a controlled temperature.

Apparatus: A temperature-controlled viscometer (e.g., a cone-plate or rotational viscometer) and a conductivity meter with a suitable probe.

Procedure for Viscosity:

  • Calibrate the viscometer with a standard fluid of known viscosity.

  • Place a sufficient amount of the ionic liquid into the sample holder of the viscometer.

  • Allow the sample to thermally equilibrate to the desired temperature (e.g., 25 °C).

  • Perform the viscosity measurement according to the instrument's operating instructions. Multiple readings should be taken to ensure accuracy.

Procedure for Conductivity:

  • Calibrate the conductivity meter with standard solutions of known conductivity.

  • Submerge the conductivity probe into the ionic liquid sample.

  • Allow the sample and probe to reach thermal equilibrium at the desired temperature.

  • Record the conductivity reading. It is important to ensure no air bubbles are trapped on the electrode surfaces of the probe.

Visualization of the Selection Process

The choice between an imidazolium and a pyrrolidinium-based ionic liquid is often dictated by the specific requirements of the application. The following diagram illustrates a logical workflow for selecting an appropriate ionic liquid in the context of drug delivery.

IonicLiquidSelection start Application Requirement Analysis thermal_stability High Thermal Stability Needed? (e.g., Melt Extrusion) start->thermal_stability electro_stability Wide Electrochemical Window Needed? (e.g., Iontophoresis) thermal_stability->electro_stability No imidazolium Select Imidazolium-based IL thermal_stability->imidazolium Yes viscosity Low Viscosity / High Conductivity Needed? (e.g., Fast Dissolution, Electrochemical Sensor) electro_stability->viscosity No pyrrolidinium Select Pyrrolidinium-based IL electro_stability->pyrrolidinium Yes viscosity->imidazolium Yes consider_both Further Evaluation of Both Cations (Consider specific anion and alkyl chain effects) viscosity->consider_both No

References

A Comparative Guide to the Electrochemical Stability of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionic liquid (IL) for any electrochemical application is critically dependent on its electrochemical stability window (ESW). This guide provides a comparative analysis of the electrochemical stability of different classes of ionic liquids, supported by experimental data. We will delve into the key factors influencing the ESW, present a summary of quantitative data, and provide a detailed experimental protocol for its determination.

Factors Influencing Electrochemical Stability

The electrochemical stability of an ionic liquid is not an intrinsic property but is influenced by a combination of factors:

  • Cation and Anion Structure: The inherent chemical nature of the constituent ions is the primary determinant of the ESW. Generally, the oxidative stability is governed by the anion, while the reductive stability is influenced by the cation.[1][2] For instance, imidazolium-based ILs often exhibit lower reductive stability compared to phosphonium-based ILs due to the potential for the imidazolium (B1220033) ion to be reduced to form N-heterocyclic carbenes.[3][4]

  • Working Electrode Material: The material of the working electrode can significantly impact the measured ESW. Different electrode materials possess varying catalytic activities for the oxidation and reduction reactions of the ionic liquid components.[5] For example, the largest potential window is often observed on a glassy carbon (GC) working electrode compared to platinum (Pt) or gold (Au) electrodes.[5][6]

  • Purity of the Ionic Liquid: The presence of impurities, such as water and halides, can drastically reduce the electrochemical window. These impurities can be more easily oxidized or reduced than the ionic liquid itself, leading to a narrower apparent ESW.

  • Cutoff Current Density: The value of the current density used to define the limit of the ESW in voltammetric measurements is subjective and can lead to variations in reported values. A higher cutoff current density will generally result in a wider reported ESW.

Comparative Electrochemical Stability Data

The following table summarizes the electrochemical windows for a selection of ionic liquids from various classes. It is important to note that the experimental conditions, such as the working electrode, reference electrode, and cutoff current density, can vary between different studies, affecting the direct comparability of the values.

Ionic Liquid CationIonic Liquid AnionAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)Working ElectrodeReference Electrode
1-Butyl-3-methylimidazolium ([BMIM]+)Tetrafluoroborate ([BF4]−)~2.0~-2.2~4.2PtAg/AgCl
1-Butyl-3-methylimidazolium ([BMIM]+)Hexafluorophosphate ([PF6]−)~2.3~-2.3~4.6PtAg/AgCl
1-Butyl-3-methylimidazolium ([BMIM]+)Bis(trifluoromethylsulfonyl)imide ([TFSI]− or [NTf2]−)~2.5~-2.5~5.0PtAg/AgCl
N-methyl-N-propylpyrrolidinium ([PMPyrr]+)Bis(trifluoromethylsulfonyl)imide ([TFSI]− or [NTf2]−)~2.8~-2.9~5.7PtAg/AgCl
Trihexyl(tetradecyl)phosphonium ([P6,6,6,14]+)Bis(trifluoromethylsulfonyl)imide ([TFSI]− or [NTf2]−)~3.0~-3.5~6.5GCAg/Ag+
Trihexyl(tetradecyl)phosphonium ([P6,6,6,14]+)Dicyanamide ([DCA]−)~1.8~-3.4~5.2GCAg/Ag+

Note: The values presented are approximate and collated from various sources. For precise comparisons, data obtained under identical experimental conditions should be used.

Experimental Protocol for Determining the Electrochemical Window

The most common technique for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) or linear sweep voltammetry (LSV) .[3][6]

Objective: To determine the potential range over which the ionic liquid is electrochemically stable, i.e., does not undergo oxidation or reduction.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon, Platinum, Gold)

  • Reference Electrode (e.g., Ag/AgCl, Ag/Ag+, or a quasi-reference electrode like a platinum wire)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Ionic Liquid sample (high purity)

  • Inert gas supply (e.g., Argon or Nitrogen) for deaeration

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes. Ensure the electrodes are clean and polished according to standard procedures.

  • Sample Preparation: Place the ionic liquid sample into the electrochemical cell. It is crucial to minimize exposure to air and moisture.

  • Deaeration: Purge the ionic liquid with an inert gas for at least 30 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the sample throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potentiostat to the cyclic voltammetry mode.

    • Define the potential range to be scanned. Start with a wide range and narrow it down in subsequent scans if necessary.

    • Set the scan rate, typically between 10 and 100 mV/s.

    • Begin the scan, sweeping the potential from the open-circuit potential towards the negative (reductive) limit, then reversing the scan towards the positive (oxidative) limit, and finally returning to the initial potential.

  • Data Analysis:

    • Plot the resulting current versus the applied potential (voltammogram).

    • Determine the anodic and cathodic limits by identifying the potentials at which the current starts to increase significantly, indicating the onset of oxidation and reduction, respectively.

    • A cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²) is typically defined to objectively determine these limits.

    • The electrochemical window is the difference between the anodic and cathodic potential limits.

Visualizing the Experimental Workflow and Influencing Factors

To better understand the process and the interplay of different elements, the following diagrams have been generated.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cell_assembly 1. Assemble 3-Electrode Cell sample_prep 2. Add Ionic Liquid cell_assembly->sample_prep deaeration 3. Deaerate with Inert Gas sample_prep->deaeration cv_setup 4. Configure Potentiostat (CV/LSV) deaeration->cv_setup run_scan 5. Perform Potential Scan cv_setup->run_scan plot_voltammogram 6. Plot Current vs. Potential run_scan->plot_voltammogram determine_limits 7. Define Cutoff Current Density plot_voltammogram->determine_limits calculate_esw 8. Calculate Electrochemical Window determine_limits->calculate_esw

Caption: Experimental workflow for determining the electrochemical window.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors esw Electrochemical Stability Window (ESW) cation Cation Structure (Reductive Stability) cation->esw anion Anion Structure (Oxidative Stability) anion->esw electrode Working Electrode Material electrode->esw impurities Purity (e.g., Water, Halides) impurities->esw cutoff Cutoff Current Density cutoff->esw

Caption: Factors affecting the electrochemical stability window.

References

A Comparative Guide to the Catalytic Performance of 1-Ethyl-3-methylimidazolium Bromide in CO2 Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical fixation of carbon dioxide into valuable chemicals is a cornerstone of green chemistry and sustainable industrial processes. One of the most prominent examples of this is the cycloaddition of CO2 to epoxides to synthesize cyclic carbonates, which are valuable as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates and other polymers. A variety of catalysts have been developed for this transformation, with ionic liquids (ILs) emerging as a particularly promising class due to their negligible vapor pressure, thermal stability, and tunable properties.

Among the myriad of ionic liquids, 1-Ethyl-3-methylimidazolium (B1214524) bromide ([EMIM]Br) has garnered significant attention as an efficient and relatively low-cost catalyst for this reaction. This guide provides an objective comparison of the catalytic performance of [EMIM]Br against other common catalysts for the cycloaddition of CO2 to epoxides, supported by experimental data.

Performance Comparison of Catalysts

The efficacy of a catalyst is determined by several key metrics, including conversion of the epoxide, selectivity towards the desired cyclic carbonate, and the conditions (temperature, pressure, and reaction time) required to achieve high yields. The following table summarizes the performance of [EMIM]Br in comparison to other representative catalysts for the cycloaddition of CO2 to propylene (B89431) oxide and styrene (B11656) oxide.

CatalystEpoxideTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
[EMIM]Br Propylene Oxide110406100~100[1]
[BMIM]BF4Propylene Oxide11040689.9~100[1][2]
[BMIM]ClPropylene Oxide11040695.2~100[1]
TBABPropylene Oxide120469699[3]
ZnBr2/DMFPropylene Oxide150300.17>99100[4]
[EMIM]Br Styrene Oxide8050.5>99>99[5]
[BMIM]BrStyrene Oxide1201.2-95>99[6]
MCM-41-Imi/BrStyrene Oxide120-398.8-[4]

[EMIM]Br: 1-Ethyl-3-methylimidazolium bromide; [BMIM]BF4: 1-Butyl-3-methylimidazolium tetrafluoroborate; [BMIM]Cl: 1-Butyl-3-methylimidazolium chloride; TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide; MCM-41-Imi/Br: Imidazole-functionalized MCM-41 with a bromide counter-ion.

As the data indicates, [EMIM]Br demonstrates excellent catalytic activity for the cycloaddition of CO2 to both aliphatic and aromatic epoxides, often achieving near-quantitative conversion and selectivity under relatively mild conditions.

Experimental Protocols

To provide a practical context for the data presented, a typical experimental protocol for the cycloaddition of CO2 to an epoxide using [EMIM]Br as a catalyst is detailed below.

General Procedure for the Synthesis of Cyclic Carbonates
  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer is used as the reaction vessel.

  • Charging the Reactor: The epoxide (e.g., propylene oxide or styrene oxide) and the catalyst, this compound ([EMIM]Br), are added to the autoclave. The typical catalyst loading is in the range of 1-5 mol% relative to the epoxide.

  • Purging: The autoclave is sealed and then purged several times with low-pressure CO2 to remove air.

  • Pressurization and Heating: The autoclave is then pressurized with CO2 to the desired pressure (e.g., 5-40 bar) and heated to the reaction temperature (e.g., 80-120 °C) with constant stirring.

  • Reaction: The reaction mixture is stirred at the set temperature and pressure for the specified duration (e.g., 0.5-6 hours).

  • Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented.

  • Product Isolation and Analysis: The reaction mixture is collected, and the product (cyclic carbonate) can be isolated by simple extraction or distillation. The conversion of the epoxide and the selectivity towards the cyclic carbonate are typically determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Catalytic Mechanism and Workflow

The catalytic cycle for the cycloaddition of CO2 to epoxides using imidazolium-based ionic liquids like [EMIM]Br is believed to proceed through a cooperative mechanism involving both the cation and the anion.

Catalytic_Cycle cluster_0 Catalytic Cycle for CO2 Cycloaddition Epoxide Epoxide Intermediate1 Ring-Opened Intermediate (Alkoxide) Epoxide->Intermediate1 Nucleophilic attack by Br- EMIM_Br [EMIM]Br EMIM_Br->Intermediate1 Ring Opening Intermediate2 Carbonate Intermediate Intermediate1->Intermediate2 Reaction with CO2 CO2 CO2 CO2->Intermediate2 Cyclic_Carbonate Cyclic Carbonate Intermediate2->Cyclic_Carbonate Intramolecular Cyclization Cyclic_Carbonate->EMIM_Br Catalyst Regeneration

Caption: Catalytic cycle of CO2 cycloaddition.

The proposed mechanism involves the nucleophilic attack of the bromide anion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a haloalkoxide intermediate. The imidazolium (B1220033) cation is thought to activate the epoxide by forming a hydrogen bond with the epoxide oxygen, facilitating the ring-opening step. The resulting alkoxide then reacts with CO2, followed by an intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.[7][8][9]

Experimental_Workflow cluster_1 Experimental Workflow start Start charge_reactor Charge Reactor (Epoxide + [EMIM]Br) start->charge_reactor purge Purge with CO2 charge_reactor->purge pressurize_heat Pressurize with CO2 & Heat to Reaction Temp. purge->pressurize_heat react Stir for Specified Time pressurize_heat->react cool_depressurize Cool to RT & Vent CO2 react->cool_depressurize isolate_product Isolate Product cool_depressurize->isolate_product analyze Analyze Product (GC/NMR) isolate_product->analyze end End analyze->end

Caption: Experimental workflow for cycloaddition.

Conclusion

This compound is a highly effective and versatile catalyst for the cycloaddition of carbon dioxide to epoxides, offering high conversions and selectivities under relatively mild conditions for a range of substrates. Its performance is comparable, and in some cases superior, to other commonly used ionic liquids and traditional catalytic systems. The straightforward experimental protocol and the potential for catalyst recycling further enhance its appeal for both academic research and industrial applications in sustainable chemical synthesis. The cooperative action of the imidazolium cation and the bromide anion is key to its high catalytic activity.

References

A Comparative Guide to Spectroscopic Analysis of 1-Ethyl-3-methylimidazolium Bromide for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the quality control of 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br), a widely used ionic liquid in research and pharmaceutical development. Ensuring the purity of [EMIM]Br is critical as impurities can significantly impact experimental outcomes and product safety. This document details the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy for purity assessment, offering a comparative analysis of their strengths and limitations. Detailed experimental protocols and data interpretation guidelines are provided to assist in the effective implementation of these quality control measures.

Comparison of Spectroscopic Methods

The choice of spectroscopic technique for the quality control of [EMIM]Br depends on the specific requirements of the analysis, such as the need for quantitative purity determination, identification of specific impurities, or rapid screening.

Spectroscopic MethodPrincipleInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, quantitative purity assessment, identification and quantification of impurities.Highly specific, quantitative, provides unambiguous structural elucidation.Lower sensitivity compared to other methods, more expensive instrumentation, requires deuterated solvents.
FTIR Spectroscopy Vibrational transitions of molecular bondsFunctional group identification, detection of certain impurities.Fast, non-destructive, requires minimal sample preparation.Less specific than NMR, quantification can be challenging, may not detect all impurities.
UV-Vis Spectroscopy Electronic transitions of chromophoresDetection of conjugated impurities.Simple, inexpensive, high sensitivity for specific impurities.Limited to chromophoric impurities, not suitable for identifying unknown impurities.

Data Presentation: Spectroscopic Signatures for Quality Control

Accurate identification of [EMIM]Br and its potential impurities relies on understanding their unique spectroscopic fingerprints. The following tables summarize the key spectroscopic data for pure [EMIM]Br and common process-related impurities.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
CompoundProton (¹H) / Carbon (¹³C)Chemical Shift (ppm)
This compound N-CH -N9.66 (s, 1H)[1]
NCH CH N7.36 (d, 2H)[1]
N-C H₂CH₃4.03 (q, 2H)[1]
N-C H₃3.72 (s, 3H)[1]
N-CH₂C H₃1.20 (t, 3H)[1]
C =N133.79[1]
N-C H=C H-N121.44, 119.98[1]
N-C H₂CH₃42.59[1]
N-C H₃34.33[1]
N-CH₂C H₃13.46[1]
1-Methylimidazole (B24206) (Impurity) N-CH -N~7.39 (s, 1H)[2]
NCH CH N~7.01 (s, 1H), ~6.86 (s, 1H)[2]
N-C H₃~3.64 (s, 3H)[2]
C =N~137
N-C H=C H-N~129, ~121
N-C H₃~33
Ethyl Bromide (Impurity) C H₂-Br~3.45 (q, 2H)
C H₃-CH₂~1.68 (t, 3H)
C H₂-Br~28
C H₃-CH₂~19
Table 2: Key FTIR Absorption Bands (cm⁻¹)
CompoundFunctional GroupWavenumber (cm⁻¹)
This compound C-H stretch (aromatic)3155, 3105[3]
C-H stretch (aliphatic)2927, 2857[3]
C=N, C=C stretch (ring)1572[3]
C-N stretch1169[3]
Ethyl Bromide (Impurity) C-H stretch2975-2845[4]
C-H deformation1470-1370[4]
C-Br stretch780-580[4]
Table 3: UV-Vis Absorption Maxima (λmax)
CompoundSolventλmax (nm)
1-Methylimidazole (Impurity) Methanol~230

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible spectroscopic data for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification and purity assessment of [EMIM]Br.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the [EMIM]Br sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single pulse.

    • Number of Scans: 1024 or more (due to lower natural abundance).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Compare the chemical shifts and coupling patterns with the reference data in Table 1 to confirm the structure of [EMIM]Br.

    • Identify and quantify any impurity signals present.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the FTIR spectrum of [EMIM]Br to identify its characteristic functional groups and detect certain impurities.

Methodology:

  • Sample Preparation:

    • Place a small drop of the liquid [EMIM]Br sample or a few crystals of the solid sample directly onto the ATR crystal.

    • Alternatively, for transmission mode, press a small amount of the sample between two KBr pellets to form a thin film.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer with an ATR accessory or sample holder for KBr pellets.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Collect a background spectrum of the empty ATR crystal or KBr pellet.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Compare the peak positions and intensities with the reference data in Table 2.

    • Look for the presence of characteristic peaks of potential impurities, such as the C-Br stretch of residual ethyl bromide.

UV-Visible (UV-Vis) Spectroscopy

Objective: To detect the presence of UV-active impurities, such as unreacted 1-methylimidazole, in the [EMIM]Br sample.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of a known concentration of [EMIM]Br in a UV-transparent solvent (e.g., acetonitrile (B52724) or water).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance if quantification is desired.

    • Prepare a blank solution containing only the solvent.

  • Instrument Parameters:

    • Spectrometer: UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

  • Data Analysis:

    • Record the spectrum of the blank solution to establish a baseline.

    • Record the spectra of the [EMIM]Br solutions.

    • Examine the spectrum for any absorbance peaks. The absence of significant absorbance in the 220-240 nm region indicates the absence of significant amounts of 1-methylimidazole impurity.

Mandatory Visualizations

To aid in the understanding of the quality control workflow and the comparative logic of the spectroscopic methods, the following diagrams are provided.

Quality_Control_Workflow cluster_0 Sample Reception cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation cluster_3 Decision Sample [EMIM]Br Sample NMR NMR Analysis (¹H, ¹³C) Sample->NMR FTIR FTIR Analysis Sample->FTIR UVVis UV-Vis Analysis Sample->UVVis Purity Purity Assessment (Quantitative) NMR->Purity Impurity_ID Impurity Identification NMR->Impurity_ID Structural_Verification Structural Verification NMR->Structural_Verification FTIR->Impurity_ID UVVis->Impurity_ID Decision Pass / Fail Purity->Decision Impurity_ID->Decision Structural_Verification->Decision

Caption: Experimental workflow for the quality control of [EMIM]Br.

Method_Comparison cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_UVVis UV-Vis Spectroscopy NMR_Adv High Specificity Quantitative NMR_Dis Lower Sensitivity Higher Cost FTIR_Adv Fast & Non-destructive Minimal Sample Prep FTIR_Dis Less Specific Quantification Difficult UVVis_Adv High Sensitivity Inexpensive UVVis_Dis Limited to Chromophores Non-specific QC_Goal Quality Control Goal QC_Goal->NMR_Adv Structural Confirmation & Purity Assay QC_Goal->FTIR_Adv Rapid Screening QC_Goal->UVVis_Adv Trace Impurity Detection

References

A Comparative Guide to the Applications of 1-Ethyl-3-methylimidazolium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of the ionic liquid 1-Ethyl-3-methylimidazolium bromide ([EMIM]Br), offering a comparative analysis of its performance in various scientific and industrial domains. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields, providing detailed experimental data, protocols, and visual representations of key processes.

Synthesis of this compound

[EMIM]Br is a versatile ionic liquid with a wide range of applications, owing to its unique physicochemical properties.[1] Its synthesis is a relatively straightforward process, typically involving the quaternization of 1-methylimidazole (B24206) with ethyl bromide.[1][2]

Experimental Protocol: Synthesis of [EMIM]Br

Materials:

Procedure:

  • Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and reflux condenser, add 1-methylimidazole.[2][3]

  • Addition of Alkylating Agent: Slowly add an equimolar amount of ethyl bromide to the flask. The reaction is exothermic and should be cooled in an ice bath.[2]

  • Reaction: The mixture is stirred vigorously at room temperature or gently heated to 40-70°C for several hours (typically 5-48 hours) until the reaction is complete.[2][3] The completion of the reaction is often indicated by the formation of a viscous liquid or a solid.

  • Purification: The crude product is washed multiple times with a non-polar solvent such as ethyl acetate or trichloroethane to remove any unreacted starting materials.[2][3]

  • Drying: The purified [EMIM]Br is then dried under vacuum at an elevated temperature (e.g., 70°C) to remove any residual solvent, yielding the final product as a white to yellowish solid or liquid.[1][2] A yield of up to 98% has been reported.[3]

Characterization: The structure and purity of the synthesized [EMIM]Br can be confirmed using techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy.[2][3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 1-Methylimidazole 1-Methylimidazole Reaction Quaternization Reaction (Room Temp or 40-70°C, 5-48h) 1-Methylimidazole->Reaction Ethyl_Bromide Ethyl Bromide Ethyl_Bromide->Reaction Purification Washing (Ethyl Acetate or Trichloroethane) Reaction->Purification Crude Product Drying Vacuum Drying (e.g., 70°C) Purification->Drying Washed Product [EMIM]Br 1-Ethyl-3-methylimidazolium Bromide Drying->[EMIM]Br Pure Product

Synthesis workflow for this compound.

Applications in Biomass Processing

Ionic liquids have emerged as promising green solvents for the pretreatment of lignocellulosic biomass, aiming to overcome its recalcitrance for subsequent conversion into biofuels and other valuable chemicals. [EMIM]Br has been investigated for its ability to dissolve and fractionate biomass components.

Comparative Performance in Lignin (B12514952) Removal

The efficiency of lignin removal is a critical parameter in biomass pretreatment. The following table compares the performance of [EMIM]Br with other imidazolium-based ionic liquids.

Ionic LiquidBiomass SourceLignin Removal (%)Reference
[EMIM]Br Water Hyacinth12.77[Link to Source]
[EMIM]OAcMaple Wood Flour40[4]
[BMIM]ClWheat Straw~30 (increase in hydrolysis efficiency)[4]
Renewable ILsSwitchgrass3.9 - 52.4[5]

Note: Direct comparison is challenging due to variations in biomass source, pretreatment conditions, and analytical methods.

Experimental Protocol: Biomass Pretreatment

Materials:

  • Lignocellulosic biomass (e.g., water hyacinth, wheat straw)

  • This compound ([EMIM]Br)

  • Anti-solvent (e.g., water, ethanol)

Procedure:

  • Mixing: The dried and ground biomass is mixed with [EMIM]Br in a sealed vessel at a specific solid loading (e.g., 1:10 biomass to IL ratio).

  • Heating: The mixture is heated to a specific temperature (e.g., 120°C) for a defined period (e.g., 120 minutes) with stirring.[4]

  • Precipitation: After cooling, an anti-solvent is added to the mixture to precipitate the cellulose-rich fraction. Lignin remains dissolved in the ionic liquid/anti-solvent mixture.

  • Separation and Washing: The solid cellulose (B213188) is separated by filtration or centrifugation and washed thoroughly with the anti-solvent to remove any residual ionic liquid.

  • Drying: The pretreated cellulose is dried for further analysis or enzymatic hydrolysis.

Biomass_Pretreatment_Workflow cluster_input Input Materials cluster_process Pretreatment Process cluster_output Output Fractions Biomass Biomass Mixing Mixing Biomass->Mixing [EMIM]Br [EMIM]Br [EMIM]Br->Mixing Heating Heating (e.g., 120°C, 120 min) Mixing->Heating Precipitation Anti-solvent Addition Heating->Precipitation Separation Filtration/ Centrifugation Precipitation->Separation Cellulose Cellulose-rich Solid Separation->Cellulose Lignin_Solution Lignin in IL/Anti-solvent Separation->Lignin_Solution

General workflow for biomass pretreatment using [EMIM]Br.

Electrochemical Applications

The high ionic conductivity and wide electrochemical window of [EMIM]Br make it a suitable candidate for various electrochemical applications, including as an electrolyte in batteries and capacitors.[1]

Comparative Electrochemical Properties

The performance of an electrolyte is determined by its ionic conductivity and electrochemical stability window. The table below compares these properties for [EMIM]Br and other related ionic liquids.

Ionic LiquidIonic Conductivity (mS/cm)Temperature (°C)Electrochemical Window (V)Reference
[EMIM]Br ~5.58 (in AlCl3 mixture)110Not Specified[6]
[EMIM]Cl--~2.8[7]
[BMIM]PF6-Room Temp3.2 - 6.51[8]
[EMIM]BF423.45Room Temp~4[9]
[P13]TFSI-Room Temp5.7[8]

Note: Values can vary significantly based on purity, water content, and measurement technique.

Experimental Protocol: Electrochemical Characterization

Materials:

  • This compound ([EMIM]Br)

  • Working electrode (e.g., glassy carbon, platinum)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical workstation

Procedure:

  • Cell Assembly: A three-electrode electrochemical cell is assembled with the working, reference, and counter electrodes immersed in the [EMIM]Br electrolyte.

  • Ionic Conductivity Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed over a range of frequencies to determine the bulk resistance of the electrolyte, from which the ionic conductivity is calculated.

  • Electrochemical Window Measurement: Cyclic Voltammetry (CV) is performed by scanning the potential to anodic and cathodic limits until a significant increase in current is observed, indicating the decomposition of the electrolyte. The potential range between these limits defines the electrochemical window.[9][10]

Catalytic Applications

The general catalytic cycle for a Suzuki cross-coupling reaction is depicted below. The specific role and efficacy of [EMIM]Br in each step of this cycle for various substrates would require further experimental investigation.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Generalized catalytic cycle for the Suzuki cross-coupling reaction.

Toxicological Profile

The "green" nature of ionic liquids has been a subject of ongoing research, with studies indicating that their toxicity can vary significantly depending on the cation, anion, and alkyl chain length. For imidazolium-based ionic liquids, toxicity has been observed to increase with the length of the alkyl chain.[11]

A specific LD50 value for this compound was not found in the reviewed literature. However, safety data sheets indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[12][13] It is not classified as acutely toxic.[12] One study noted that [EMIM]Br showed no acute antibacterial effect due to its shorter alkyl groups.[2]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough literature review and safety assessment before any experimental work. The experimental protocols provided are generalized and may require optimization for specific applications.

References

Benchmarking 1-Ethyl-3-methylimidazolium Bromide: A Comparative Guide to its Performance in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more efficient, and longer-lasting batteries has propelled the investigation of ionic liquids (ILs) as alternative electrolytes. Among these, 1-Ethyl-3-methylimidazolium bromide ([EMIm]Br) has garnered attention. This guide provides an objective comparison of [EMIm]Br's performance with other common battery electrolytes, supported by available experimental data. We will delve into key performance metrics, experimental protocols for their evaluation, and logical workflows for electrolyte characterization.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for this compound ([EMIm]Br) in a solid polymer electrolyte (SPE) context, alongside comparative data for other common ionic liquids and conventional carbonate-based electrolytes. It is important to note that comprehensive data for [EMIm]Br as a standalone liquid electrolyte in batteries is not extensively available in the public domain.

Table 1: Ionic Conductivity

Electrolyte TypeElectrolyte CompositionIonic Conductivity (S/cm)Temperature (°C)
Ionic Liquid (in SPE) 40% [EMIm]Br in PVA/10% LiAc membrane 2.21 x 10⁻⁵ Ambient
Ionic Liquid1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide ([EMIm][FSI])1.3 x 10⁻²25
Ionic Liquid1-Ethyl-3-methylimidazolium bis(trifuorosulfonyl)imide ([EMIm][TFSI])7.44 x 10⁻³25[1]
Conventional Liquid1 M LiPF₆ in EC:DEC (1:1 v/v)~1.0 x 10⁻²25
Ionic Liquid (in SPE)1-Butyl-3-methylimidazolium bromide (BmImBr) in PEMA with Mg(CF₃SO₃)₂1.80 x 10⁻⁴Ambient

Table 2: Electrochemical Stability Window

Electrolyte TypeElectrolyte CompositionAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Electrochemical Window (V)
Ionic Liquid (in SPE) Data Not Available N/A N/A N/A
Ionic Liquid1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide ([EMIm][FSI])~2.3~-2.24.5[2]
Ionic Liquid1-Ethyl-3-methylimidazolium bis(trifuorosulfonyl)imide ([EMIm][TFSI])~2.5~-1.84.3[2]
Conventional Liquid1 M LiPF₆ in EC:DMC~4.5~0.8~3.7
Ionic Liquid1-Butyl-3-methylimidazolium bromide ([bmim][Br])--2.7[3]
Ionic Liquid1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄])--4.7[3]

Table 3: Cycling Stability (Illustrative)

ElectrolyteCell ConfigurationCapacity RetentionCycle NumberCoulombic Efficiency (%)
[EMIm]Br-based Data Not Available N/A N/A N/A
[EMIm][FSI] + 1M Li[FSI]LiLCONot specified
7.5 mol kg⁻¹ LiFSI in carbonateDual-Ion Battery96.8%500[4]Not specified
1 M LiPF₆ in EC/DECC/S Composite Cathode~860 mAh/g (reversible capacity)500[5]~100[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of electrolyte performance. Below are standard protocols for key experiments.

Ionic Conductivity Measurement

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: A symmetric cell is assembled with two blocking electrodes (e.g., stainless steel or lithium) separated by a separator soaked in the electrolyte under investigation. For solid polymer electrolytes, the membrane is sandwiched between the electrodes.

  • Instrumentation: An electrochemical workstation with a frequency response analyzer is used.

  • Measurement Parameters: A small AC voltage (typically 5-10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (R_b * A) where L is the thickness of the separator/electrolyte layer and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

  • Cell Assembly: A three-electrode cell is typically used, consisting of a working electrode (e.g., platinum, glassy carbon, or stainless steel), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • Instrumentation: A potentiostat is used to control the potential of the working electrode.

  • Measurement Parameters: The potential of the working electrode is scanned from the open-circuit potential to a positive (anodic scan) or negative (cathodic scan) limit at a slow scan rate (e.g., 1-5 mV/s).

  • Data Analysis: The anodic and cathodic stability limits are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively. A current density threshold (e.g., 0.1 mA/cm²) is often used to define these limits.

  • Calculation: The ESW is the difference between the anodic and cathodic potential limits.

Cycling Stability and Coulombic Efficiency Evaluation

Methodology: Galvanostatic Cycling

  • Cell Assembly: A coin cell or pouch cell is assembled with a specific anode and cathode combination (e.g., graphite (B72142) anode and LiFePO₄ cathode for Li-ion batteries).

  • Instrumentation: A battery cycling system is used to apply constant currents for charging and discharging.

  • Measurement Parameters: The cell is cycled between defined voltage limits at a specific C-rate (a measure of the rate at which a battery is discharged relative to its maximum capacity).

  • Data Analysis:

    • Capacity Retention: The discharge capacity of each cycle is recorded. Capacity retention is calculated as (Discharge capacity at cycle 'n' / Initial discharge capacity) * 100%.

    • Coulombic Efficiency (CE): CE is calculated for each cycle as (Discharge capacity / Charge capacity) * 100%. A high and stable CE is indicative of a reversible system with minimal side reactions.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflows for evaluating battery electrolytes.

Experimental_Workflow cluster_synthesis Electrolyte Preparation cluster_characterization Physicochemical Characterization cluster_electrochemical Electrochemical Performance Testing cluster_analysis Data Analysis & Comparison A [EMIm]Br Synthesis/ Purification C Ionic Conductivity (EIS) A->C D Thermal Stability (TGA/DSC) A->D E Electrochemical Stability Window (LSV/CV) A->E F Cycling Stability (Galvanostatic Cycling) A->F G Rate Capability A->G B Alternative Electrolyte (e.g., Conventional, Other ILs) B->C B->D B->E B->F B->G H Performance Benchmarking C->H D->H E->H F->H G->H

Caption: Workflow for benchmarking battery electrolyte performance.

Logical_Relationship cluster_properties Electrolyte Properties cluster_performance Desired Battery Performance IonicConductivity High Ionic Conductivity HighPower High Power Density IonicConductivity->HighPower LongCycle Long Cycle Life IonicConductivity->LongCycle ESW Wide Electrochemical Stability Window HighEnergy High Energy Density ESW->HighEnergy ESW->LongCycle ThermalStability High Thermal Stability SafeOperation Safe Operation ThermalStability->SafeOperation Safety Enhanced Safety (Non-flammable) Safety->SafeOperation

Caption: Relationship between electrolyte properties and battery performance.

References

Comparative Toxicity of Imidazolium Ionic Liquids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Imidazolium-based ionic liquids (ILs), once hailed as "green" solvents due to their low vapor pressure, are now under increasing scrutiny for their potential environmental and biological toxicity.[1][2][3] This guide provides a comparative assessment of the toxicity of various imidazolium (B1220033) ILs, summarizing key experimental data and outlining the methodologies used for their evaluation. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and application of these compounds.

Key Findings on Imidazolium IL Toxicity

The toxicity of imidazolium ionic liquids is not uniform and is significantly influenced by the structure of the cation and, to a lesser extent, the anion.[2][4][5] A general trend observed is that the toxicity of 1-alkyl-3-methylimidazolium salts increases with the length of the alkyl chain.[6][7][8] For instance, imidazolium ILs with C8 or C10 alkyl chains are classified as "highly toxic" to aquatic organisms, whereas those with a C4 alkyl chain are considered "practically harmless".[6] This increased toxicity is often attributed to the greater lipophilicity of longer alkyl chains, which enhances their ability to interact with and disrupt cell membranes.[2][9]

The primary mechanism of imidazolium IL toxicity is believed to be the disruption of the plasma membrane's barrier properties.[9] Studies have shown that these compounds can cause membrane damage, leading to increased permeability and subsequent cellular dysfunction.[10][11] Furthermore, exposure to imidazolium ILs has been linked to the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS), which can lead to lipid peroxidation and DNA damage.[5][10][11] This oxidative stress can, in turn, trigger apoptotic cell death pathways.[10][11]

Quantitative Toxicity Data

The following table summarizes the ecotoxicity (EC50) and cytotoxicity (IC50/LC50) data for a selection of imidazolium ionic liquids across various organisms and cell lines. Lower values indicate higher toxicity.

Ionic Liquid (Cation)AnionOrganism/Cell LineEndpointValue (mg/L or µM)Reference
1-octyl-3-methylimidazolium (M8OI)BromideScenedesmus obliquus (green algae)IC500.69 - 0.86 mg/L (3.0–3.7 μM)[10]
1-octyl-3-methylimidazolium (M8OI)BromideSkeletonema costatum (marine diatom)EC5017.9 mg/L (65 μM) at 48h[10]
1-octyl-3-methylimidazolium (M8OI)BromideSkeletonema costatum (marine diatom)EC5039.9 mg/L (145 μM) at 96h[10]
1-butyl-3-methylimidazolium ([C4mim])BromideDaphnia magnaLC508.03 mg/L[12]
1-butyl-3-methylimidazolium ([C4mim])ChlorideDaphnia magnaLC509.91 mg/L[12]
1-butyl-3-methylimidazolium ([C4mim])Hexafluorophosphate ([PF6])Daphnia magnaLC5019.91 mg/L[12]
1-butyl-3-methylimidazolium ([C4mim])Tetrafluoroborate ([BF4])Daphnia magnaLC5016.21 mg/L[12]
1-butyl-3-methylimidazolium ([C4mim])Tetrafluoroborate ([BF4])Aliivibrio fischeriEC507.60 mg/L[2]
1-decyl-3-methylimidazolium ([C10mim])ChlorideCaco-2 (human epithelial cells)EC50Most toxic in the study[7]
1,3-dimethylimidazolium ([C1mim])Methyl SulfateCaco-2 (human epithelial cells)EC50Least toxic in the study[7]
1-butyl-3-methylimidazolium ([BMIM])bis(trifluoromethylsulfonyl)imide ([Tf2N])CCO (fish ovarian cells)CytotoxicMost cytotoxic in the study[4]
1-butyl-3-methylimidazolium ([BMIM])Tetrafluoroborate ([BF4])CCO (fish ovarian cells)Cytotoxic-[4]
1-butyl-3-methylimidazolium ([BMIM])Hexafluorophosphate ([PF6])CCO (fish ovarian cells)Cytotoxic-[4]
1,3-dimethylimidazolium ([MMIM])Hexafluorophosphate ([PF6])CCO (fish ovarian cells)CytotoxicLeast cytotoxic in the study[4]
1-ethyl-3-methylimidazolium bromide-MCF-7 (human breast carcinoma)IC502.91 mM[13]
1-methyl-3-octyloxymethylimidazoliumVariousB16 F10 (mouse melanoma)IC500.0101–0.0197 mM/L[14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of imidazolium ionic liquids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Exposure: Treat the cells with various concentrations of the imidazolium ionic liquid and incubate for a specified period (e.g., 24, 48, or 72 hours).[5][13]

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for formazan crystal formation.[1][5][16]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5][16]

Ecotoxicity Assessment: Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[17]

Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period. The inhibition of growth is determined by comparing the algal biomass in the test cultures to that of control cultures.[11][17]

Protocol:

  • Test Organisms: Use a recommended algal species such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[11]

  • Test Setup: Prepare a series of at least five geometrically spaced concentrations of the test substance in a suitable growth medium. Use three replicates for each concentration and a control group without the test substance.[17]

  • Inoculation: Inoculate the test and control flasks with a low density of exponentially growing algae.

  • Incubation: Incubate the flasks for 72 hours under continuous fluorescent illumination and controlled temperature (21–24 °C).[11]

  • Biomass Measurement: Measure the algal biomass (e.g., by cell counts, chlorophyll (B73375) content, or optical density) at least daily.[17]

  • Data Analysis: Calculate the average specific growth rate for each concentration and compare it to the control to determine the percentage of growth inhibition. The EC50 value is then calculated from the concentration-response curve.[18]

Ecotoxicity Assessment: Daphnia sp. Acute Immobilization Test (OECD 202)

This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna.[2][19]

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[2]

Protocol:

  • Test Organisms: Use juvenile Daphnia magna less than 24 hours old.[13]

  • Test Setup: Prepare at least five geometrically spaced concentrations of the test substance in a suitable medium. Use a minimum of 20 daphnids for each concentration, divided into four replicates of five daphnids each.[19]

  • Exposure: Place the daphnids in the test vessels containing the respective concentrations of the test substance.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.[2] No feeding is provided during the test.[2]

  • Observation: Record the number of immobilized daphnids at 24 and 48 hours.[19]

  • Data Analysis: Calculate the percentage of immobilization at each concentration compared to the control. The EC50 value at 48 hours is then determined.[19]

Signaling Pathway and Experimental Workflow

The toxicity of imidazolium ionic liquids often involves the induction of oxidative stress, which can lead to programmed cell death (apoptosis). The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the signaling pathway of oxidative stress-induced apoptosis.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Cell Culture (e.g., HeLa, Caco-2) B Exposure to Imidazolium Ionic Liquids (Various Concentrations) A->B C Incubation (24-72 hours) B->C D Toxicity Assays C->D E MTT Assay (Cell Viability) D->E F ROS Measurement (Oxidative Stress) D->F G Mitochondrial Membrane Potential Assay D->G H Data Analysis (IC50/EC50 Determination) E->H F->H G->H

Caption: Workflow for assessing the cytotoxicity of imidazolium ionic liquids.

G cluster_pathway Oxidative Stress-Induced Apoptosis Pathway IL Imidazolium Ionic Liquid Membrane Cell Membrane Damage IL->Membrane ROS Increased Reactive Oxygen Species (ROS) IL->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP Decreased Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of imidazolium IL-induced apoptosis via oxidative stress.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-3-methylimidazolium Bromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Ethyl-3-methylimidazolium bromide, a common ionic liquid. Adherence to these guidelines is critical to minimize environmental impact and maintain laboratory safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This substance is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a chemical waste product, managed in accordance with all applicable national and local regulations.[4]

  • Container Management : Do not empty the original container. Chemicals should be kept in their original containers to avoid misidentification and improper mixing of waste.

  • Waste Segregation : Do not mix this compound with other waste streams. This is crucial to prevent potentially violent reactions with incompatible materials such as strong oxidizing agents.

  • Labeling : Ensure the container is clearly and accurately labeled with the chemical name and any relevant hazard symbols.

  • Collection : Store the sealed container in a designated, secure chemical waste collection area, away from general laboratory traffic.

  • Professional Disposal : Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.[3][4] These professionals are equipped to handle and dispose of the chemical in an environmentally responsible and compliant manner, typically through an approved waste disposal plant.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment : Prevent the spill from entering drains, surface water, or groundwater.[1][5]

  • Absorb and Collect : For small spills, use an inert, non-combustible absorbent material (e.g., Chemizorb®, sand, or earth) to soak up the substance. Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Decontamination : Clean the affected area thoroughly.

  • Personal Protection : Always wear appropriate PPE during spill cleanup.

Disposal Data Summary

The disposal of this compound is guided by qualitative procedural steps rather than specific quantitative limits for general laboratory use. The key is adherence to regulatory compliance and professional disposal services.

ParameterGuideline
Disposal Method Entrust to a licensed waste disposal company for incineration at an approved plant.[3][4]
Container Policy Leave in original, properly labeled container.
Waste Mixing Prohibited. Do not mix with other waste materials.
Uncleaned Containers Handle and dispose of in the same manner as the product itself.
Environmental Release Avoid release to the environment; prevent entry into drains and waterways.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Start: Have 1-Ethyl-3-methylimidazolium bromide for disposal is_spill Is it a spill? start->is_spill waste_product Is it a waste product from a procedure? is_spill->waste_product No contain_spill Contain spill with absorbent material is_spill->contain_spill Yes original_container Keep in original, labeled container. Do not mix with other waste. waste_product->original_container Yes end End: Proper Disposal Complete waste_product->end No collect_spill Collect absorbed material into a suitable, labeled container contain_spill->collect_spill store_waste Store in designated chemical waste collection area collect_spill->store_waste original_container->store_waste professional_disposal Arrange for collection by a licensed waste disposal company store_waste->professional_disposal professional_disposal->end

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.